molecular formula C7HClF3NO4 B2668981 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid

3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid

Cat. No.: B2668981
M. Wt: 255.53 g/mol
InChI Key: AQXKNIXHFPOZFL-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid is a useful research compound. Its molecular formula is C7HClF3NO4 and its molecular weight is 255.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF3NO4/c8-2-3(9)1(7(13)14)6(12(15)16)5(11)4(2)10/h(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXKNIXHFPOZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid: A Strategic Intermediate in Chemical Synthesis

Introduction

This compound stands as a highly functionalized aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, a chlorine atom, and three fluorine atoms, imparts a distinct reactivity profile, making it a valuable building block in drug discovery, agrochemical development, and materials science. The presence of multiple electron-withdrawing groups activates the aromatic ring for certain transformations, while the carboxylic acid and nitro functionalities offer diverse opportunities for derivatization. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic pathway, reactivity analysis, and potential applications, tailored for researchers and professionals in the chemical sciences.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a benzene ring substituted with five different functional groups. This dense functionalization is key to its utility in synthetic chemistry.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyValue (Predicted/Analog Data)Source
CAS Number 111230-48-9[1]
Molecular Formula C₇HClF₃NO₄Inferred
Molecular Weight 275.54 g/mol Inferred
Appearance Likely a solid (e.g., pale brown or yellow powder)[2]
Melting Point Expected to be in the range of 100-150 °C[2][3]
Solubility Low water solubility is expected.[4][5]

The combination of a chlorine atom and three fluorine atoms significantly influences the electronic nature of the benzoic acid core, making it an indispensable precursor for synthesizing advanced compounds.[6]

Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow:

G start 3-Chloro-2,4,5-trifluorobenzoic acid reagents HNO₃ / H₂SO₄ start->reagents Nitration product This compound reagents->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 3-Chloro-2,4,5-trifluorobenzoic acid to a cooled mixture of concentrated sulfuric acid.

  • Addition of Nitrating Agent: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the flask while maintaining a low temperature (0-5 °C) with an ice bath.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture over crushed ice to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Mechanistic Rationale:

The directing effects of the substituents on the aromatic ring are crucial. The carboxylic acid is a deactivating group and a meta-director. The halogen atoms are also deactivating but are ortho, para-directors. The strong electron-withdrawing nature of the fluorine and chlorine atoms, combined with the carboxylic acid, will significantly deactivate the ring towards electrophilic substitution. However, the position of nitration will be influenced by the combined directing effects of all substituents, making the synthesis of the desired isomer a challenge that may require specific reaction conditions.

Reactivity and Derivatization

The rich functionality of this compound opens up numerous avenues for chemical modification.

  • Carboxylic Acid Group: The carboxylic acid can undergo standard transformations such as esterification, amidation, and conversion to an acid chloride. These reactions are fundamental for incorporating this molecular scaffold into larger molecules, such as active pharmaceutical ingredients.

  • Nitro Group: The nitro group can be reduced to an amine. This transformation is highly valuable as it introduces a nucleophilic center, which can then be further functionalized through reactions like acylation, alkylation, or diazotization followed by substitution (Sandmeyer reaction).

  • Aromatic Ring: The highly electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution (SₙAr). One or more of the fluorine atoms could potentially be displaced by strong nucleophiles. The chlorine atom is generally less reactive than fluorine in SₙAr reactions.

G cluster_0 Derivatization Pathways cluster_1 Carboxylic Acid Chemistry cluster_2 Nitro Group Chemistry cluster_3 Aromatic Ring Chemistry start This compound ester Esterification (e.g., ROH, H⁺) start->ester amide Amidation (e.g., R₂NH, coupling agent) start->amide reduction Reduction (e.g., Fe/HCl or H₂, Pd/C) start->reduction snar Nucleophilic Aromatic Substitution (e.g., Nu⁻) start->snar amine Resulting Amine reduction->amine

Caption: Potential derivatization pathways for this compound.

Applications in Research and Development

Given its structural features, this compound is a promising intermediate in several areas:

  • Pharmaceutical Synthesis: Halogenated and nitrated benzoic acids are common precursors in the synthesis of pharmaceuticals.[2][7] The title compound could be a key starting material for novel antibiotics, anti-inflammatory agents, or other therapeutic molecules. For instance, related compounds like 3-Chloro-2,4,5-trifluorobenzoic acid are crucial for creating antibacterial agents.[6]

  • Agrochemicals: The synthesis of herbicides and pesticides often involves halogenated and nitroaromatic compounds.[2][7] The unique substitution pattern of this molecule could lead to the development of new crop protection agents with improved efficacy and selectivity.

  • Materials Science: Aromatic carboxylic acids are used in the synthesis of polymers and other advanced materials. The high degree of halogenation and the presence of a nitro group could impart desirable properties such as thermal stability or specific electronic characteristics to new materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for structurally similar compounds provide a strong basis for its handling.

Table 2: Recommended Safety Precautions

Hazard CategoryPrecautionary StatementSource
Skin Contact Causes skin irritation. Wash with plenty of soap and water. Wear protective gloves.[4][5][8]
Eye Contact Causes serious eye irritation. Rinse cautiously with water for several minutes. Wear eye protection.[4][5][8]
Inhalation May cause respiratory irritation. Use only outdoors or in a well-ventilated area. Avoid breathing dust.[4][5][8]
Ingestion Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[4][8]
Personal Protective Equipment Wear protective gloves, protective clothing, eye protection, and face protection.[4][8]
Storage Store in a well-ventilated place. Keep container tightly closed.[4][5]
Disposal Dispose of contents/container to an approved waste disposal plant.[4]

It is imperative to handle this compound in accordance with good industrial hygiene and safety practices.[8] Always consult a comprehensive and up-to-date SDS for any chemical before use.

Conclusion

This compound is a chemical intermediate with considerable potential, stemming from its densely functionalized aromatic core. While detailed experimental data for this specific molecule is limited, this guide has provided a scientifically grounded overview of its structure, properties, a plausible synthetic route, and potential applications by drawing on data from closely related analogs. For researchers in organic synthesis, medicinal chemistry, and materials science, this compound represents a versatile platform for the creation of novel and complex molecular architectures.

References

  • Chemsrc. 3-Chloro-2-nitrobenzoic acid | CAS#:4771-47-5. (2025-08-23).
  • MedChemExpress.
  • Thermo Fisher Scientific.
  • Synquest Labs. 3-Chloro-4-nitrobenzoic acid.
  • Sigma-Aldrich.
  • ChemicalBook. 3-Chloro-4-fluoro-5-nitro-benzoic acid synthesis.
  • Fisher Scientific.
  • SAFETY D
  • Benchchem.
  • Cheméo. Chemical Properties of 3-Chloro-2-fluorobenzoic acid, 2-nitro-5-fluorophenyl ester.
  • National Institutes of Health. 3-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 20902 - PubChem.
  • The Crucial Role of 3-Chloro-2,4,5-trifluorobenzoic Acid in Modern Drug Discovery.
  • Chem-Impex. 3-Chloro-5-nitrobenzoic acid.
  • ResearchGate. (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid.
  • National Institutes of Health. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC.
  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • CymitQuimica. This compound.
  • Sigma-Aldrich. 3-Chloro-2,4,5-trifluorobenzoic acid 97 101513-77-3.
  • Sigma-Aldrich. 3-Chloro-2,4,5-trifluorobenzoic acid 97 101513-77-3.
  • Sigma-Aldrich. 3-Chloro-2,4,5-trifluorobenzoic acid 97 101513-77-3.

Sources

An In-Depth Technical Guide to 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid: A Core Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Polysubstituted Aromatic Acid

In the landscape of pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid, identified by its CAS number 111230-48-9 , is a prime example of such a critical intermediate.[1] Its polysubstituted aromatic ring, adorned with a reactive carboxylic acid function, a chloro group, three fluoro atoms, and a nitro group, makes it a highly versatile precursor, particularly in the synthesis of potent antibacterial agents. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its pivotal role in the development of quinolone antibiotics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and for ensuring appropriate handling and storage.

PropertyValueSource
CAS Number 111230-48-9[1]
Molecular Formula C₇HCl F₃NO₄[2]
Molecular Weight 255.53 g/mol [2]
Appearance White to off-white solid[2]
Predicted Spectroscopic Data:
  • ¹H NMR: The spectrum is expected to be simple due to the absence of protons on the benzene ring. The only observable proton signal would be from the carboxylic acid group, which would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), the exact position being solvent-dependent.

  • ¹³C NMR: The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the carboxylic acid group will resonate at the most downfield position (typically >160 ppm). The aromatic carbons will appear in the range of approximately 110-160 ppm, with their chemical shifts influenced by the attached substituents (Cl, F, NO₂). The carbon atoms bonded to fluorine will exhibit splitting due to C-F coupling.

  • IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ will be indicative of the O-H stretching of the carboxylic acid. A sharp and strong peak around 1700-1725 cm⁻¹ will correspond to the C=O stretching of the carbonyl group. Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-F and C-Cl stretching vibrations will be present in the fingerprint region (typically below 1400 cm⁻¹).[3]

  • Mass Spectrometry (Electron Ionization - EI): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and halogen atoms.[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound is logically approached through a two-step process: the synthesis of its precursor, 3-chloro-2,4,5-trifluorobenzoic acid, followed by electrophilic aromatic substitution to introduce the nitro group.

Step 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic Acid

The synthesis of the precursor, 3-chloro-2,4,5-trifluorobenzoic acid, has been reported via the chlorination of 3-amino-2,4,5-trifluorobenzoic acid.[4][5] This reaction proceeds through a Sandmeyer-type reaction mechanism.

Experimental Protocol:

  • A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid and sodium nitrite is prepared.[4][5]

  • This mixture is added portion-wise to a solution of cupric chloride in aqueous hydrochloric acid.[4][5]

  • The reaction mixture is stirred for a sufficient period (e.g., 1.5 hours) to ensure complete diazotization and subsequent chlorination.[4][5]

  • The product is then extracted from the aqueous mixture using a suitable organic solvent, such as diethyl ether.[4][5]

  • The combined organic extracts are washed and then concentrated to yield 3-chloro-2,4,5-trifluorobenzoic acid.[4][5]

Causality Behind Experimental Choices:

  • Sodium nitrite and hydrochloric acid: These reagents are essential for the in-situ generation of nitrous acid (HNO₂), which is the diazotizing agent that converts the primary aromatic amine into a diazonium salt.

  • Cupric chloride: This acts as a catalyst in the Sandmeyer reaction, facilitating the displacement of the diazonium group by a chlorine atom.

Step 2: Nitration of 3-Chloro-2,4,5-trifluorobenzoic Acid

The introduction of the nitro group at the C6 position is achieved through electrophilic aromatic nitration. The highly deactivating nature of the existing substituents (Cl, F, and COOH) on the benzene ring necessitates the use of strong nitrating agents and potentially elevated temperatures.

Generalized Experimental Protocol (inferred from nitration of similar compounds):

  • 3-Chloro-2,4,5-trifluorobenzoic acid is dissolved in a suitable solvent, typically concentrated sulfuric acid, which also acts as a catalyst.[6][7]

  • A nitrating agent, such as fuming nitric acid or a mixture of nitric acid and sulfuric acid, is added dropwise to the solution while maintaining a controlled temperature to manage the exothermic reaction.[6][7]

  • The reaction mixture is stirred at an appropriate temperature and for a duration sufficient to achieve a high conversion to the desired product.[6][7]

  • Upon completion, the reaction mixture is carefully quenched by pouring it onto ice, which precipitates the solid product.

  • The crude this compound is then collected by filtration, washed thoroughly with water to remove residual acid, and can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • Concentrated Sulfuric Acid: It serves to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.

  • Fuming Nitric Acid: This is a stronger nitrating agent than concentrated nitric acid and is often required for deactivated aromatic rings.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Nitration 3-amino-2,4,5-trifluorobenzoic_acid 3-Amino-2,4,5-trifluorobenzoic Acid diazonium_salt Diazonium Salt Intermediate 3-amino-2,4,5-trifluorobenzoic_acid->diazonium_salt NaNO₂, HCl 3-chloro-2,4,5-trifluorobenzoic_acid 3-Chloro-2,4,5-trifluorobenzoic Acid diazonium_salt->3-chloro-2,4,5-trifluorobenzoic_acid CuCl₂ nitronium_ion Nitronium Ion (NO₂⁺) target_compound This compound 3-chloro-2,4,5-trifluorobenzoic_acid->target_compound HNO₃, H₂SO₄

Caption: Synthetic pathway for this compound.

Role in Drug Development: A Gateway to Quinolone Antibiotics

This compound is a crucial intermediate in the synthesis of a class of broad-spectrum synthetic antibacterial agents known as quinolones, and more specifically, fluoroquinolones.[8][9] These drugs are vital in treating a wide range of bacterial infections.

The general synthetic strategy involves the reaction of the acid chloride derivative of this compound with an appropriate amine, followed by a series of cyclization and substitution reactions to construct the core quinolone scaffold. The nitro group is often reduced to an amino group at a later stage, which can then be further functionalized.

Mechanism of Action of Quinolone Antibiotics

Quinolone antibiotics exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[10] These enzymes are essential for bacterial DNA replication, transcription, and repair.

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands that have been cleaved by the gyrase. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.

  • Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by quinolones prevents the separation of the newly replicated chromosomes, leading to a lethal disruption of cell division.

Quinolone_Mechanism cluster_drug Drug Action cluster_target Bacterial Target cluster_effect Cellular Effect Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Topo_IV Topoisomerase IV Quinolone->Topo_IV DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Inhibition Topo_IV->DNA_Replication Topo_IV->DS_Breaks Inhibition Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally related compounds provides essential guidance.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11][12] In cases where dust may be generated, respiratory protection should be used.[11]

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[11][12]

  • Handling: Avoid contact with skin, eyes, and clothing.[11][12] Do not breathe dust.[11] Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.[11][12]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12]

  • If inhaled: Move the person to fresh air and keep comfortable for breathing.[11]

  • If swallowed: Rinse mouth. Do NOT induce vomiting.[11][12]

Disposal:

Dispose of contents and container in accordance with all local, regional, national, and international regulations. Chemical waste should be disposed of through a licensed waste disposal company.

Conclusion

This compound stands out as a highly functionalized and valuable intermediate for the pharmaceutical industry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry principles. Its primary application as a precursor to quinolone antibiotics underscores its importance in addressing the ongoing challenge of bacterial infections. A thorough understanding of its chemical properties, synthetic pathways, and the mechanism of action of the drugs derived from it is essential for scientists and researchers working at the forefront of drug discovery and development.

References

  • Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o30. [Link]

  • Quimica Organica. Synthesis of Fluoroquinolone Antibiotics. [Link]

  • Zhang, Y., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(12), 623-626. [Link]

  • Al-Hiari, Y. M., et al. (2012). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 17(12), 14136-14153. [Link]

  • Saphira. Safety Data Sheet. [Link]

  • Ferraz, C. G. N., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 28(15), 5797. [Link]

  • CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.
  • Wang, T., et al. (2022). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton. [Link]

  • Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. [Link]

  • CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Emami, S., et al. (2019). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Pharmaceuticals, 12(3), 116. [Link]

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physical and chemical properties of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] Given the limited publicly available experimental data for this specific compound, this document leverages expert analysis of its structural analogues to provide a robust predictive assessment for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 111230-48-9) is a poly-substituted aromatic carboxylic acid.[2] Its structure, featuring a confluence of electron-withdrawing groups—a carboxylic acid, a nitro group, and multiple halogen atoms—renders it a unique building block in medicinal chemistry. Understanding its physicochemical properties is paramount for its effective utilization in synthetic workflows and for ensuring safe handling and storage. This guide aims to provide a detailed, albeit partially predictive, technical profile of this compound.

Physical Properties

The physical properties of this compound are anticipated to be influenced by its high molecular weight and the presence of polar functional groups capable of intermolecular interactions. The following table summarizes key physical properties, with data for analogous compounds provided for comparative purposes.

PropertyPredicted/Reported Value for this compoundAnalogous Compound Data
Molecular Formula C₇HClF₃NO₄C₇H₂ClF₃O₂ (3-Chloro-2,4,5-trifluorobenzoic acid)[3][4]
Molecular Weight 263.54 g/mol 210.54 g/mol (3-Chloro-2,4,5-trifluorobenzoic acid)[4]
Appearance Predicted: White to pale yellow solidLight-brown solid (3-Chloro-2,4,5-trifluorobenzoic acid)[4]
Melting Point Not available112-116 °C (3-Chloro-2,4,5-trifluorobenzoic acid)[3]
Boiling Point Not availableSublimes (p-Nitrobenzoic acid)[5]
Solubility Predicted: Soluble in polar organic solvents (e.g., ethers, chlorinated solvents)[6]; low solubility in water.Insoluble in water (p-Nitrobenzoic acid)[7]
pKa Predicted: < 3.47~3.47 (3-Nitrobenzoic acid, due to the electron-withdrawing nitro group)[6]

Expert Insight: The addition of a nitro group to the 3-chloro-2,4,5-trifluorobenzoic acid backbone is expected to increase the melting point due to stronger intermolecular forces and potentially decrease the pKa, making it a stronger acid. The electron-withdrawing nature of the nitro group, in synergy with the halogens, significantly acidifies the carboxylic proton.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The aromatic ring is highly electron-deficient due to the presence of four powerful electron-withdrawing substituents (-COOH, -NO₂, -Cl, and -F).

Acidity

The carboxylic acid functionality is the primary center of acidic reactivity. The presence of multiple electron-withdrawing groups on the aromatic ring stabilizes the carboxylate anion through inductive effects, making this compound a relatively strong organic acid. Its pKa is predicted to be lower than that of benzoic acid and even 3-nitrobenzoic acid.[6]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution. The positions ortho and para to the strongly activating nitro group are particularly activated towards nucleophilic attack. The fluorine atoms, being good leaving groups in SNAr reactions, are likely sites for substitution by strong nucleophiles. The chlorine atom is also a potential leaving group. The rate and regioselectivity of such reactions will depend on the nature of the nucleophile and the reaction conditions.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine under various conditions, such as catalytic hydrogenation (e.g., using Pd/C or Pt/C) or with reducing agents like tin(II) chloride.[8] This transformation is a common strategy in the synthesis of complex molecules, providing a handle for further functionalization. However, care must be taken to avoid dehalogenation, which can be a competing side reaction, particularly with palladium catalysts.[8][9]

Reactions of the Carboxylic Acid

The carboxylic acid group can undergo standard transformations, such as esterification, conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride), and amide bond formation. These reactions are fundamental to its use as a synthetic intermediate.

Stability and Storage

This compound is expected to be a stable solid under standard laboratory conditions. However, as with many nitroaromatic compounds, it should be stored away from strong bases and reducing agents. Safety data sheets for analogous compounds like 2-Chloro-5-nitrobenzoic acid and 4-Chloro-3-nitrobenzoic acid indicate that they can be skin and eye irritants.[10] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Proposed Experimental Characterization Workflow

For a new batch of this compound, a systematic characterization workflow is essential to confirm its identity and purity.

Caption: Logical workflow for the comprehensive characterization of this compound.

Step-by-Step Characterization Protocols:
  • Visual Inspection: Note the color and physical form (e.g., crystalline, powder) of the substance.

  • Melting Point Determination: Use a calibrated melting point apparatus to determine the melting range. A sharp melting point is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). A single, broad peak in the downfield region (>10 ppm) corresponding to the carboxylic acid proton is expected.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Expect signals for the seven carbon atoms, with the carboxyl carbon appearing significantly downfield. The carbons attached to fluorine will show characteristic C-F couplings.

    • ¹⁹F NMR: This is a crucial technique for this molecule. Three distinct signals are expected, each showing coupling to the other fluorine atoms.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum using KBr pellet or ATR.

    • Look for characteristic absorption bands:

      • Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

      • C=O stretch of the carboxylic acid (~1700 cm⁻¹).

      • Asymmetric and symmetric N-O stretches of the nitro group (~1550 and ~1350 cm⁻¹).

      • C-F and C-Cl stretches in the fingerprint region.

  • Mass Spectrometry (MS):

    • Use a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the accurate mass of the molecular ion.

    • The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a reverse-phase HPLC method to assess the purity of the compound. A single major peak should be observed.

  • Elemental Analysis:

    • Determine the weight percentages of carbon, hydrogen, nitrogen, and chlorine. The results should be within ±0.4% of the theoretical values for C₇HClF₃NO₄.

Predicted Spectral Data

Based on the structure, the following spectral characteristics are anticipated:

  • ¹H NMR: A single resonance for the carboxylic acid proton, likely broad and in the 13-14 ppm range in a non-protic solvent like DMSO-d₆.

  • ¹³C NMR: Seven distinct carbon signals. The carboxyl carbon will be the most deshielded. The aromatic carbons will exhibit complex splitting patterns due to C-F couplings.

  • ¹⁹F NMR: Three distinct fluorine resonances in the aromatic region, with observable J-couplings between them.

  • IR: Key absorptions for O-H (broad), C=O, N=O (asymmetric and symmetric), and C-F/C-Cl bonds.

  • Mass Spectrum: A molecular ion peak corresponding to the exact mass of C₇HClF₃NO₄, with a characteristic M+2 peak at about one-third the intensity of the M peak, confirming the presence of one chlorine atom.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis, particularly in the pharmaceutical industry. While direct experimental data is limited, a thorough analysis of its structure and comparison with related compounds provides valuable insights into its physical and chemical properties. The proposed characterization workflow offers a robust framework for verifying the identity and purity of this important chemical intermediate. As with any chemical, it is imperative to consult the Safety Data Sheet (SDS) and handle the compound with appropriate safety precautions in a well-ventilated laboratory environment.

References

  • [No Author]. (n.d.). SAFETY DATA SHEET 4-Chloro-3-nitrobenzoic acid. Thermo Fisher Scientific. Retrieved January 7, 2026, from [Link]

  • [No Author]. (n.d.). 3-Nitrobenzoic acid. Wikipedia. Retrieved January 7, 2026, from [Link]

  • Studzińska, M., & Stawinski, J. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4827. [Link]

  • [No Author]. (n.d.). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. ResearchGate. Retrieved January 7, 2026, from [Link]

  • [No Author]. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. Retrieved January 7, 2026, from [Link]

  • Quan, J., & Sun, H. S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o30. [Link]

  • [No Author]. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a specialized chemical intermediate with significant potential in synthetic chemistry and drug discovery. While direct literature on this specific molecule is nascent, its structural architecture suggests its role as a valuable building block. This document elucidates the core physicochemical properties of the target compound and its critical precursor, 3-Chloro-2,4,5-trifluorobenzoic acid. We present a validated synthesis protocol for the precursor and a chemically sound, proposed methodology for the subsequent nitration to yield the title compound. Furthermore, this guide outlines the essential analytical techniques for structural validation, discusses its anticipated applications in medicinal chemistry, and provides necessary safety protocols. The insights herein are designed to empower researchers in leveraging this compound for the development of novel molecular entities.

Core Physicochemical Properties

The functional complexity of this compound stems from its polysubstituted aromatic core. The combination of a carboxylic acid, a nitro group, and multiple halogen atoms creates a unique electronic and steric profile. Below is a comparative summary of the target compound and its immediate synthetic precursor.

PropertyThis compound3-Chloro-2,4,5-trifluorobenzoic Acid
Molecular Formula C₇HClF₃NO₄[1]C₇H₂ClF₃O₂[2]
Molecular Weight 255.53 g/mol [1]210.54 g/mol [2]
CAS Number Not broadly available101513-77-3
Appearance (Predicted) Pale yellow to white solidLight-brown or white solid[2]
Melting Point (Predicted) >120 °C112-116 °C[3]
Key Functional Groups Carboxylic Acid, Nitro, Chloro, FluoroCarboxylic Acid, Chloro, Fluoro

Synthesis and Mechanistic Rationale

The synthesis of the title compound is best approached as a two-stage process. First, the reliable synthesis of the key intermediate, 3-Chloro-2,4,5-trifluorobenzoic acid, is established. Second, a directed nitration is performed. This strategic separation ensures high purity of the precursor, which is critical for controlling the regioselectivity of the subsequent nitration step.

Stage 1: Synthesis of the Core Intermediate: 3-Chloro-2,4,5-trifluorobenzoic Acid

This intermediate is a crucial building block for various antibacterial agents.[2][4] Its synthesis from 3-amino-2,4,5-trifluorobenzoic acid via a Sandmeyer-type reaction is a well-documented and robust method.[2][5]

Causality of Experimental Design: The Sandmeyer reaction is the method of choice for converting an aromatic amine to a chloride. The process involves the in-situ formation of a diazonium salt from the amine using sodium nitrite under acidic conditions. This highly reactive diazonium intermediate is then decomposed in the presence of a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chloride atom, yielding the desired product with high fidelity.

  • Reaction Setup: In a well-ventilated fume hood, prepare a solution of 3 g of cupric chloride in 9 ml of water and 0.5 g of a 36% aqueous solution of hydrochloric acid.

  • Diazotization Precursor: Prepare a solid mixture of 0.52 g of 3-amino-2,4,5-trifluorobenzoic acid and 0.33 g of sodium nitrite.

  • Reaction Execution: Add the solid mixture in small portions to the stirred cupric chloride solution. Vigorous gas evolution (N₂) will be observed. The controlled, portion-wise addition is crucial to manage the exothermic nature of the reaction and the rate of gas release.

  • Stirring: Stir the resulting mixture for 1.5 hours at room temperature to ensure the reaction goes to completion.

  • Workup and Extraction: Add 25 ml of water and 20 ml of diethyl ether to the reaction mixture. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with an additional portion of diethyl ether.

  • Purification: Combine the organic extracts and wash them with a 36% aqueous solution of hydrochloric acid.

  • Isolation: Concentrate the organic phase on a rotary evaporator to yield 3-chloro-2,4,5-trifluorobenzoic acid as a light-brown solid.[2]

G cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Nitration A 3-Amino-2,4,5- trifluorobenzoic Acid B Diazotization (NaNO₂, HCl) A->B Step 1 C Aryl Diazonium Salt (Intermediate) B->C Formation D Sandmeyer Reaction (CuCl₂) C->D Step 2 E 3-Chloro-2,4,5- trifluorobenzoic Acid D->E Product G Electrophilic Aromatic Substitution E->G Input F Nitrating Mixture (HNO₃/H₂SO₄) F->G Reagent H 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoic Acid G->H Final Product G cluster_reagents Reagent Generation cluster_reaction Electrophilic Attack HNO3 HNO₃ NO2_ion NO₂⁺ (Nitronium Ion) HNO3->NO2_ion + H2SO4 H₂SO₄ H2SO4->NO2_ion + Precursor Precursor Ring NO2_ion->Precursor Electrophile SigmaComplex σ-complex (Intermediate) Precursor->SigmaComplex Attack Product Final Product SigmaComplex->Product Deprotonation

Sources

An In-Depth Technical Guide to 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid, a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development. While direct and extensive literature on this specific molecule is limited, this guide synthesizes available information on closely related analogues and foundational chemical principles to offer a robust technical resource. We will delve into its chemical identity, plausible synthetic routes, predicted physicochemical properties, expected reactivity, and its critical role as a versatile intermediate in the synthesis of complex pharmaceutical agents, particularly next-generation antibacterial compounds. This guide also outlines protocols for its analysis and safe handling, providing a holistic view for researchers in the field.

Introduction: The Strategic Importance of Polysubstituted Aromatics

The precise arrangement of multiple functional groups on an aromatic scaffold is a cornerstone of modern drug design. Halogens, nitro groups, and carboxylic acids, when present in a single molecule, offer a rich palette of synthetic handles and can profoundly influence the pharmacokinetic and pharmacodynamic properties of a target drug. This compound is a prime example of such a strategically designed building block. The presence of three fluorine atoms, a chlorine atom, a nitro group, and a carboxylic acid on a benzene ring creates a molecule with a unique electronic and steric profile, making it a valuable precursor for the synthesis of complex heterocyclic systems and other advanced pharmaceutical intermediates.[1][2] This guide aims to provide a detailed technical overview of this compound, addressing its synthesis, properties, and applications to empower researchers in their drug discovery endeavors.

Chemical Identity and Physicochemical Properties

IUPAC Name: this compound

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound (Predicted/Inferred)3-Chloro-2,4,5-trifluorobenzoic acid (Experimental)
CAS Number 111230-48-9[5]101513-77-3[4]
Molecular Formula C₇HClF₃NO₄C₇H₂ClF₃O₂
Molecular Weight 255.54 g/mol [6]210.54 g/mol [4]
Appearance Expected to be a solid, likely pale yellow, typical for nitroaromatic compounds.White to brown powder or crystalline solid.[3]
Melting Point (°C) Predicted to be higher than the precursor due to increased polarity and molecular weight.112-116 °C[4]
Boiling Point (°C) Not available. Expected to be high and likely to decompose upon heating.272 °C[7]
Solubility Expected to have low solubility in water and good solubility in polar organic solvents like DMSO, DMF, and acetone.Insoluble in water.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Electrophilic Nitration

The most logical approach involves the direct nitration of 3-chloro-2,4,5-trifluorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[9]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 3-Chloro-2,4,5-trifluorobenzoic acid reagents Conc. HNO₃ / Conc. H₂SO₄ start->reagents Nitration product This compound reagents->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar nitration)

This protocol is adapted from the nitration of a similar polychlorinated benzoic acid derivative and should be optimized for the specific substrate.[10][11]

Materials:

  • 3-Chloro-2,4,5-trifluorobenzoic acid

  • Concentrated nitric acid (fuming)

  • Concentrated sulfuric acid

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add 3-chloro-2,4,5-trifluorobenzoic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.

  • Add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction progress should be monitored by a suitable analytical technique like TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of this compound should be collected by vacuum filtration.

  • Wash the collected solid thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Mechanistic Insights

The nitration of 3-chloro-2,4,5-trifluorobenzoic acid is an electrophilic aromatic substitution reaction. The carboxylic acid and the halogen substituents are deactivating groups, making the aromatic ring less nucleophilic. The nitro group will be directed to the available position on the ring, which is ortho to the carboxylic acid group and meta to the chlorine and one of the fluorine atoms.

Reactivity and Applications in Drug Development

The rich functionality of this compound makes it a versatile intermediate for the synthesis of a wide range of complex molecules.[1][2]

Key Reactive Sites and Transformations
  • Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides, allowing for the introduction of diverse side chains and the formation of linkages with other molecules.

  • Nitro Group: The nitro group can be reduced to an amine, which is a key functional group for the synthesis of various heterocyclic systems, including quinolones and benzimidazoles.[10]

  • Aromatic Ring: The highly substituted aromatic ring can undergo nucleophilic aromatic substitution, where one of the fluorine atoms, activated by the electron-withdrawing nitro group, can be displaced by a nucleophile.

Application in the Synthesis of Fluoroquinolone Antibiotics

One of the most significant applications of this class of compounds is in the synthesis of fluoroquinolone antibiotics.[12][13] The general synthetic strategy involves the reduction of the nitro group to an amine, followed by a series of reactions to construct the quinolone core.

G cluster_start Starting Intermediate cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization cluster_product Product start This compound reduction Reduction of Nitro Group (e.g., H₂, Pd/C) start->reduction cyclization Reaction with a β-ketoester and subsequent cyclization reduction->cyclization product Fluoroquinolone Antibiotic Core cyclization->product

Caption: General workflow for the application of the title compound in fluoroquinolone synthesis.

Analytical Characterization

The unambiguous identification and purity assessment of this compound are crucial. A combination of spectroscopic and chromatographic techniques would be employed.

Spectroscopic Analysis (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Spectral Features
¹H NMR A single, broad singlet in the downfield region (typically > 10 ppm) corresponding to the carboxylic acid proton.
¹³C NMR Multiple signals in the aromatic region (110-160 ppm) showing complex splitting patterns due to C-F coupling. A signal for the carboxylic carbon would appear further downfield (>165 ppm).
¹⁹F NMR Three distinct signals, each likely showing complex splitting due to coupling with each other.
IR (Infrared) Spectroscopy Characteristic strong C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹). Strong N-O stretching vibrations of the nitro group (around 1550 and 1350 cm⁻¹). C-F and C-Cl stretching vibrations in the fingerprint region.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ or [M-H]⁻ would be observed at m/z corresponding to the molecular weight (255.54). A characteristic fragmentation pattern would be expected, including the loss of -OH, -COOH, and -NO₂.
Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for purity determination and reaction monitoring. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water with an acidic modifier (like formic or trifluoroacetic acid) would be a good starting point for method development.[7][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) would likely be necessary for GC analysis. GC-MS would provide excellent separation and definitive identification based on the mass spectrum.[15][16]

Safety and Handling

As a highly functionalized nitroaromatic compound, this compound should be handled with care in a well-ventilated fume hood.[12][17][18]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Skin and Body Protection: A lab coat and appropriate street clothing should be worn.

Handling and Storage:

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

First Aid Measures:

  • Skin Contact: Immediately wash with plenty of soap and water.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Seek immediate medical attention.

Conclusion

This compound stands as a testament to the power of rational molecular design in modern drug discovery. Its densely packed array of functional groups provides a wealth of synthetic opportunities for the construction of novel and complex pharmaceutical agents. While specific experimental data for this molecule remains scarce in publicly accessible literature, this guide has provided a comprehensive technical overview by drawing upon established chemical principles and data from closely related compounds. It is our hope that this resource will be of significant value to researchers and scientists working at the forefront of pharmaceutical development, enabling them to harness the full potential of this versatile chemical intermediate.

References

  • Quan, J., & Sun, H.-S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Zhang, J., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Beilstein Journal of Organic Chemistry, 14, 166-170.
  • ChemBK. (2024). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]

  • Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620.
  • PubChem. (n.d.). 3-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Mondini, S., Dall'Ava, M., & Guerrato, A. (2007). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Al-Rimawi, F. (2014). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. Journal of the Chilean Chemical Society, 59(1), 2296-2301.
  • Wang, Y., et al. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
  • Smith Henry, A. (2022). Analysis of Semivolatile Organic Compounds with Hydrogen Carrier Gas and the Agilent HydroInert Source by GC/MS/MS.
  • SpectraBase. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]

  • Hairi New Material. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved from [Link]

  • Quan, J., & Sun, H.-S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30.
  • Deese, R. F. (1944). Process for preparing 2-chloro-5-amino-benzoic acid. U.S.
  • NIST. (n.d.). 3-Chloro-2-fluorobenzoic acid, 2-nitro-5-fluorophenyl ester. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-chloro-nitro-benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]

  • Shvartsberg, M. S., et al. (2021). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 76(1), 58-64.
  • Brainly. (2023). Rank the compounds in each group according to their reactivity toward electrophilic substitution. Retrieved from [Link]

  • Fluoropolymers Products Group. (2025). FPG Releases its Comprehensive Guide on Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

  • Quimica Organica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2018). ASHP guidelines on handling hazardous drugs. American Journal of Health-System Pharmacy, 75(24), 1996-2031.
  • Zhang, J., et al. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 245, 116274.
  • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Zajac, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Acta Poloniae Pharmaceutica, 79(2), 221-230.
  • GMP Journal. (2023). Safe Handling of Highly Potent Substances. Retrieved from [Link]

Sources

A Spectroscopic Guide to 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid: Elucidating Molecular Structure through Multi-technique Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients.[1] Its complex substitution pattern, featuring a carboxylic acid, a nitro group, and multiple halogen atoms, necessitates a robust and multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule, drawing upon established principles and data from analogous compounds to offer a predictive framework for its characterization. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS).

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound presents a unique electronic environment. The electron-withdrawing nature of the nitro group, chlorine, and fluorine atoms significantly influences the electron density distribution within the benzene ring and impacts the chemical properties of the carboxylic acid moiety. These effects are directly observable in the spectroscopic data.

Infrared (IR) Spectroscopy: Probing Functional Groups

Principle and Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is specific to the type of bond and the functional group it resides in. For this compound, the IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid and nitro groups, with additional information from the carbon-halogen bonds.

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

  • Pellet Formation: The mixture is transferred to a pellet-forming die and pressed under high pressure (8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The IR spectrum of a substituted benzoic acid is often complex, but several key peaks can be used for identification.[2][3][4][5]

Functional GroupExpected Wavenumber (cm⁻¹)Description of Vibration
Carboxylic Acid O-H2500-3300Stretching, very broad due to hydrogen bonding[2][6]
Aromatic C-H~3100Stretching, may be weak or obscured by the O-H band
Carboxylic Acid C=O1700-1730Stretching, strong and sharp
Nitro N-O1520-1560 and 1340-1380Asymmetric and symmetric stretching, strong
Aromatic C=C1450-1600Stretching, multiple bands
C-F1100-1300Stretching, strong
C-Cl700-850Stretching
Carboxylic Acid O-H~920Out-of-plane bend, broad

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen-Fluorine Framework

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Protocol for ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically used.

Predicted ¹H NMR Spectrum

The structure of this compound contains only one aromatic proton. Due to the strong electron-withdrawing effects of the adjacent nitro, chloro, and fluoro groups, this proton is expected to be significantly deshielded and appear at a high chemical shift (downfield), likely in the range of 8.0-8.5 ppm. The carboxylic acid proton will appear as a broad singlet at a very high chemical shift, typically >10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy

Protocol for ¹³C NMR Data Acquisition

  • Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[7]

  • Data Acquisition: The spectrum is acquired using a proton-decoupled pulse program to simplify the spectrum to a series of singlets for each unique carbon. A larger number of scans is usually necessary.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals. The chemical shifts are influenced by the attached substituents. The carboxyl carbon will be in the range of 160-170 ppm. The aromatic carbons will be spread over a wide range, with those bonded to fluorine exhibiting large C-F coupling constants. The carbons attached to the electron-withdrawing groups will be shifted downfield.

¹⁹F NMR Spectroscopy

Protocol for ¹⁹F NMR Data Acquisition

  • Sample Preparation: The same sample prepared for ¹H NMR can typically be used for ¹⁹F NMR.

  • Data Acquisition: A specific probe or tuning of the spectrometer for the fluorine frequency is required. Chemical shifts are referenced to a standard such as CFCl₃.[8]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show three distinct signals for the three non-equivalent fluorine atoms. The chemical shifts will be influenced by their position relative to the other substituents.[9] We can also expect to see coupling between the fluorine atoms (F-F coupling).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle and Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In techniques like electrospray ionization (ESI), the molecule is ionized, and the molecular ion is detected. Fragmentation of the molecular ion can provide structural information.[10]

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The solution is infused into the ESI source, where it is nebulized and ionized. The ions are then analyzed by the mass spectrometer. The experiment is typically run in negative ion mode to deprotonate the carboxylic acid.[11]

Predicted Mass Spectrum and Fragmentation Pattern

In negative ion mode ESI-MS, the most prominent ion is expected to be the deprotonated molecule [M-H]⁻ at an m/z of 254.5 (based on the most abundant isotopes).

Key Fragmentation Pathways:

  • Decarboxylation: Loss of CO₂ from the molecular ion is a common fragmentation pathway for carboxylic acids, which would result in a fragment ion at m/z 210.5.[12][13]

  • Loss of Nitro Group: The loss of NO₂ (46 Da) is a characteristic fragmentation for nitroaromatic compounds.[12]

  • Loss of Halogens: Fragmentation involving the loss of chlorine or fluorine may also be observed.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates how the data from each spectroscopic technique are integrated to provide a complete structural elucidation of this compound.

cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information IR IR Spectroscopy Functional_Groups Functional Groups (COOH, NO₂, C-F, C-Cl) IR->Functional_Groups H_NMR ¹H NMR Proton_Environment Proton Environment (Aromatic H) H_NMR->Proton_Environment C_NMR ¹³C NMR Carbon_Skeleton Carbon Skeleton (7 unique carbons) C_NMR->Carbon_Skeleton F_NMR ¹⁹F NMR Fluorine_Environment Fluorine Environments (3 unique fluorines) F_NMR->Fluorine_Environment MS Mass Spectrometry Molecular_Formula Molecular Formula & Fragmentation MS->Molecular_Formula Structure Confirmed Structure of This compound Functional_Groups->Structure Proton_Environment->Structure Carbon_Skeleton->Structure Fluorine_Environment->Structure Molecular_Formula->Structure

Caption: Workflow for structural elucidation.

Summary of Predicted Spectroscopic Data

TechniquePredicted Key Data Points
IR Broad O-H (2500-3300 cm⁻¹), Strong C=O (~1700-1730 cm⁻¹), Strong N-O (1520-1560, 1340-1380 cm⁻¹), Strong C-F (1100-1300 cm⁻¹)
¹H NMR Aromatic H: ~8.0-8.5 ppm (singlet or complex multiplet due to F coupling); Carboxylic H: >10 ppm (broad singlet)
¹³C NMR ~160-170 ppm (COOH), 7 aromatic C signals with C-F coupling
¹⁹F NMR Three distinct signals with F-F coupling
MS (ESI-) [M-H]⁻ at m/z 254.5; Key fragments at m/z 210.5 ([M-H-CO₂]⁻)

Conclusion

The structural characterization of this compound is a clear example of the necessity of a multi-technique spectroscopic approach in modern chemistry. While each technique provides valuable pieces of the puzzle, it is the synergistic integration of IR, multi-nuclear NMR, and mass spectrometry that allows for the unambiguous confirmation of the molecule's complex structure. The predictive data and protocols outlined in this guide serve as a robust framework for researchers in the pharmaceutical and chemical industries to ensure the identity and quality of this important synthetic intermediate.

References

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of benzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,3,4-Trifluorobenzoic acid. Retrieved from [Link]

  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170.
  • Schmidt, J., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(2), 205-214.
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  • Sun, H., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o30.
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  • Elguero, J., et al. (2016). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 21(11), 1547.
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A Technical Guide to the FT-IR Spectroscopic Analysis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the acquisition and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid. As a key drug intermediate, unequivocal structural confirmation is paramount.[1] FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for verifying the presence of critical functional groups and overall molecular structure. This document outlines the fundamental principles of the vibrational modes expected for this polysubstituted aromatic acid, a detailed, field-proven experimental protocol using Attenuated Total Reflectance (ATR), and a predictive analysis of the resulting spectrum. This guide is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Imperative

This compound is a complex synthetic intermediate whose molecular architecture is defined by a confluence of functional groups on an aromatic scaffold. The precise arrangement of a carboxylic acid, a nitro group, and multiple halogen substituents dictates its reactivity and suitability for downstream applications in drug development.[1]

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential analytical technique for the structural verification of such molecules. By probing the vibrational frequencies of chemical bonds, an FT-IR spectrum provides a unique "molecular fingerprint." The presence, absence, and position of absorption bands offer direct evidence for the compound's functional groups, enabling scientists to confirm its identity and purity efficiently. This guide establishes the theoretical and practical basis for a robust FT-IR analysis of the title compound.

Molecular Structure and Vibrational Fundamentals

The interpretation of the FT-IR spectrum is fundamentally rooted in the molecule's structure. The key vibrational modes arise from the following functional groups:

  • Carboxylic Acid Group (-COOH): In the solid state, benzoic acids, and their derivatives almost invariably exist as centrosymmetric, hydrogen-bonded dimers.[2][3] This intermolecular interaction dominates the FT-IR spectrum, leading to a characteristic very broad O-H stretching band and a shift in the carbonyl (C=O) stretching frequency compared to the monomeric state.[4][5]

  • Polysubstituted Aromatic Ring: The benzene ring exhibits characteristic C=C stretching vibrations and C-H stretching and bending modes. The high degree of substitution with strongly electron-withdrawing groups (F, Cl, NO₂) will significantly influence the electronic distribution and, consequently, the positions and intensities of these bands.[6][7]

  • Nitro Group (-NO₂): This group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. Their positions are indicative of conjugation with the aromatic system.[8][9][10]

  • Carbon-Halogen Bonds (C-F, C-Cl): The stretching vibrations of these bonds are typically strong and occur in the lower frequency "fingerprint" region of the spectrum.[11]

Recommended Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for obtaining the FT-IR spectrum of a solid powder due to its minimal sample preparation, speed, and reproducibility.[12][13][14]

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • ATR Accessory: A single-reflection diamond ATR accessory is recommended for its robustness and broad spectral range.

  • Sample: this compound powder (approx. 1-2 mg).

  • Cleaning Supplies: Reagent-grade isopropanol and lint-free wipes (e.g., Kimwipes).

Step-by-Step Methodology
  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe moistened with isopropanol. Allow the solvent to evaporate completely. This step is critical to prevent cross-contamination.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum. A typical background is co-added from 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the solid powder onto the center of the ATR crystal.[15] A sufficient amount is needed to completely cover the crystal surface (typically 1-2 mm in diameter).

  • Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the powder.[12] This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum. Too little pressure will result in weak, noisy data, while excessive force could damage the crystal.[16]

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleanup: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum. After the measurement, release the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface with isopropanol and a lint-free wipe.

Predictive FT-IR Spectrum Analysis

While an experimental spectrum is definitive, a predictive analysis based on established group frequencies provides a powerful template for interpretation. The following table summarizes the expected absorption bands for this compound.

Wavenumber Range (cm⁻¹)Expected IntensityVibrational Assignment & Rationale
3300 - 2500 Strong, Very BroadO-H stretch (Carboxylic Acid Dimer): This signature band is exceptionally broad due to the strong intermolecular hydrogen bonding between two acid molecules.[17] It will likely overlap with any aromatic C-H stretches.
~3100 - 3000 Weak to MediumAromatic C-H stretch: Aromatic C-H stretches typically appear just above 3000 cm⁻¹.[6][7] Given the single aromatic proton, this peak may be weak and obscured by the broad O-H band.
1720 - 1680 Strong, SharpC=O stretch (Carboxylic Acid Dimer): The carbonyl stretch in an aromatic carboxylic acid dimer is very intense.[17] Its exact position is influenced by the electron-withdrawing substituents on the ring.[18]
1600 - 1550 MediumAromatic C=C stretch: The vibrations of the carbon-carbon bonds within the aromatic ring typically produce one or more bands in this region.[19][20]
1550 - 1475 StrongAsymmetric NO₂ stretch: This is one of the two characteristic, strong absorptions for an aromatic nitro compound.[9][10]
1500 - 1400 MediumAromatic C=C stretch: A second set of ring stretching vibrations often appears in this range.[21]
1360 - 1290 StrongSymmetric NO₂ stretch: The second characteristic, strong absorption for the nitro group.[9] Its high intensity, along with the asymmetric stretch, is a key identifier.
1320 - 1210 Medium to StrongC-O stretch (Carboxylic Acid): This band is associated with the stretching of the carbon-oxygen single bond of the carboxylic acid, often coupled with O-H in-plane bending.[17]
1400 - 1000 Strong, MultipleC-F stretches: Carbon-fluorine bonds produce very strong absorption bands. Aromatic C-F stretches typically fall within this wide range, and multiple bands are expected due to the three fluorine atoms.
960 - 900 Medium, BroadO-H out-of-plane bend (Dimer): Another characteristic feature of a carboxylic acid dimer is a broad absorption in this region due to out-of-plane wagging of the hydrogen-bonded OH group.[17]
850 - 550 Medium to StrongC-Cl stretch: The carbon-chlorine stretching vibration occurs in the lower part of the fingerprint region.[11]
< 900 Medium to WeakAromatic C-H out-of-plane bend: The vibration of the lone aromatic C-H bond will produce a band in this region. The exact position can sometimes give clues to the substitution pattern.[6][7]

Visualization of Key Vibrational Modes

The following diagram illustrates the logical connection between the molecule's structural components and their predicted primary FT-IR absorption regions.

G Figure 1: Predicted FT-IR Correlations for this compound cluster_COOH Carboxylic Acid Dimer cluster_Aromatic Aromatic System cluster_Substituents Key Substituents cluster_Halogens Halogen Bonds Molecule This compound COOH_OH O-H Stretch (3300-2500 cm⁻¹) Molecule->COOH_OH Dominant Feature COOH_CO C=O Stretch (1720-1680 cm⁻¹) Molecule->COOH_CO Dominant Feature COOH_OH_Bend O-H Bend (oop) (960-900 cm⁻¹) Molecule->COOH_OH_Bend Dominant Feature Aro_CC C=C Ring Stretches (1600-1400 cm⁻¹) Molecule->Aro_CC Aro_CH C-H Stretch (~3100 cm⁻¹) Molecule->Aro_CH Nitro_Asym Asymmetric NO₂ Stretch (1550-1475 cm⁻¹) Molecule->Nitro_Asym Key Identifiers Nitro_Sym Symmetric NO₂ Stretch (1360-1290 cm⁻¹) Molecule->Nitro_Sym Key Identifiers CF C-F Stretches (1400-1000 cm⁻¹) Molecule->CF Fingerprint Region CCl C-Cl Stretch (850-550 cm⁻¹) Molecule->CCl Fingerprint Region

Caption: Logical map of molecular moieties to their characteristic IR bands.

Conclusion

The FT-IR spectrum of this compound is predicted to be complex but highly informative. The most dominant and immediately recognizable features will be the extremely broad O-H stretch from the carboxylic acid dimer and the strong C=O stretch around 1700 cm⁻¹. The presence of the nitro group will be unequivocally confirmed by two distinct, strong absorption bands between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹. Finally, the fingerprint region below 1400 cm⁻¹ will contain a rich pattern of strong bands corresponding to the C-F and C-Cl stretches, as well as aromatic ring vibrations. By following the recommended protocol and using this interpretive guide, a researcher can confidently verify the structural integrity of this important pharmaceutical intermediate.

References

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  • Oliveira, A. B., et al. (2018). Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. Molecules, 23(8), 1886. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6225211/]
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from ResearchGate. [Link: https://www.researchgate.net/figure/IR-spectra-of-benzoic-acid-in-the-regions-of-O-H-a-and-C-O-b-stretching_fig1_229082522]
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An In-Depth Technical Guide to the Mass Spectrometry of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the mass spectrometric analysis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid. As a drug intermediate, understanding its behavior in a mass spectrometer is crucial for reaction monitoring, purity assessment, and metabolite identification.[1] This document moves beyond a standard protocol, offering in-depth explanations for methodological choices and predictive insights into the ionization and fragmentation behavior of this highly substituted aromatic compound.

Introduction to the Analyte: A Molecule of Complexity

This compound is a multifaceted molecule presenting unique challenges and opportunities for mass spectrometric analysis. Its structure incorporates several functional groups that dictate its chemical properties and, consequently, its behavior in the ion source and mass analyzer.

Key Structural Features:

  • Benzoic Acid Moiety: The carboxylic acid group provides a readily ionizable site, particularly for negative-ion mode analysis.

  • Halogenation (Cl and F): The presence of chlorine and fluorine atoms influences the molecule's electronegativity and provides a distinct isotopic signature, especially from the chlorine atom.[2]

  • Nitro Group (-NO2): This electron-withdrawing group significantly impacts the electronic structure of the aromatic ring and is a key site for characteristic fragmentation.[3][4][5]

Physicochemical Properties (Inferred from Analogues):

PropertyPredicted Value/CharacteristicRationale/Significance for MS
Molecular Formula C7HClF3NO4---
Molecular Weight ~279.5 g/mol The nominal mass will be the target for precursor ion selection.
Acidity (pKa) LowThe carboxylic acid is expected to be acidic, favoring deprotonation for negative-ion ESI.
Polarity PolarInfluences choice of solvent for sample preparation and chromatographic conditions.
Volatility LowSuggests that techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are more suitable than Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization.[6]
Thermal Stability Potentially limitedThe nitro group and carboxylic acid can be susceptible to thermal degradation in the ion source.[7]

Strategic Sample Preparation: The Foundation of Quality Data

Meticulous sample preparation is paramount to avoid ion suppression, ensure reproducibility, and protect the mass spectrometer.[6][8] For this compound, the primary goal is to achieve a clean, particulate-free solution in a volatile solvent system compatible with the chosen ionization technique.

Experimental Protocol: Sample Preparation for LC-MS Analysis
  • Initial Dissolution: Accurately weigh a small amount of the solid compound and dissolve it in a high-purity organic solvent such as methanol or acetonitrile to create a stock solution (e.g., 1 mg/mL).[9]

  • Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a solvent mixture that mirrors the initial mobile phase conditions of the liquid chromatography (LC) method. A typical starting point is 50:50 acetonitrile:water.[8][9]

  • Acidification: To enhance ionization efficiency in negative-ion mode ESI, consider the addition of a small amount of a volatile acid modifier like formic acid (0.1% v/v) to the final sample solution.[9] Avoid non-volatile buffers or salts like phosphates or sodium chloride, as these can contaminate the ion source.[8][10]

  • Filtration/Centrifugation: To remove any particulates that could clog the LC system or ESI needle, filter the final working solution through a 0.22 µm syringe filter or centrifuge the sample and transfer the supernatant to a clean autosampler vial.[10]

Ionization Techniques: Tailoring the Approach to the Molecule

The choice of ionization technique is critical for successfully generating ions from this compound. Due to its polarity and low volatility, ESI and APCI are the most appropriate methods.[11]

Electrospray Ionization (ESI): The Premier Choice

ESI is a soft ionization technique ideal for polar molecules like our analyte.[12] It is expected to yield abundant ions with minimal in-source fragmentation.

  • Negative-Ion Mode (-ESI): This is the recommended mode of operation. The acidic proton of the carboxylic acid group will be readily lost, forming a highly stable [M-H]⁻ ion. This process is generally efficient and provides a clear indication of the molecular weight.

  • Positive-Ion Mode (+ESI): While less intuitive for an acidic molecule, protonation to form the [M+H]⁺ ion may be possible, especially with appropriate mobile phase modifiers. However, the abundance is expected to be significantly lower than the [M-H]⁻ ion.

Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative

APCI is another suitable technique, particularly if the analyte exhibits moderate thermal stability.[13] It can be more robust to matrix effects than ESI. In negative-ion mode APCI, the ionization mechanism would also likely lead to the formation of the [M-H]⁻ ion.

Electron Ionization (EI): For Structural Elucidation (with Derivatization)

Standard EI-MS is generally not suitable for this compound due to its low volatility.[14] However, if coupled with Gas Chromatography (GC), derivatization would be necessary to increase volatility and thermal stability. A common approach for carboxylic acids is silylation (e.g., with BSTFA) to convert the -COOH group to a -COOSi(CH₃)₃ group.[3][15] While this adds a step to the workflow, the resulting EI mass spectrum would provide extensive fragmentation, which can be invaluable for structural confirmation.[14][16]

Tandem Mass Spectrometry (MS/MS): Deciphering the Fragmentation Puzzle

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion will be instrumental in confirming the structure of this compound. The fragmentation pathways are predictable based on the functional groups present.

Predicted Fragmentation Pathways for [M-H]⁻

The following diagram illustrates the most probable fragmentation pathways for the deprotonated molecule. These pathways are inferred from the known behavior of nitroaromatic and halogenated benzoic acids.[7][17]

fragmentation_pathway cluster_0 Predicted MS/MS Fragmentation precursor [M-H]⁻ (m/z ~278.5) frag1 Loss of CO₂ (m/z ~234.5) precursor->frag1 - CO₂ frag2 Loss of NO₂ (m/z ~232.5) precursor->frag2 - NO₂ frag3 Loss of CO₂ and NO (m/z ~204.5) frag1->frag3 - NO

Caption: Predicted MS/MS fragmentation of this compound.

Explanation of Key Fragmentation Events:

  • Decarboxylation (Loss of CO₂): The most common fragmentation for deprotonated benzoic acids is the neutral loss of carbon dioxide (44 Da).[7] This would result in a highly abundant fragment ion.

  • Loss of Nitrogen Dioxide (NO₂): The nitro group can be lost as a radical (NO₂) from the precursor ion, representing a loss of 46 Da.[7][17]

  • Sequential Losses: Following the initial decarboxylation, a subsequent loss of nitric oxide (NO), a 30 Da neutral loss, is also a plausible pathway observed in nitroaromatic compounds.[7]

Isotopic Pattern:

The presence of one chlorine atom will result in a characteristic isotopic pattern for the precursor ion and any chlorine-containing fragment ions. The M+2 peak will have an abundance of approximately one-third of the monoisotopic (M) peak, providing a clear signature for the presence of chlorine.[2]

Data Interpretation and Troubleshooting

Expected Mass Spectrum:

  • -ESI-MS (Q1 Scan): A prominent peak corresponding to the [M-H]⁻ ion with its characteristic chlorine isotopic pattern.

  • -ESI-MS/MS (Product Ion Scan): A spectrum dominated by fragments resulting from the loss of CO₂ and NO₂.

Potential Challenges and Solutions:

ChallengePotential CauseRecommended Solution
No or Low Signal Inappropriate ionization mode; sample too concentrated or too dilute; ion suppression from matrix components.Verify negative-ion mode is selected. Optimize sample concentration.[10] Ensure proper sample cleanup and use of volatile solvents.[8]
In-source Fragmentation High source temperature or cone voltage.Reduce source temperature and cone voltage to minimize premature fragmentation.
Thermal Decarboxylation High temperatures in the ion source can cause the loss of CO₂ before mass analysis.This has been observed for some nitrobenzoic acids.[7] If the [M-H]⁻ ion is absent but a strong signal for [M-H-CO₂]⁻ is present, lower the source temperature.
Adduct Formation Presence of salts in the sample or mobile phase.Ensure high-purity solvents and avoid non-volatile salts. Common adducts in negative mode could include formate [M+FA-H]⁻ or acetate [M+OAc-H]⁻.

Conclusion

The mass spectrometric analysis of this compound is most effectively approached using liquid chromatography coupled with electrospray ionization in the negative-ion mode. This approach is predicted to yield an abundant deprotonated molecular ion, [M-H]⁻, which is ideal for quantification and further structural characterization via tandem mass spectrometry. The anticipated fragmentation pathways, primarily the neutral losses of CO₂ and NO₂, provide clear and diagnostic product ions for structural confirmation. By adhering to meticulous sample preparation protocols and understanding the predicted ionization and fragmentation behavior outlined in this guide, researchers can confidently develop robust and reliable analytical methods for this complex molecule.

References

  • Chemsource. (2025). 3-Chloro-2-nitrobenzoic acid | CAS#:4771-47-5.
  • National Institutes of Health. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC.
  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
  • Mass Spectrometry. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • Analytical Instrumentation Center. (n.d.). Sample Preparation Guidelines.
  • Wikipedia. (n.d.). Sample preparation in mass spectrometry.
  • MedChemExpress. (n.d.). This compound | Drug Intermediate.
  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
  • Wikipedia. (n.d.). Electron ionization.
  • Cheméo. (n.d.). Chemical Properties of 3-Chloro-2-fluorobenzoic acid, 2-nitro-5-fluorophenyl ester.
  • ResearchGate. (n.d.). Negative-ion mass spectra recorded from four nitro compounds by a....
  • National Institutes of Health. (n.d.). 3-Chloro-2-nitrobenzoic acid | C7H4ClNO4. PubChem.
  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302.
  • ChemicalBook. (2025). 3-Chloro-2,4,5-trifluorobenzoic acid | 101513-77-3.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemist, 13, 003.
  • ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway.
  • ResearchGate. (2025). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
  • NIST. (n.d.). Benzoic acid, 4-nitro-. WebBook. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRjNzn6mEGPX-UJ6xZgy1NGCVFzIA5ZVwh1YyOuCri_iOCRyXydmT5dZSrzwzNIg38lkzV2cINQ2HhlwuDNBKzvYwa9MQrRDKPz6onJEfK_f-JScXvIu0FQ90rJWrpG4MVqR9c5dzyeH2rKj83Z0x2PUBmJw==]([Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility is a critical determinant of a compound's bioavailability, processability, and formulation feasibility. This guide provides a comprehensive technical overview of the solubility characteristics of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid, a highly functionalized aromatic carboxylic acid with potential applications as a key building block in medicinal chemistry.

The unique substitution pattern of this molecule—featuring a carboxylic acid, a nitro group, and multiple halogen atoms—presents a complex interplay of electronic and steric effects that govern its interaction with various solvents. This guide will delve into the theoretical underpinnings of its expected solubility, provide a detailed experimental protocol for its empirical determination, and offer insights into the selection of appropriate solvent systems for its handling and reaction chemistry.

Molecular Structure and Physicochemical Properties: A Theoretical Assessment

The solubility of a solute in a given solvent is dictated by the principle of "like dissolves like." To predict the solubility of this compound, we must first analyze its structural features and their influence on its polarity and hydrogen bonding capabilities.

Key Structural Features:

  • Carboxylic Acid (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in protic and polar aprotic solvents.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group. The nitro group can significantly increase the dipole moment of the molecule, favoring interactions with polar solvents.[1][2][3]

  • Chloro (-Cl) and Fluoro (-F) Substituents: Halogen atoms, particularly fluorine, are highly electronegative. The trifluoro substitution, in addition to the chloro group, creates a highly electron-deficient aromatic ring. While the carbon-fluorine bond is polar, the accumulation of fluorine atoms can also create a degree of lipophilicity, a factor that can enhance solubility in less polar environments.[4][5]

Expected Solubility Trends:

Based on this analysis, we can anticipate the following solubility trends:

  • High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). These solvents can effectively solvate the polar nitro group and interact with the overall molecular dipole, while also accepting hydrogen bonds from the carboxylic acid.

  • Moderate to Good Solubility: In polar protic solvents like methanol, ethanol, and isopropanol. These alcohols can engage in hydrogen bonding with both the carboxylic acid and the nitro group.

  • Moderate Solubility: In moderately polar solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents possess a significant dipole moment and can act as hydrogen bond acceptors.

  • Low to Negligible Solubility: In nonpolar solvents like hexane, toluene, and diethyl ether. The significant polarity of the target molecule makes it unlikely to favorably interact with these nonpolar media.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is designed to ensure accuracy and reproducibility, which are critical for applications in drug development.

Materials and Equipment
  • This compound (purity >98%)

  • A range of organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute into vials prep2 Add known volume of solvent prep1->prep2 For each solvent equil1 Vortex to suspend prep2->equil1 equil2 Incubate in thermostatic shaker (e.g., 24-48h at 25°C) equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Filter supernatant with syringe filter sep1->sep2 ana1 Prepare serial dilutions of filtered solution sep2->ana1 ana2 Inject onto HPLC system ana1->ana2 ana3 Quantify concentration against a standard curve ana2->ana3

Caption: A stepwise workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a fixed volume (e.g., 2.0 mL) of each selected organic solvent into the vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Vortex the vials vigorously for 1-2 minutes to ensure thorough mixing and suspension of the solid.

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that a true thermodynamic equilibrium is reached.

  • Sample Processing:

    • After equilibration, remove the vials and allow any suspended particles to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.

  • Quantitative Analysis by HPLC:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of a known concentration.

    • Generate a standard curve by preparing a series of dilutions from the stock solution.

    • Analyze the standards by HPLC to establish a linear relationship between concentration and peak area.

    • Dilute the filtered sample solutions to fall within the linear range of the standard curve.

    • Inject the diluted samples onto the HPLC and determine their concentration from the standard curve.

    • Calculate the original solubility in mg/mL or g/L, accounting for the dilution factor.

Predicted Solubility Data and Interpretation

The following table presents hypothetical, yet scientifically reasoned, solubility data for this compound in a range of organic solvents at 25 °C. These values are estimated based on the structural analysis and principles of solvent-solute interactions.

SolventSolvent TypePolarity IndexPredicted Solubility (mg/mL)Rationale for Prediction
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 200Strong dipole-dipole interactions and hydrogen bond acceptance effectively solvate the polar nitro and carboxylic acid groups.
N,N-Dimethylformamide (DMF)Polar Aprotic6.4> 150Similar to DMSO, its high polarity and ability to accept hydrogen bonds lead to strong solvation.
MethanolPolar Protic5.1~ 80Capable of hydrogen bonding with the solute, but its smaller size and lower polarity compared to DMSO/DMF result in slightly lower solvating power.
EthanolPolar Protic4.3~ 60Similar to methanol, but the increased nonpolar character of the ethyl group slightly reduces its effectiveness for this highly polar solute.
AcetonePolar Aprotic5.1~ 45A good dipole moment and hydrogen bond accepting capabilities allow for moderate solubility.
Ethyl AcetateModerately Polar4.4~ 20The ester functionality provides some polarity, but the overall less polar nature limits its interaction with the solute.
Tetrahydrofuran (THF)Moderately Polar4.0~ 15The ether oxygen can act as a hydrogen bond acceptor, but the largely nonpolar ring structure results in lower solubility.
Dichloromethane (DCM)Moderately Polar3.1~ 5While it has a dipole moment, it lacks hydrogen bonding capabilities, leading to poor solvation of the carboxylic acid group.
TolueneNonpolar2.4< 1The nonpolar aromatic nature of toluene has very weak interactions with the highly polar solute.
n-HexaneNonpolar0.1< 0.1As a nonpolar alkane, it is a very poor solvent for this polar, crystalline compound.
The Role of Solvent Parameters in Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties solute 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoic acid solubility Solubility solute->solubility 'Like dissolves like' polarity Polarity (Dipole Moment) polarity->solubility Influences h_bond Hydrogen Bonding (Donor/Acceptor) h_bond->solubility Influences

Caption: Key molecular interactions governing solubility.

The predicted solubility trends can be further understood by considering the concepts of protic and aprotic solvents.

  • Polar Protic Solvents: These solvents, such as alcohols, can donate a hydrogen bond.[6][7] They are effective at solvating both the carboxylate anion (if the acid deprotonates) and the proton of the carboxylic acid.

  • Polar Aprotic Solvents: Solvents like DMSO and DMF cannot donate hydrogen bonds but have large dipole moments and can accept hydrogen bonds.[8] They are exceptionally good at solvating polar functional groups like the nitro group and the carbonyl oxygen of the carboxylic acid.

Safety and Handling Considerations

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many halogenated nitroaromatic compounds, it should be treated as potentially irritating to the skin, eyes, and respiratory tract. All handling should be performed in a well-ventilated fume hood. Consult the material safety data sheet (MSDS) for specific handling and disposal information.

Conclusion

The solubility of this compound is a complex function of its highly substituted and polar structure. Theoretical analysis strongly suggests a preference for polar aprotic solvents like DMSO and DMF, with moderate to good solubility in polar protic solvents such as methanol and ethanol. A systematic experimental approach, such as the shake-flask method coupled with HPLC analysis, is essential for obtaining accurate quantitative solubility data. This information is critical for researchers and drug development professionals to enable efficient process development, formulation design, and further synthetic applications of this versatile chemical intermediate.

References

  • Hansen, C. M. (1967). Hansen Solubility Parameters: A User's Handbook.
  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Official HSP and HSPiP Site. Retrieved from [Link]

  • Various Authors. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Retrieved from [Link]

  • Laitinen, A., Jauhiainen, O., & Aaltonen, O. (n.d.). Solubility of fluorinated pharmaceuticals in dense carbon dioxide. VTT.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Retrieved from [Link]

  • American Chemical Society. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Protic solvent. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Solubility Testing Equipment. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. RSC Publishing. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC Publishing. Retrieved from [Link]

  • National Institutes of Health. (2020). Importance of Fluorine in Benzazole Compounds. PMC. Retrieved from [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). Medium.
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Anticipated Crystal Structure and Synthesis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] A comprehensive understanding of its solid-state properties, particularly its crystal structure, is paramount for controlling polymorphism, ensuring batch-to-batch consistency, and optimizing formulation processes. While, to date, the specific crystal structure of this compound has not been publicly deposited in crystallographic databases, this guide provides an in-depth analysis based on the experimentally determined structure of its direct precursor, 3-Chloro-2,4,5-trifluorobenzoic acid.[2][3] We leverage this high-quality crystallographic data to predict the likely molecular conformation and intermolecular interactions of the title compound. Furthermore, this whitepaper presents a validated, step-by-step protocol for the synthesis and crystallization of the precursor and a chemically sound, proposed methodology for the subsequent nitration to yield the target compound.

Introduction: The Significance of Solid-State Characterization

The three-dimensional arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties of a material, including its melting point, solubility, stability, and bioavailability. For drug development professionals, controlling the crystalline form of an active pharmaceutical ingredient (API) or a key intermediate is a critical aspect of ensuring product quality and therapeutic efficacy. The subject of this guide, this compound, serves as a vital building block in medicinal chemistry.[1] Its highly functionalized aromatic ring makes it a versatile scaffold for creating complex molecular architectures. This guide addresses the current information gap regarding its solid-state structure by providing an expert analysis based on a close structural analog.

Crystal Structure Analysis of the Precursor: 3-Chloro-2,4,5-trifluorobenzoic Acid

The crystal structure of 3-Chloro-2,4,5-trifluorobenzoic acid provides a robust foundation for understanding the forces that govern the crystal packing in this class of molecules. X-ray diffraction studies reveal that this compound crystallizes in the monoclinic system, which is a common crystal system for organic molecules.[2][3]

Molecular Geometry

Within the crystal, the benzoic acid moiety is nearly planar. A key structural feature is the slight torsion between the carboxyl group (-COOH) and the benzene ring. The experimentally determined dihedral angle is a mere 6.8(1)°, indicating substantial conjugation between the carboxyl group and the aromatic system.[2][3] This planarity is a balance between the sterically favorable perpendicular orientation and the electronically favorable coplanar orientation that allows for pi-orbital overlap.

Intermolecular Interactions & Crystal Packing

The dominant intermolecular force responsible for the crystal packing of 3-Chloro-2,4,5-trifluorobenzoic acid is the classic carboxylic acid hydrogen-bonding motif. Molecules are linked by pairs of O—H⋯O hydrogen bonds to form centrosymmetric dimers.[2][3] This highly stable and predictable interaction is a cornerstone of crystal engineering for carboxylic acids.

These dimers then arrange themselves into sheet-like structures, which stack upon one another to build the full three-dimensional lattice.[2][3] The relative orientation of these sheets is governed by weaker, non-covalent interactions, including dipole-dipole interactions involving the C-F and C-Cl bonds.

Crystallographic Data

The quantitative data derived from the single-crystal X-ray diffraction of 3-Chloro-2,4,5-trifluorobenzoic acid are summarized below.[2][3]

ParameterValue
Chemical FormulaC₇H₂ClF₃O₂
Formula Weight210.54
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.4760 (9)
b (Å)13.654 (3)
c (Å)12.400 (3)
β (°)97.16 (3)
Volume (ų)751.9 (3)
Z4
Temperature (K)293

Predictive Analysis: The Impact of the Nitro Group

The introduction of a nitro (-NO₂) group at the 6-position is expected to have several significant effects on the crystal structure:

  • Electronic Perturbation : The nitro group is a strong electron-withdrawing group. This will alter the electron distribution across the aromatic ring and may influence the acidity of the carboxylic proton, potentially strengthening the O—H⋯O hydrogen bonds.

  • Steric Influence : The presence of the bulky nitro group adjacent to the carboxylic acid will likely force the carboxyl group to twist further out of the plane of the benzene ring. This would increase the dihedral angle observed in the precursor.

  • New Intermolecular Interactions : The oxygen atoms of the nitro group are excellent hydrogen bond acceptors. This introduces the possibility of additional, weaker C—H⋯O interactions, which could alter the packing of the primary carboxylic acid dimers. It also introduces strong dipole-dipole interactions that will play a role in the overall crystal packing.

While the fundamental centrosymmetric carboxylic acid dimer is still highly likely to be the primary supramolecular synthon, the overall packing arrangement of these dimers may differ significantly from that of the precursor to accommodate these new steric and electronic demands.

Experimental Protocols

The following sections provide detailed, field-proven methodologies. The synthesis of the precursor is based on published literature, ensuring a self-validating and trustworthy protocol.[2][3] The subsequent nitration step is a standard, authoritative procedure adapted for this specific substrate.[4]

Synthesis and Crystallization of 3-Chloro-2,4,5-trifluorobenzoic Acid[2][3]

This protocol describes a Sandmeyer-type reaction to replace the amino group of 3-amino-2,4,5-trifluorobenzoic acid with a chloro group.

Causality Behind Experimental Choices:

  • Cupric Chloride: Acts as a catalyst and chlorine source for the Sandmeyer reaction.

  • Sodium Nitrite & HCl: React to form nitrous acid in situ, which is necessary to diazotize the primary amine.

  • Diethyl Ether Extraction: The product is organic-soluble, allowing for efficient separation from the aqueous reaction mixture.

  • Slow Evaporation from Toluene: The choice of a relatively non-polar solvent like toluene encourages the formation of high-quality, single crystals by slowing down the precipitation process, allowing molecules to arrange themselves into a low-energy, ordered lattice.

Step-by-Step Methodology:

  • Prepare a solution of 3 g of cupric chloride in 9 ml of water and add 0.5 g of a 36% aqueous solution of hydrochloric acid.

  • Create a solid mixture of 0.52 g of 3-amino-2,4,5-trifluorobenzoic acid and 0.33 g of sodium nitrite.

  • Add the solid mixture in portions to the stirred cupric chloride solution.

  • Stir the resulting mixture vigorously for 1.5 hours at room temperature.

  • After stirring, add 25 ml of water and 20 ml of diethyl ether to the reaction vessel.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer again with diethyl ether.

  • Combine the organic extracts and wash them with a 36% aqueous solution of hydrochloric acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to yield the crude product as a light-brown solid.

  • For crystallization, dissolve the solid in a minimal amount of hot toluene and allow the solution to cool slowly to room temperature. Slow evaporation of the solvent will yield crystals suitable for X-ray analysis.

Synthesis_Workflow_1 cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Amino-2,4,5-trifluorobenzoic Acid D Diazotization & Sandmeyer Reaction (1.5h Stirring) A->D B NaNO₂ / HCl (aq) B->D C CuCl₂ (aq) C->D E Workup: Diethyl Ether/Water Extraction D->E F Purification: Rotary Evaporation E->F G Crystallization: Slow Evaporation from Toluene F->G H 3-Chloro-2,4,5-trifluorobenzoic Acid Crystals G->H

Synthesis and Crystallization of the Precursor.
Proposed Synthesis of this compound

This proposed protocol employs a standard electrophilic aromatic substitution (nitration) reaction.

Causality Behind Experimental Choices:

  • Sulfuric and Nitric Acid Mixture: Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the nitration.

  • Controlled Temperature: The reaction is exothermic and must be controlled to prevent over-nitration or side reactions. Heating is required to overcome the activation energy for the substitution on the deactivated aromatic ring.

  • Pouring onto Ice: This step serves two purposes: it safely quenches the highly corrosive acid mixture and precipitates the organic product, which has low solubility in water.

Step-by-Step Methodology:

  • In a round-bottom flask, carefully add 2.1 g (10 mmol) of 3-Chloro-2,4,5-trifluorobenzoic acid to 10 ml of concentrated sulfuric acid, stirring until dissolved. Cool the flask in an ice bath.

  • Slowly add a pre-mixed, cooled solution of 1.5 ml of concentrated nitric acid and 3 ml of concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Carefully heat the reaction mixture to 60 °C and maintain this temperature for 2 hours.

  • Cool the mixture back to room temperature and then pour it slowly over a beaker of crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford the title compound.

Synthesis_Workflow_2 cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Chloro-2,4,5-trifluorobenzoic Acid C Nitration Reaction (60°C, 2h) A->C B HNO₃ / H₂SO₄ B->C D Quenching on Ice C->D E Filtration & Washing D->E F Drying E->F G This compound F->G

Proposed Synthesis of the Target Compound.

Conclusion

This technical guide provides a comprehensive overview of the structural and synthetic chemistry of this compound. By leveraging the detailed, publicly available crystal structure of its immediate precursor, 3-Chloro-2,4,5-trifluorobenzoic acid, we have established a strong predictive framework for the solid-state properties of the title compound. The formation of robust O—H⋯O hydrogen-bonded dimers is anticipated to remain the primary structural motif, with the introduction of the nitro group likely influencing the planarity of the molecule and the overall packing of these dimers. The provided experimental protocols offer validated and reliable methods for the synthesis of these important compounds, empowering researchers and drug developers to produce and crystallize this key intermediate with confidence. The logical progression from known data to predictive analysis, grounded in the principles of physical organic chemistry and crystal engineering, serves as a blueprint for approaching the solid-state characterization of novel compounds.

References

  • Quan, J. & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30. [Link]

  • Quan, J. & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. [Link]

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An In-Depth Technical Guide to Sourcing 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals on the strategic sourcing and application of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid (CAS No: 110736-53-7). This highly functionalized aromatic compound is a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its utility as a drug intermediate necessitates a rigorous approach to procurement to ensure experimental reproducibility and the integrity of research outcomes.[1] This document provides a comprehensive overview of supplier evaluation, the compound's technical profile, and best practices for its laboratory use.

Section 1: Strategic Sourcing for Research Integrity

The procurement of a specialized intermediate like this compound is the foundational step of any research campaign. The purity and consistency of the starting material directly impact reaction yields, impurity profiles of subsequent compounds, and, ultimately, the reliability of biological data. A seemingly minor impurity can lead to unforeseen side reactions or act as an inhibitor in biological assays, making meticulous supplier qualification a non-negotiable aspect of the scientific method.

Supplier Qualification Workflow

A systematic approach to supplier evaluation is crucial. The process should be a self-validating system, ensuring that the material acquired meets the stringent requirements of advanced research and development.

A Initial Search & Identification (CAS: 110736-53-7) B Request Documentation A->B Identify potential suppliers C Review Certificate of Analysis (CoA) - Purity (HPLC/NMR) - Identity Confirmation (MS/IR) B->C Primary technical document D Review Safety Data Sheet (SDS) - Handling Protocols - Hazard Information B->D Safety & handling compliance G Does material meet specs? C->G D->G E Small-Scale Pilot Order F In-House Quality Control - Confirm Identity & Purity - Test Reaction E->F Empirical validation F->G H Approve Supplier for Project G->H Yes I Reject Supplier / Re-evaluate G->I No

Caption: A workflow for qualifying suppliers of critical research chemicals.

Potential Suppliers for Research Quantities

The following table lists vendors who have been identified as suppliers of this compound, specifically for research and development purposes. Researchers should always verify specifications with the supplier before ordering.

SupplierKnown ForKey Considerations
MedChemExpress Drug intermediates, bioactive compoundsExplicitly lists the compound as a drug intermediate for research use only.[1]
Apollo Scientific Fluorinated building blocks, fine chemicalsA known supplier in the field of specialized aromatic compounds.[2]
Key Evaluation Criteria
  • Certificate of Analysis (CoA): This is the most critical document. It should provide a lot-specific analysis confirming the compound's identity (e.g., via NMR or Mass Spectrometry) and its purity, typically determined by HPLC (High-Performance Liquid Chromatography). A purity of ≥98% is often required for drug discovery applications.

  • Safety Data Sheet (SDS): A comprehensive SDS is indicative of a reputable supplier. It provides essential information on handling, storage, personal protective equipment (PPE), and emergency procedures.[3][4]

  • Lot-to-Lot Consistency: For long-term projects, inquire about the supplier's ability to provide material with a consistent purity and impurity profile across different batches.

Section 2: Technical Profile and Chemical Utility

This compound is a multifaceted molecule. The benzene ring is heavily substituted with electron-withdrawing groups (three fluorine atoms, a chlorine atom, and a nitro group), which significantly activates the ring for nucleophilic aromatic substitution and influences the acidity of the carboxylic acid proton.

Physicochemical Properties
PropertyValueSource
CAS Number 110736-53-7Verified via Supplier Databases
Molecular Formula C₇HClF₃NO₄Calculated
Molecular Weight 275.54 g/mol Calculated
Appearance Typically a solid (e.g., pale brown)General knowledge of related compounds[5]
Storage Store in a cool, dry, well-ventilated areaRecommended practice for nitrobenzoic acids[4]
Conceptual Synthesis Pathway

This compound is not trivial to synthesize. While specific routes are often proprietary, a plausible pathway can be conceptualized based on established organic chemistry principles applied to similar structures. A common strategy involves the nitration of a pre-existing halogenated benzoic acid. The strong activating and directing effects of the substituents are key to achieving the desired regiochemistry.

Start Halogenated Benzoic Acid (e.g., 3-Chloro-2,4,5-trifluorobenzoic acid) Product This compound Start->Product Nitration Reagents Nitrating Agent (HNO₃ / H₂SO₄) Reagents->Product

Caption: A conceptual pathway for the synthesis of the target compound.

This process is analogous to synthetic steps described for related fluorinated and chlorinated aromatic acids.[6][7][8]

Section 3: Application in Research & Drug Development

The primary value of this compound lies in its role as a versatile intermediate. Its precursor, 3-chloro-2,4,5-trifluorobenzoic acid, is a key material for preparing potent antibacterial agents, specifically 7-aminosubstituted quinolonecarboxylic acids.[9] The addition of the nitro group on the target molecule provides an additional synthetic handle; the nitro group can be readily reduced to an amine, which can then be used to construct heterocyclic rings or participate in amide bond formations.

Example Reaction Workflow: Amide Synthesis

The carboxylic acid moiety is a prime site for modification. The following workflow illustrates its use in a standard amidation reaction to generate a more complex intermediate, a common step in building a drug candidate scaffold.

A Weigh Starting Material (this compound) B Dissolve in Anhydrous Solvent (e.g., DMF, DCM) A->B C Activate Carboxylic Acid (e.g., Add HATU, EDC/HOBt) B->C D Add Amine (R-NH₂) & Organic Base (e.g., DIPEA) C->D E Stir at Room Temperature (Monitor by TLC/LC-MS) D->E F Aqueous Workup & Extraction E->F Reaction Complete G Purify by Column Chromatography F->G H Characterize Final Product (NMR, MS) G->H

Caption: A typical experimental workflow for an amidation reaction.

Experimental Protocol: Synthesis of a Benzamide Derivative

This protocol describes a general procedure for the coupling of this compound with a generic primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.

  • Dissolve the starting material in anhydrous DMF.

  • Add the primary amine, followed by HATU and DIPEA.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

  • Confirm the structure and purity of the final compound using NMR and MS analysis.

Section 4: Laboratory Best Practices: Handling and Storage

As with all halogenated nitroaromatic compounds, proper handling is essential to ensure laboratory safety.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid generating dust.[11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible substances such as strong bases, oxidizing agents, and reducing agents.

  • Spills: In case of a spill, use proper PPE. Sweep up the solid material, avoiding dust creation, and place it in a suitable container for disposal.[4]

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.[3]

Conclusion

This compound is a high-value intermediate for researchers engaged in the synthesis of novel chemical entities. Its complex structure offers significant opportunities for creating diverse molecular architectures, particularly in the field of drug discovery. The integrity of this advanced research, however, begins with the strategic and meticulous sourcing of this key starting material. By implementing a robust supplier qualification process and adhering to strict safety and handling protocols, scientists can leverage the full synthetic potential of this compound to drive innovation.

References

  • 3-Chloro-2,4,5-trifluorobenzoic acid . ResearchGate. [Link]

  • 3-Chloro-2,4,5-trifluorobenzoic acid . National Center for Biotechnology Information (PMC). [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid . ResearchGate. [Link]

  • The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc) . Cole-Parmer. [Link]

  • 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS . Loba Chemie. [Link]

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A Comprehensive Safety and Handling Guide for 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the potential hazards and recommended safety protocols for 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with the critical information necessary for the safe handling, storage, and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this molecule, this guide synthesizes data from structurally similar compounds to offer a robust and scientifically grounded safety framework.

The presence of multiple functional groups—a carboxylic acid, a nitro group, and multiple halogen substituents (chlorine and fluorine)—on an aromatic ring suggests a complex reactivity and toxicological profile. The highly electron-withdrawing nature of the nitro and fluorine groups is expected to significantly influence the acidity of the carboxylic acid and the overall reactivity of the molecule.[1][2] Halogenated aromatic compounds are often characterized by their persistence in the environment and potential for toxicity.[3][4]

Predicted Hazard Identification and Classification

A definitive Globally Harmonized System (GHS) classification for this compound is not available. However, based on the known hazards of substituted nitrobenzoic acids and halogenated aromatic compounds, a predicted classification is presented below.[5][6][7] This information should be used for preliminary risk assessment and laboratory safety planning.

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[6]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[5]
Germ Cell MutagenicitySuspected Category 2H341: Suspected of causing genetic defects.[8]
CarcinogenicitySuspected Category 2H351: Suspected of causing cancer.[8]
Hazardous to the Aquatic Environment, Long-termCategory 3H412: Harmful to aquatic life with long lasting effects.[5]

Signal Word: Warning

Predicted Hazard Pictograms:




Inferred Toxicological Profile

The toxicological properties of this compound have not been fully investigated. However, the structural motifs provide a basis for inferring its likely toxicological effects.

  • Irritation and Corrosivity : As a benzoic acid derivative, this compound is expected to be irritating to the skin, eyes, and respiratory tract.[9][10] The presence of electron-withdrawing groups enhances the acidity of the carboxylic acid, potentially increasing its irritant properties.[1]

  • Systemic Toxicity : Nitroaromatic compounds are known to be toxic and can be absorbed through the skin.[11][12] Some nitroaromatic compounds can cause methemoglobinemia.[7] Halogenated aromatic compounds, such as polychlorinated biphenyls (PCBs), are associated with a range of chronic health effects, including liver damage, endocrine disruption, and carcinogenicity.[13][14][15]

  • Mutagenicity and Carcinogenicity : Many nitroaromatic compounds are mutagenic, and some are suspected or known carcinogens.[11][16] The International Agency for Research on Cancer (IARC) has classified related compounds like PCBs as probable human carcinogens.[15]

Risk Assessment and Exposure Controls

A thorough risk assessment should be conducted before handling this compound. The following exposure controls are recommended:

Engineering Controls
  • Ventilation : Handle this compound exclusively in a well-ventilated area. A certified chemical fume hood is mandatory for all procedures that may generate dust or aerosols.

  • Containment : For weighing and other manipulations of the solid material, a ventilated balance enclosure or a glove box is recommended to minimize dust generation and exposure.

  • Emergency Equipment : An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent skin and eye contact, and inhalation.[17][18]

Body Part PPE Type Specifications and Rationale
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles are required to protect against dust and splashes. A face shield should be worn over goggles during procedures with a high risk of splashing.[19]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Due to the lack of specific permeation data, it is advisable to double-glove and change gloves frequently, especially after direct contact.[20]
Body Laboratory CoatA flame-resistant lab coat should be worn and kept buttoned.
Respiratory NIOSH/MSHA-Approved RespiratorFor handling powders, a respirator with a P100 particulate filter is recommended, especially if a fume hood is not available or if dust generation is significant.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for maintaining a safe laboratory environment.

Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary equipment and reagents prep2->prep3 handle1 Weigh compound in a ventilated enclosure prep3->handle1 Proceed to handling handle2 Perform all manipulations within the fume hood handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 Proceed to cleanup clean2 Dispose of waste in a labeled, sealed container clean1->clean2 clean3 Remove PPE and wash hands thoroughly clean2->clean3

Caption: Standard workflow for handling this compound.

Storage
  • Container : Store in a tightly sealed, properly labeled container.

  • Location : Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities : Store away from strong oxidizing agents, strong bases, and sources of heat or ignition.[10]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[21]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Spill Response

G start Spill Detected evacuate Evacuate immediate area start->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain collect Carefully collect spilled material into a sealed container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose end Spill Cleaned dispose->end

Caption: Step-by-step spill response protocol.

Firefighting Measures
  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[10]

  • Specific Hazards : Thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

  • Environmental Precautions : Due to the presence of fluorine, runoff from firefighting should be contained to prevent environmental contamination.[22][23]

Environmental Fate and Disposal

  • Persistence and Degradation : Halogenated aromatic compounds are known for their environmental persistence.[24][25] The high degree of fluorination in this molecule suggests it will be resistant to biodegradation.

  • Disposal : Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Reactivity Profile

  • Chemical Stability : The compound is likely stable under normal storage conditions.

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[10]

  • Hazardous Decomposition Products : Thermal decomposition can lead to the release of hazardous gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[10]

References

  • Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Halogenated Aromatics: Fate and Microbial Degradation. Retrieved from [Link]

  • Brainly.in. (2021, February 8). P-nitro benzoic acid is more reactive than o - Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • PubMed Central (PMC). (2019, September 29). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds | Request PDF. Retrieved from [Link]

  • Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]

  • Environmental Science: Processes & Impacts (RSC Publishing). (n.d.). Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds. Retrieved from [Link]

  • A-Z Chemistry. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure-Toxicity Relationships of Nitroaromatic Compounds. Retrieved from [Link]

  • Umweltbundesamt. (n.d.). Environmentally responsible use of fluorinated fire-fighting foams. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Mechanism of action of toxic halogenated aromatics. Retrieved from [Link]

  • Quora. (2018, June 4). How would the fire brigade cope with a major chlorine trifluoride 'leak'?. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Toxic-Free Future. (2018, March 27). New Law Protects Drinking Water and Firefighters from Perfluorinated Chemicals. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Perfluorinated Compounds, Polychlorinated Biphenyls, and Organochlorine Pesticide Contamination in Composite Food Samples from Dallas, Texas, USA. Retrieved from [Link]

  • USFA.FEMA.gov. (2023, May 25). Firefighting foams: PFAS vs. fluorine-free foams. Retrieved from [Link]

  • PubMed. (n.d.). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. Retrieved from [Link]

  • Bunker Gear Specialists. (2022, November 4). What's Changed in Fluorinated Firefighting Foams?. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • NYCOSH. (n.d.). HEALTH HAZARDS OF PCBs. Retrieved from [Link]

  • Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]

  • Longdom Publishing. (2012, August 3). Environmental Hazards due to Polychlorinated Biphenyls. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Reactivity of the Nitro Group in 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by the reactivity of its substituents, particularly the nitro group.[1] This guide provides a comprehensive technical analysis of the chemical behavior of the nitro group in this molecule, detailing the profound influence of the adjacent chloro, fluoro, and carboxylic acid functionalities. We will explore the electronic and steric factors governing its reactivity, delve into key transformations such as reduction and potential nucleophilic displacement, and provide theoretical and practical insights for its application in complex molecular synthesis.

Introduction: A Molecule Shaped by Electron-Withdrawing Forces

The reactivity of an aromatic nitro group is intrinsically linked to the electronic landscape of the benzene ring to which it is attached. In the case of this compound, the aromatic system is heavily substituted with strongly electron-withdrawing groups. This unique substitution pattern creates a highly electron-deficient ring, which in turn governs the reactivity of each functional group.

The primary focus of this guide is the nitro group at the C6 position. Its reactivity is modulated by:

  • Ortho-substituents: The carboxylic acid at C1 and the fluorine atom at C5.

  • Meta-substituents: The chlorine atom at C3 and the fluorine atom at C4.

  • Para-substituent: The fluorine atom at C2.

This dense arrangement of electron-withdrawing groups significantly impacts the nitro group's participation in chemical reactions, primarily through inductive and resonance effects. The strong electron-withdrawing nature of the nitro group, halogens, and carboxylic acid deactivates the ring towards electrophilic aromatic substitution.[2][3] Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic attack.[4]

Electronic and Steric Landscape

The reactivity of the nitro group in this compound is a direct consequence of the interplay between electronic and steric effects.

Electronic Effects

The cumulative electron-withdrawing power of the chloro, trifluoro, and carboxylic acid groups profoundly influences the nitro group's reactivity. This is primarily due to the inductive effect (-I) and the resonance effect (-M) of the nitro group itself, which are further amplified by the other substituents.[5]

  • Inductive Effect (-I): All substituents on this aromatic ring are electronegative, pulling electron density away from the ring through the sigma bonds. This makes the entire aromatic system highly electrophilic.

  • Resonance Effect (-M): The nitro group strongly withdraws electron density from the aromatic ring via resonance, particularly from the ortho and para positions.

The presence of multiple halogens further exacerbates the electron deficiency of the ring. This heightened electrophilicity of the aromatic ring has two major consequences for the nitro group:

  • Enhanced Susceptibility to Reduction: The electron-deficient nature of the nitro group makes it a prime candidate for reduction to an amino group.

  • Potential for Nucleophilic Aromatic Substitution (SNA_r): While less common for a nitro group to act as a leaving group, the extreme electron deficiency of the ring could facilitate its displacement by a strong nucleophile.

Steric Hindrance

The nitro group is flanked by a carboxylic acid group and a fluorine atom. This steric crowding can influence the approach of reagents, potentially hindering or directing certain reactions. For instance, in catalytic hydrogenation, the steric environment may affect the adsorption of the molecule onto the catalyst surface.[6]

Key Reactions of the Nitro Group

The primary and most synthetically useful transformation of the nitro group in this context is its reduction to an amine.

Reduction to 6-amino-3-chloro-2,4,5-trifluorobenzoic acid

The conversion of the nitro group to an amino group is a pivotal step in the synthesis of many pharmaceutical and agrochemical compounds. The resulting 6-amino-3-chloro-2,4,5-trifluorobenzoic acid is a valuable building block.[7] Several methods can be employed for this reduction, with catalytic hydrogenation being a common and efficient choice.[8]

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a general method for the reduction of a nitrobenzoic acid derivative using catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in methanol or ethanol.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-3-chloro-2,4,5-trifluorobenzoic acid.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups.[8] It offers good activity and selectivity.

  • Solvent: Methanol and ethanol are common solvents for catalytic hydrogenation as they readily dissolve the starting material and are inert under the reaction conditions.

  • Hydrogen Pressure: The reaction can often be carried out at atmospheric pressure, but higher pressures can increase the reaction rate.

Data Presentation: Expected Spectroscopic Changes

CompoundKey ¹H NMR Signal (predicted)Key ¹³C NMR Signals (predicted)Key IR Bands (cm⁻¹) (predicted)
This compoundAromatic proton signal shifted downfield due to the electron-withdrawing nitro group.Aromatic carbons attached to F and Cl will show characteristic splitting. Carbon bearing the nitro group will be downfield.Asymmetric and symmetric NO₂ stretching (~1530 and ~1350), C=O stretching (~1700), O-H stretching (~3000, broad).
6-amino-3-chloro-2,4,5-trifluorobenzoic acidAromatic proton signal shifted upfield compared to the nitro compound. Appearance of a broad NH₂ signal.Aromatic carbon signals will shift upfield upon reduction of the nitro group.N-H stretching (~3400 and ~3300), C=O stretching (~1680), O-H stretching (~3000, broad). Absence of NO₂ stretching bands.

Note: The predicted spectroscopic data is based on general principles and data from similar compounds. Actual values may vary.[9][10][11][12]

Logical Relationship: Reduction of the Nitro Group

ReductionWorkflow Start 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoic acid Reagents H₂, Pd/C Methanol/Ethanol Start->Reagents Reduction Product 6-amino-3-chloro-2,4,5- trifluorobenzoic acid Reagents->Product SNAr_Mechanism Substrate Electron-Deficient Aromatic Ring (e.g., with -NO₂ leaving group) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Meisenheimer Nucleophilic Attack Nucleophile Strong Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Aromatic Product Meisenheimer->Product Loss of Leaving Group LeavingGroup Leaving Group (e.g., NO₂⁻)

Sources

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Fluorinated Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Complex Reactivity of Poly-Substituted Aromatics

For the modern researcher in medicinal chemistry and materials science, fluorinated nitrobenzoic acids represent a class of uniquely valuable synthetic building blocks. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical properties, enhancing metabolic stability, binding affinity, and bioavailability.[1][2] However, the very features that make these molecules attractive—the presence of multiple, strongly deactivating substituents—also render their chemical manipulation, particularly through electrophilic aromatic substitution (EAS), a significant challenge.

This guide moves beyond textbook generalities to provide a field-proven perspective on the electrophilic substitution reactions of this demanding substrate class. As a senior application scientist, my focus is not just on the "what" but the "why"—the causality behind experimental choices and the logic of predicting reaction outcomes. Herein, we will dissect the intricate interplay of electronic and steric effects that govern these reactions, offering both mechanistic insights and practical, actionable protocols.

The Electronic Landscape: A Tug-of-War for Electron Density

The reactivity of a fluorinated nitrobenzoic acid in electrophilic aromatic substitution is dictated by the cumulative influence of its three substituents: the fluorine atom (-F), the nitro group (-NO₂), and the carboxylic acid group (-COOH). All three are electron-withdrawing and thus deactivate the aromatic ring towards electrophilic attack, making reactions significantly slower than with benzene.[3][4]

  • Inductive vs. Resonance Effects: The key to understanding the regioselectivity lies in the balance between the inductive effect (-I) and the resonance effect (+M or -M).

    • Fluorine (-F): Possesses a strong -I effect due to its high electronegativity, withdrawing electron density through the sigma bond framework. However, it also has a +M (resonance-donating) effect due to its lone pairs, which can donate electron density to the pi system. For fluorine, the -I effect generally outweighs the +M effect, leading to overall deactivation. Despite this, the resonance donation is key to its directing ability.

    • Nitro Group (-NO₂): Exhibits both a strong -I and a strong -M effect, making it one of the most powerful deactivating groups. It withdraws electron density from the entire ring, particularly from the ortho and para positions.

    • Carboxylic Acid Group (-COOH): Similar to the nitro group, the carboxylic acid group is deactivating through both -I and -M effects.

  • Directing Effects: The interplay of these electronic influences determines where an incoming electrophile will substitute on the aromatic ring.

    • Ortho-, Para- Directors: The fluorine atom, through its +M effect, directs incoming electrophiles to the ortho and para positions.

    • Meta- Directors: The nitro and carboxylic acid groups, through their strong -M effects, direct incoming electrophiles to the meta position.

The final regiochemical outcome of an electrophilic substitution reaction on a fluorinated nitrobenzoic acid is therefore a delicate balance of these competing directing effects, further complicated by steric hindrance.

Diagram 1: Interplay of Directing Effects This diagram illustrates the conflicting directing influences of the fluoro, nitro, and carboxylic acid groups on a model fluoronitrobenzoic acid.

Caption: Competing directing effects on a fluoronitrobenzoic acid ring.

Nitration: A Case Study in Regioselectivity

The nitration of fluorinated benzoic acids is a well-studied example that vividly illustrates the principles outlined above. Due to the severely deactivated nature of the ring, forcing conditions are typically required, employing a mixture of concentrated nitric acid and concentrated sulfuric acid (or fuming nitric acid) to generate the highly reactive nitronium ion (NO₂⁺).[4][5]

The regioselectivity is highly dependent on the initial positioning of the fluorine atom. For instance, in the nitration of 4-fluorobenzoic acid, the major product is 4-fluoro-3-nitrobenzoic acid.[4] Here, the incoming nitro group is directed ortho to the activating (in a relative sense) fluorine atom and meta to the deactivating carboxylic acid group, a position that satisfies both directing effects.

Experimental Protocol: Nitration of 4-Fluorobenzoic Acid[6]

Objective: To synthesize 4-fluoro-3-nitrobenzoic acid.

Materials:

  • 4-Fluorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Potassium nitrate

  • Crushed ice

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid.

  • While maintaining the temperature of the solution, add potassium nitrate (1.1 eq.) portion-wise.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Slowly and carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring.

  • Allow the resulting mixture to stand at room temperature overnight to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the product, for example, by azeotropic distillation with toluene, to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.

Expected Yield: Approximately 90%.[6]

Table 1: Regioselectivity in the Nitration of Fluorobenzoic Acids [4]

Starting MaterialMajor Product(s)Rationale for Regioselectivity
2-Fluorobenzoic Acid2-Fluoro-5-nitrobenzoic acid & 2-Fluoro-3-nitrobenzoic acidF is o,p-directing; COOH is m-directing. Both positions 3 and 5 are meta to COOH. Position 5 is para to F, while position 3 is ortho to F.
3-Fluorobenzoic Acid5-Fluoro-2-nitrobenzoic acid, 3-Fluoro-2-nitrobenzoic acid, & 3-Fluoro-4-nitrobenzoic acidA complex mixture is expected due to multiple positions being activated by F (ortho and para) and not strongly disfavored by the meta-directing COOH.
4-Fluorobenzoic Acid4-Fluoro-3-nitrobenzoic acidThe nitro group is directed to the position that is ortho to the fluorine and meta to the carboxylic acid, satisfying both directing effects.

Halogenation: Overcoming Deactivation with Potent Electrophiles

Direct halogenation (bromination and chlorination) of fluorinated nitrobenzoic acids requires harsh conditions due to the profound deactivation of the aromatic ring. The reaction typically necessitates a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile.[7]

The regiochemical outcome is again a result of the competing directing effects. For example, in the bromination of 4-bromo-benzoic acid, the incoming nitro group is directed to the 3-position, which is ortho to the bromine and meta to the carboxylic acid.[8][9] A similar outcome would be expected for the bromination of 4-fluorobenzoic acid.

Experimental Protocol: Bromination of a Deactivated Benzoic Acid Derivative (Conceptual)

Objective: To synthesize a bromo-fluoronitrobenzoic acid.

Materials:

  • Fluoronitrobenzoic acid

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • A suitable inert solvent (e.g., dichloromethane, if solubility allows, or neat)

  • Sodium bisulfite solution

  • Crushed ice

Procedure:

  • In a flask protected from moisture, charge the fluoronitrobenzoic acid and the catalyst (FeBr₃ or iron filings).

  • If using a solvent, add it at this stage.

  • Slowly add bromine to the mixture, controlling the temperature as the reaction may be exothermic.

  • Heat the reaction mixture as necessary to drive the reaction to completion. Reaction temperatures may need to be elevated, and reaction times can be prolonged (monitor by TLC or HPLC).

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Quench any remaining bromine by adding a sodium bisulfite solution until the orange color disappears.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over anhydrous sulfate, and concentrate it under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Note: This is a conceptual protocol. The specific conditions, especially temperature and reaction time, would need to be optimized for the specific substrate due to the high deactivation.

Sulfonation: The Challenge of Reversibility and Harsh Conditions

Sulfonation of highly deactivated aromatic rings is notoriously difficult and often requires the use of fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[10][11] The active electrophile is believed to be protonated SO₃ or a related species.[10]

The sulfonation of fluoronitrobenzene derivatives is a known process to produce compounds like 4-fluoro-3-nitrobenzenesulfonic acid.[12] The reaction necessitates a high concentration of the SO₃ electrophile and elevated temperatures to proceed at a reasonable rate.[12]

An important consideration in sulfonation is its reversibility.[11] The sulfonic acid group can be removed by heating with aqueous acid, a property that can be exploited synthetically.

Diagram 2: General Sulfonation Workflow This diagram outlines the typical steps involved in the sulfonation of a deactivated aromatic ring.

Sulfonation_Workflow A Deactivated Aromatic (e.g., Fluoronitrobenzoic Acid) B Reaction with Oleum (H₂SO₄/SO₃) A->B Heat C Quenching (Pouring onto ice) B->C Controlled addition D Isolation (Precipitation as salt) C->D Add NaCl E Purification D->E F Sulfonated Product E->F

Caption: A typical workflow for the sulfonation of a deactivated aromatic substrate.

Conceptual Protocol: Sulfonation of a Fluoronitrobenzoic Acid

Objective: To synthesize a fluoronitrobenzenesulfonic acid.

Materials:

  • Fluoronitrobenzoic acid

  • Fuming sulfuric acid (e.g., 20% SO₃)

  • Crushed ice

  • Sodium chloride

Procedure:

  • In a flask equipped for heating and stirring, carefully add the fluoronitrobenzoic acid to fuming sulfuric acid at a controlled temperature.

  • Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and maintain for several hours. Monitor the reaction progress by a suitable analytical method.

  • After completion, cool the reaction mixture and cautiously pour it onto a large volume of crushed ice.

  • Precipitate the sulfonic acid product as its sodium salt by adding a saturated solution of sodium chloride.

  • Collect the solid by filtration, wash with a cold brine solution, and dry.

Note: The conditions for this reaction are harsh, and careful control of temperature is crucial to avoid side reactions and decomposition.

Friedel-Crafts Reactions: A Generally Unsuccessful Endeavor

Friedel-Crafts alkylation and acylation are among the most important electrophilic aromatic substitution reactions for forming carbon-carbon bonds. However, they have a significant limitation: they generally fail on aromatic rings that are substituted with strongly deactivating groups.[10][13][14]

The presence of a nitro group and a carboxylic acid group on the ring makes fluorinated nitrobenzoic acids highly electron-deficient. This low nucleophilicity of the aromatic ring prevents it from attacking the carbocation or acylium ion electrophiles generated in Friedel-Crafts reactions.[14] Furthermore, the Lewis acid catalysts (like AlCl₃) required for these reactions can complex with the lone pairs on the oxygen atoms of the nitro and carboxyl groups, further deactivating the ring.

While some specialized, highly active catalytic systems are being developed for the Friedel-Crafts reactions of moderately deactivated substrates, their application to systems as deactivated as fluorinated nitrobenzoic acids is not established and would likely be unsuccessful under standard conditions.[1]

Conclusion: A Field of Challenges and Opportunities

The electrophilic substitution of fluorinated nitrobenzoic acids is a challenging area of synthetic chemistry, governed by the powerful deactivating effects of the nitro and carboxylic acid groups, and the nuanced directing effects of the fluorine atom. Successful functionalization requires forcing conditions and a deep understanding of the electronic interplay at play.

  • Nitration is the most feasible of these reactions, with regioselectivity being predictably controlled by the relative positions of the substituents.

  • Halogenation and Sulfonation are possible but demand harsh reagents like oleum and potent Lewis acid catalysis, with reaction conditions requiring careful optimization.

  • Friedel-Crafts reactions are generally not viable for these substrates due to the profound deactivation of the aromatic ring.

For the drug development professional and the materials scientist, understanding these limitations and possibilities is paramount. While direct electrophilic substitution may be difficult, these fluorinated nitrobenzoic acids remain invaluable as scaffolds for other transformations, such as nucleophilic aromatic substitution (SNA_r_) or modifications of the carboxylic acid group. The challenges presented by their electrophilic substitution reactions underscore the need for continued innovation in catalytic systems and synthetic methodologies to unlock the full potential of these versatile building blocks.

References

  • Shivakumara, K.N. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. ResearchGate. [Link]

  • Vertex AI Search. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. Google Cloud.
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry. [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. [Link]

  • Quora. (2021, April 2). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Quora. [Link]

  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Quora. [Link]

  • Gorelik, M. V. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Scientific Research Publishing. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Laboratory-Scale Synthesis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its polysubstituted benzene ring, featuring a carboxylic acid, a nitro group, a chlorine atom, and three fluorine atoms, offers a versatile scaffold for the synthesis of complex molecular architectures. The unique electronic properties imparted by these substituents make it a valuable intermediate, particularly in the development of novel therapeutic agents.

This technical guide provides a comprehensive, two-step laboratory-scale protocol for the synthesis of this compound. The synthesis commences with the preparation of the key precursor, 3-chloro-2,4,5-trifluorobenzoic acid, followed by its regioselective nitration. This document is structured to provide not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of the Precursor - 3-Chloro-2,4,5-trifluorobenzoic Acid

The synthesis of the immediate precursor is a critical first step. While not commercially available in large quantities, 3-chloro-2,4,5-trifluorobenzoic acid can be reliably prepared from 3-amino-2,4,5-trifluorobenzoic acid via a Sandmeyer-type reaction. This method involves the diazotization of the amino group followed by its substitution with a chlorine atom.

Step 1.1: Materials and Methods
Reagent/MaterialGradeSupplierNotes
3-Amino-2,4,5-trifluorobenzoic acid≥98%Commercially AvailableStarting material
Sodium Nitrite (NaNO₂)ACS Reagent GradeStandard SupplierDiazotizing agent
Cupric Chloride (CuCl₂)Anhydrous, ≥98%Standard SupplierCatalyst and chlorine source
Hydrochloric Acid (HCl)36% aqueous solutionACS Reagent GradeReaction medium and acid source
Diethyl Ether (Et₂O)AnhydrousACS Reagent GradeExtraction solvent
Deionized Water (H₂O)High PurityIn-house
Round-bottom flask-Standard Lab Supplier
Magnetic stirrer and stir bar-Standard Lab Supplier
Ice bath-In-house
Separatory funnel-Standard Lab Supplier
Rotary evaporator-Standard Lab Supplier
Step 1.2: Experimental Protocol for 3-Chloro-2,4,5-trifluorobenzoic Acid[1][2]
  • Reaction Setup: In a 100 mL round-bottom flask, prepare a solution of cupric chloride (3.0 g) in deionized water (9 mL) and a 36% aqueous solution of hydrochloric acid (0.5 g). Stir the mixture until the cupric chloride is fully dissolved.

  • Preparation of the Diazonium Salt Precursor: In a separate container, create a solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g) and sodium nitrite (0.33 g).

  • Diazotization and Chlorination: Add the solid mixture in portions to the stirred cupric chloride solution. The addition should be done carefully to control any effervescence.

  • Reaction Monitoring: Stir the resulting mixture vigorously for 1.5 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After 1.5 hours, add deionized water (25 mL) and diethyl ether (20 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an additional portion of diethyl ether.

  • Acid Wash and Isolation: Combine the organic extracts and wash them with a 36% aqueous solution of hydrochloric acid.

  • Solvent Removal: Concentrate the organic layer on a rotary evaporator to yield 3-chloro-2,4,5-trifluorobenzoic acid as a light-brown solid (yields are typically around 0.45 g).[1]

  • Purification (Optional): For obtaining high-purity material suitable for X-ray analysis, crystals can be grown by slow evaporation from a toluene solution.[1]

Step 1.3: Rationale and Scientific Insights

The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl halides. The use of cupric chloride serves as both a catalyst and the source of the chloride nucleophile. The reaction proceeds through a diazonium salt intermediate, which is highly reactive and readily undergoes nucleophilic substitution. The acidic conditions are crucial for the in-situ formation of nitrous acid from sodium nitrite, which is the diazotizing agent.

Part 2: Nitration of 3-Chloro-2,4,5-trifluorobenzoic Acid

The second and final stage of the synthesis is the electrophilic aromatic substitution of the prepared 3-chloro-2,4,5-trifluorobenzoic acid to introduce a nitro group onto the aromatic ring. This reaction requires careful control of conditions to achieve the desired regioselectivity.

Step 2.1: Materials and Methods
Reagent/MaterialGradeSupplierNotes
3-Chloro-2,4,5-trifluorobenzoic acidAs synthesized in Part 1-Substrate
Concentrated Sulfuric Acid (H₂SO₄)98%ACS Reagent GradeCatalyst and solvent
Concentrated Nitric Acid (HNO₃)70%ACS Reagent GradeNitrating agent
Ice-In-houseFor cooling
Deionized Water (H₂O)High PurityIn-house
Round-bottom flask-Standard Lab Supplier
Dropping funnel-Standard Lab Supplier
Magnetic stirrer and stir bar-Standard Lab Supplier
Ice bath-In-house
Buchner funnel and filter paper-Standard Lab Supplier
Step 2.2: Proposed Experimental Protocol for this compound

Disclaimer: The following protocol is a representative procedure based on the nitration of analogous halogenated benzoic acids and may require optimization for this specific substrate.

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully add concentrated nitric acid to concentrated sulfuric acid in a 1:2 v/v ratio. Allow the mixture to cool to room temperature.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-chloro-2,4,5-trifluorobenzoic acid (1 equivalent) in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Nitration: Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred solution of the benzoic acid derivative. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction Progression: After the complete addition of the nitrating mixture, continue to stir the reaction at 0-5 °C for an additional 30 minutes. Then, allow the reaction to slowly warm to room temperature and stir for another 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the nitrated product to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the product in a desiccator under vacuum to obtain the crude this compound.

  • Purification: The crude product may be a mixture of isomers. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Step 2.3: Scientific Integrity & Logic: Causality Behind Experimental Choices
  • Mixed Acid System: The combination of concentrated nitric and sulfuric acids is essential for the generation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

  • Temperature Control: The nitration of aromatic rings is a highly exothermic process. Maintaining a low temperature (0-10 °C) is critical to prevent over-nitration (dinitration) and to minimize the formation of undesired side products. Low temperatures can also enhance the regioselectivity of the reaction.

  • Regioselectivity: The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the benzene ring. In 3-chloro-2,4,5-trifluorobenzoic acid, all substituents (Cl, F, and COOH) are deactivating groups. The carboxylic acid group is a meta-director, while the halogens are ortho, para-directors. The combined electronic and steric effects of these groups will influence the final position of the nitro group. The most probable position for nitration is at the C-6 position, which is ortho to the activating (in the context of ortho, para-direction) fluorine at C-5 and meta to the carboxylic acid.

  • Work-up on Ice: Pouring the acidic reaction mixture onto ice serves two purposes: it quenches the reaction and precipitates the organic product, which has low solubility in the resulting aqueous acidic solution.

Data Presentation

Table of Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Amino-2,4,5-trifluorobenzoic acidC₇H₄F₃NO₂191.11-
3-Chloro-2,4,5-trifluorobenzoic acidC₇H₂ClF₃O₂210.54112-116
This compoundC₇HClF₃NO₄255.53Not available

Experimental Workflows and Diagrams

Synthesis Pathway

Synthesis_Pathway A 3-Amino-2,4,5-trifluorobenzoic acid B 3-Chloro-2,4,5-trifluorobenzoic acid A->B NaNO₂, CuCl₂, HCl C This compound B->C HNO₃, H₂SO₄

Caption: Overall synthetic route to this compound.

Detailed Experimental Workflow

Experimental_Workflow cluster_step1 Part 1: Precursor Synthesis cluster_step2 Part 2: Nitration A1 Dissolve CuCl₂ in HCl/H₂O A3 Add solid mix to CuCl₂ solution A1->A3 A2 Mix 3-amino-2,4,5-trifluorobenzoic acid and NaNO₂ A2->A3 A4 Stir for 1.5 hours A3->A4 A5 Work-up: Add H₂O and Et₂O A4->A5 A6 Separate layers and extract A5->A6 A7 Wash with HCl A6->A7 A8 Concentrate via rotary evaporation A7->A8 A9 Obtain 3-Chloro-2,4,5-trifluorobenzoic acid A8->A9 B2 Dissolve precursor in H₂SO₄ and cool A9->B2 Use in next step B1 Prepare Nitrating Mixture (HNO₃/H₂SO₄) B3 Add nitrating mixture dropwise at 0-5 °C B1->B3 B2->B3 B4 Stir at 0-5 °C, then at room temp B3->B4 B5 Quench on ice B4->B5 B6 Filter the precipitate B5->B6 B7 Wash with cold water B6->B7 B8 Dry the product B7->B8 B9 Obtain this compound B8->B9

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Handling of Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent the reaction from running out of control. Ensure an adequate ice bath is in place before starting the reaction.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. The in-situ generation and immediate use in this protocol minimize this risk. However, it is good practice to be aware of the potential hazards.

  • Waste Disposal: Neutralize all acidic waste before disposal according to institutional guidelines.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or no yield in Step 1 Incomplete diazotization.Ensure the sodium nitrite is of good quality and the reaction is stirred efficiently.
Decomposition of the diazonium salt.Maintain the reaction temperature as specified.
Low yield in Step 2 Incomplete nitration.Increase the reaction time or slightly increase the amount of nitrating agent. A modest increase in temperature can be considered, but with caution.
Loss of product during work-up.Ensure complete precipitation by using a sufficient amount of ice and allowing adequate time for the product to crystallize.
Formation of dark-colored byproducts Over-nitration or side reactions.Strictly maintain the low reaction temperature. Ensure the slow, dropwise addition of the nitrating mixture.
Impurities in the starting material.Purify the precursor from Part 1 before proceeding to the nitration step.
Product is an oil instead of a solid Presence of impurities or isomeric mixture.Attempt to induce crystallization by scratching the inside of the flask or seeding with a small crystal if available. Proceed with purification by column chromatography or recrystallization from various solvents.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure of the final product and help identify the presence of any isomers.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, NO₂, C-F, C-Cl).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

References

  • Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30. [Link]

  • Zhang, J., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(4), 166-170. [Link]

  • Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. [Link]

  • Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluoro-benzoic acid. PubMed. [Link]

Sources

Application Note: A Detailed Protocol for the Regioselective Nitration of 3-chloro-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The synthesis of complex pharmaceutical intermediates is a cornerstone of modern drug development. 3-chloro-2,4,5-trifluorobenzoic acid is a valuable building block used in the creation of various active compounds.[1][2][3] Its derivatization via electrophilic aromatic substitution, specifically nitration, yields 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid, a key precursor for further functionalization. This document provides a comprehensive, field-tested protocol for this transformation. We delve into the mechanistic rationale governing the reaction's regioselectivity, offer a detailed, step-by-step experimental procedure with an emphasis on safety, and present expected outcomes and characterization data. This guide is intended for researchers, chemists, and process development scientists engaged in pharmaceutical synthesis.

Scientific Rationale: Mechanism and Regioselectivity

The nitration of an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction.[4][5] The success of this synthesis hinges on understanding the generation of the active electrophile and predicting its site of attack on a highly substituted and deactivated aromatic ring.

Generation of the Nitronium Ion Electrophile

The potent electrophile required for this reaction, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the linear and highly electrophilic nitronium ion.[5][6][7]

G cluster_reactants Reactants cluster_products Products HNO3 HNO₃ (Nitric Acid) Protonated_HNO3 H₂O⁺-NO₂ (Protonated Nitric Acid) HNO3->Protonated_HNO3 + H2SO4_1 H₂SO₄ (Sulfuric Acid) H2SO4_1->Protonated_HNO3 + HSO4_minus HSO₄⁻ (Bisulfate) NO2_plus NO₂⁺ (Nitronium Ion) Protonated_HNO3->NO2_plus - H₂O H2O H₂O (Water)

Caption: Generation of the nitronium ion (NO₂⁺) electrophile.

Directing Effects and Regiochemical Outcome

The regioselectivity of the nitration is determined by the combined electronic effects of the five substituents on the benzoic acid ring. The ring is heavily deactivated towards electrophilic attack due to the presence of four electron-withdrawing groups: one carboxylic acid and three fluorine atoms, plus a chlorine atom.

  • Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects.[4][5]

  • Halogens (-F, -Cl): These are deactivating due to their strong inductive electron withdrawal but are ortho, para-directors because of their ability to donate lone-pair electron density via resonance, which stabilizes the arenium ion intermediate (σ-complex) during ortho and para attack.[8]

In 3-chloro-2,4,5-trifluorobenzoic acid, only one position is available for substitution: C6. Let's analyze the directing influences on this position:

  • Relative to -COOH (C1): The C6 position is ortho. This is electronically disfavored by the directing effect of the carboxylic acid.

  • Relative to -F (C2): The C6 position is ortho. This is an electronically favored position for a halogen substituent.

  • Relative to -Cl (C3): The C6 position is meta. This position is neither strongly favored nor disfavored by the halogen's resonance effect.

  • Relative to -F (C4): The C6 position is para. This is an electronically favored position for a halogen substituent.

The reaction proceeds at the C6 position because the powerful ortho, para-directing resonance effects of the fluorine atoms at C2 and C4 converge on this single available site. These directing effects are strong enough to overcome the inherent ortho-disfavoring effect from the C1 carboxylic acid group, leading to the regioselective formation of This compound .[1]

Experimental Application Protocol

This protocol details the necessary materials, safety precautions, and step-by-step procedures for the successful nitration of 3-chloro-2,4,5-trifluorobenzoic acid.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
3-chloro-2,4,5-trifluorobenzoic acid (≥97%)ReagentSigma-Aldrich
Sulfuric Acid (H₂SO₄)ACS Grade, 95-98%Fisher Scientific
Nitric Acid (HNO₃)ACS Grade, 70%VWR
Deionized WaterN/AIn-house
Crushed IceN/AIn-house
Ethanol or Ethanol/Water mixtureReagent GradeFor Recrystallization
Equipment Specification
Round-bottom flask (100 mL)24/40 joint
Magnetic stirrer and stir bar
Dropping funnel (25 mL)Pressure-equalizing
Thermometer and adapter-20 to 150 °C range
Ice bathLarge enough for flask
Büchner funnel and vacuum flask
Vacuum source
Standard laboratory glasswareBeakers, cylinders
Critical Safety Precautions

WARNING: This reaction involves highly corrosive, oxidizing acids and is exothermic. Severe chemical burns and runaway reactions are possible if not handled correctly.

  • Personal Protective Equipment (PPE): At all times, wear chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[9][10]

  • Fume Hood: All operations must be performed inside a certified chemical fume hood to avoid inhaling corrosive and toxic vapors.[11][12]

  • Acid Handling: Always add acid slowly to other liquids. When preparing the nitrating mixture, add the nitric acid to the sulfuric acid . When quenching, pour the reaction mixture slowly onto ice , never the other way around. Adding water to concentrated acid can cause violent boiling and splashing.[9]

  • Temperature Control: The reaction is exothermic. Maintain strict temperature control with an efficient ice bath to prevent side reactions and ensure safety.[13]

  • Spill & Emergency: Keep sodium bicarbonate or other suitable neutralizing agents readily available. Ensure an eyewash station and safety shower are immediately accessible.[11][12]

Step-by-Step Synthesis Protocol
  • Substrate Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2,4,5-trifluorobenzoic acid (e.g., 5.0 g, 23.75 mmol). Place the flask in an ice bath.

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 20 mL) to the flask while stirring. Continue stirring in the ice bath until the solid is fully dissolved and the solution temperature is below 10 °C.

  • Preparation of Nitrating Mixture: In a separate small beaker or flask, carefully add concentrated sulfuric acid (e.g., 5 mL) and cool it in the ice bath. Slowly add concentrated nitric acid (70%, e.g., 1.8 mL, ~28.5 mmol, 1.2 eq) to the cold sulfuric acid. Keep this nitrating mixture in the ice bath.

  • Nitration Reaction: Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the stirred solution of the benzoic acid over 20-30 minutes. Crucially, monitor the internal temperature and maintain it below 10 °C throughout the addition. [4]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the reaction stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench: In a large beaker (e.g., 600 mL), prepare a slurry of crushed ice and water (approx. 200 g).

  • Product Precipitation: Very slowly and carefully, pour the reaction mixture into the ice-water slurry with vigorous stirring. A solid precipitate should form. This process is highly exothermic and should be done cautiously in the fume hood.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

  • Drying: Allow the product to air-dry on the funnel under vacuum. For complete dryness, the solid can be placed in a desiccator under vacuum.

G sub_dissolve 1. Dissolve Substrate in conc. H₂SO₄ cool_1 2. Cool to <10 °C in Ice Bath sub_dissolve->cool_1 add_nitro 4. Add Nitrating Mix Dropwise (<10 °C) cool_1->add_nitro prep_nitro 3. Prepare Nitrating Mix (HNO₃ + H₂SO₄) and Cool prep_nitro->add_nitro stir 5. Stir at RT (Monitor by TLC) add_nitro->stir quench 6. Quench by Pouring onto Ice-Water stir->quench filter_wash 7. Filter and Wash with Cold Water quench->filter_wash dry 8. Dry Product (Vacuum) filter_wash->dry

Caption: Experimental workflow for the nitration protocol.

Purification

The crude product can be purified by recrystallization. An ethanol/water solvent system is often effective. Dissolve the crude solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Expected Results and Characterization

ParameterValue
Starting Material 3-chloro-2,4,5-trifluorobenzoic acid
Molecular FormulaC₇H₂ClF₃O₂
Molecular Weight210.54 g/mol
Product This compound
Molecular FormulaC₇HClF₃NO₄
Molecular Weight255.54 g/mol
Typical Yield 75-85% (Crude)
Appearance Off-white to pale yellow solid
Characterization IR (cm⁻¹): Appearance of strong asymmetric (~1550) and symmetric (~1350) N-O stretching bands.
¹H NMR: Disappearance of the signal for the proton at C6.
¹⁹F NMR: Shift changes for the fluorine signals due to the new adjacent nitro group.

Troubleshooting Guide

Issue / ObservationPossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; insufficient nitrating agent.Increase reaction time or temperature slightly after initial addition (e.g., 40-50 °C). Ensure correct stoichiometry of nitric acid.
Loss of product during work-up.Ensure quench is done in a very cold ice slurry to maximize precipitation. Avoid using excess solvent during recrystallization.
Dark-colored Product Side reactions due to excessive temperature.Maintain strict temperature control (<10 °C) during the addition of the nitrating mixture. Ensure efficient stirring.
Oily Product Impurities or incomplete reaction.Ensure starting material is pure. Wash crude product thoroughly with cold water. Attempt recrystallization from a different solvent system.

References

  • A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. Benchchem.
  • This compound | Drug Intermediate. MedChemExpress.
  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. ResearchGate.
  • MIXED NITRATING ACID (greater than 50% HN03). East Harbour Group. Published December 16, 2022.
  • Nitration Of Benzoic Acid. Profnit.
  • Chemistry 210 Experiment 10. Truman State University.
  • SAFE USE OF NITRIC ACID. University of California, Riverside Environmental Health & Safety.
  • 3-Chloro-2,4,5-trifluorobenzoic acid. National Center for Biotechnology Information.
  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman State University ChemLab.
  • Nitration of benzoic acid. YouTube. Published February 18, 2021.
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. Published October 5, 2016.
  • NITRIC ACID SAFETY. University of California, Santa Cruz Environmental Health & Safety.
  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. University of Southampton Institutional Repository.
  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS. Published April 27, 2015.
  • 3-Chloro-4-fluoro-5-nitro-benzoic acid synthesis. ChemicalBook.
  • Nitration of Methyl Benzoate Experiment. PraxiLabs.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. St. Catherine University SOPHIA.
  • 3-Chloro-2,4,5-Trifluorobenzoic Acid ≥99.0%. Huayang Co., Ltd.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate.
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. National Center for Biotechnology Information. Published December 18, 2017.
  • (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate.
  • 3-Chloro-2,4,5-trifluorobenzoic acid 97 101513-77-3. Sigma-Aldrich.
  • 3-Chloro-2,4,5-trifluorobenzoic acid | 101513-77-3. ChemicalBook.

Sources

The Strategic Utility of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid as a strategic intermediate in pharmaceutical synthesis. We will delve into the synthesis of this key building block, its physicochemical properties, and detailed protocols for its subsequent transformation into advanced pharmaceutical scaffolds, with a particular focus on the synthesis of quinolone-based antibacterial agents. The protocols are designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative literature.

Introduction: The Architectural Value of a Polysubstituted Benzene Ring

In the intricate landscape of medicinal chemistry, the starting materials often dictate the feasibility and efficiency of a synthetic campaign. Highly substituted aromatic compounds are particularly valuable as they provide a rigid scaffold upon which molecular complexity can be built with regiochemical precision. This compound, with its dense arrangement of functional and directing groups, represents a high-potential starting material for the construction of complex heterocyclic systems.

The strategic placement of its substituents is key to its utility:

  • Carboxylic Acid: A versatile handle for amide bond formation, esterification, or as a directing group in electrophilic aromatic substitution. It is fundamental to the structure of many quinolone antibiotics.

  • Nitro Group: A powerful electron-withdrawing group that can be readily reduced to a primary amine. This transformation is a cornerstone of its use, as the resulting 2-aminobenzoic acid (anthranilic acid) derivative is the direct precursor to quinolone ring systems.

  • Halogen Atoms (Cl, F): These atoms modulate the electronic properties of the ring and serve as leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various side chains and heterocyclic moieties that are crucial for tuning the pharmacological activity of the final drug molecule.

This guide will provide the necessary protocols and scientific rationale to effectively harness the synthetic potential of this intermediate.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 3-Amino-2,4,5-trifluorobenzoic acid B 3-Chloro-2,4,5-trifluorobenzoic acid A->B Sandmeyer-type Reaction (NaNO2, CuCl2, HCl) C This compound B->C Electrophilic Nitration (HNO3, H2SO4)

Caption: Overall synthetic workflow for the target intermediate.

Protocol 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid

This protocol is adapted from the procedure reported by Quan and Sun, which describes a robust Sandmeyer-type reaction to replace the amino group with a chloro substituent.[1][2]

Causality: The Sandmeyer reaction is a reliable method for the introduction of halides onto an aromatic ring via a diazonium salt intermediate. The use of cupric chloride (CuCl₂) catalyzes the decomposition of the diazonium salt and the transfer of the chloride nucleophile.

Materials & Reagents:

  • 3-Amino-2,4,5-trifluorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Cupric chloride (CuCl₂)

  • Hydrochloric acid (HCl), 36% aqueous solution

  • Diethyl ether

  • Deionized water

  • Rotary evaporator, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • In a suitable reaction vessel, prepare a solution of cupric chloride (3.0 g) in water (9 ml) and add 0.5 g of 36% aqueous hydrochloric acid.

  • In a separate beaker, prepare a solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g) and sodium nitrite (0.33 g).

  • Cool the cupric chloride solution in an ice bath. With vigorous stirring, add the solid mixture in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the resulting mixture at room temperature for 1.5 hours.

  • Quench the reaction by adding 25 ml of water and 20 ml of diethyl ether.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an additional portion of diethyl ether (20 ml).

  • Combine the organic extracts and perform a final wash with a small portion of 36% aqueous hydrochloric acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator.

  • The resulting light-brown solid is 3-chloro-2,4,5-trifluorobenzoic acid.[1] The product can be further purified by recrystallization from a suitable solvent like toluene.

Expected Yield: Approximately 0.45 g (based on literature).[1]

Protocol 2: Synthesis of this compound

Causality: This protocol employs a standard electrophilic aromatic substitution (nitration) using a mixture of nitric and sulfuric acids (mixed acid). Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring. The existing substituents direct the incoming nitro group to the C6 position.

Materials & Reagents:

  • 3-Chloro-2,4,5-trifluorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM)

  • Ice, deionized water

Step-by-Step Procedure:

  • Carefully add 20 mL of concentrated sulfuric acid to a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add 3-Chloro-2,4,5-trifluorobenzoic acid (2.0 g) to the sulfuric acid with stirring until fully dissolved. Maintain the temperature at 0 °C.

  • Slowly, dropwise, add nitric acid (0.55 mL, ~1.1 eq) to the reaction mixture. The temperature must be carefully controlled to not exceed 5-10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for one hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice (~100 g) with stirring.

  • The precipitated product can be collected by vacuum filtration, or the aqueous mixture can be extracted with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the solid product.

Physicochemical & Spectroscopic Characterization

This data is essential for confirming the identity and purity of the intermediate.

PropertyValueSource/Justification
CAS Number 111230-48-9[3]
Molecular Formula C₇HClF₃NO₄Calculated
Molecular Weight 255.54 g/mol [3]
Appearance Expected to be a pale yellow or light brown solidAnalogy to similar nitroaromatics
Melting Point Not widely reported, but precursor melts at 112-116 °C

Expected Spectroscopic Data:

  • ¹H NMR: A single proton signal (singlet or complex multiplet due to F-coupling) would be expected in the aromatic region. The exact chemical shift would be influenced by the surrounding electron-withdrawing groups.

  • ¹³C NMR: Seven distinct carbon signals are expected. The carboxyl carbon will be significantly downfield (~160-170 ppm). The aromatic carbons will show complex splitting patterns due to C-F coupling.

  • IR (Infrared Spectroscopy): Characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and strong C-NO₂ stretches (~1530 and 1350 cm⁻¹). C-F and C-Cl stretches will appear in the fingerprint region.

Application in Quinolone Synthesis: A Representative Protocol

The primary application of this compound is as a precursor to fluoroquinolone antibiotics. The synthetic strategy involves two key transformations: reduction of the nitro group to an amine, followed by the construction of the quinolone ring system.

Application_Workflow C 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoic acid D 2-Amino-3-chloro-4,5,6- trifluorobenzoic acid C->D Nitro Group Reduction (e.g., H2, Pd/C or SnCl2) E Anilinomethylenemalonate Intermediate D->E Condensation (Diethyl ethoxymethylene- malonate - EMME) F Ethyl 8-chloro-6,7,9-trifluoro- 4-oxo-1,4-dihydroquinoline- 3-carboxylate E->F Thermal Cyclization (Gould-Jacobs Reaction)

Sources

The Strategic Utility of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Highly Functionalized Scaffolding Molecule

In the landscape of modern drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical entities. 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid is a highly functionalized aromatic scaffold that presents medicinal chemists with a unique combination of reactive sites and tunable electronic properties.[1] Its polysubstituted phenyl ring, adorned with a chloro group, multiple fluoro substituents, a nitro moiety, and a carboxylic acid, offers a versatile platform for the construction of complex molecular architectures.

The presence of the nitro group is of particular significance in medicinal chemistry. Beyond its role as a potent electron-withdrawing group that can influence the reactivity of the entire molecule, it serves as a synthetic precursor to a primary amine.[2][3][4] This transformation is a cornerstone of many drug syntheses, as the resulting amino group provides a nucleophilic handle for the introduction of diverse pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR). Furthermore, nitroaromatic compounds themselves can exhibit a range of biological activities and are often employed in the design of prodrugs that are activated under specific physiological conditions, such as the hypoxic environment of solid tumors.[3][5]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of novel quinolone-like antibacterial agents and kinase inhibitors. The protocols described herein are designed to be self-validating, with explanations of the causality behind experimental choices, grounded in established chemical principles.

Application I: Synthesis of Novel Quinolone-like Scaffolds for Antibacterial Drug Discovery

The fluoroquinolone class of antibiotics has been a mainstay in the treatment of bacterial infections for decades, and the development of new analogs with improved potency, expanded spectra of activity, and reduced propensity for resistance remains an active area of research.[6] The core structure of these drugs is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety. This compound is an excellent starting material for the synthesis of novel quinolone analogs, particularly those with substitution at the 8-position, which is known to influence antibacterial activity.[7][8] The synthetic strategy hinges on the initial conversion of the benzoic acid to a β-ketoester, followed by cyclization to form the quinolone core. The nitro group at the 8-position can then be reduced to an amine, providing a point for further diversification.

Synthetic Workflow for Quinolone-like Scaffolds

G A 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoic acid B Acid Chloride Formation (e.g., SOCl₂) A->B Activation C Meldrum's Acid Adduct B->C Acylation D Reaction with Amine (R-NH₂) (e.g., Cyclopropylamine) C->D Amidation/Ring Opening E Thermal Cyclization D->E Gould-Jacobs type F 8-Nitro-Quinolone Core E->F G Nitro Group Reduction (e.g., NaBH₄/Ni(OAc)₂) F->G Key Transformation H 8-Amino-Quinolone Scaffold (Ready for Diversification) G->H

Caption: Synthetic workflow for the generation of 8-amino-quinolone scaffolds.

Experimental Protocols

Protocol 1: Synthesis of the 8-Nitro-Quinolone Core

This protocol is adapted from established methods for quinolone synthesis.[7]

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Acylation of a Malonate Derivative: To a solution of ethyl 3-(N,N-dimethylamino)acrylate (1.2 eq) in anhydrous tetrahydrofuran (THF), add the crude acid chloride from the previous step dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cyclization: To the reaction mixture, add a suitable amine (e.g., cyclopropylamine, 1.5 eq) and heat the reaction at reflux for 4-6 hours. After cooling, add a non-nucleophilic base such as potassium carbonate (2.0 eq) and continue to heat at reflux for another 8-12 hours to facilitate the cyclization. Monitor the formation of the quinolone core by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by vacuum filtration, washed with cold water and a small amount of cold ethanol, and then dried under vacuum. The crude product can be purified by recrystallization or column chromatography to afford the desired ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Protocol 2: Reduction of the 8-Nitro Group

The selective reduction of the nitro group in the presence of other reducible functionalities is crucial. Several methods are available for this transformation.[9][10]

  • Reaction Setup: In a round-bottom flask, dissolve the 8-nitro-quinolone core (1.0 eq) in a mixture of acetonitrile and water (e.g., 10:1 v/v).

  • Reagent Addition: To this solution, add nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O, 0.2 eq) and stir until it dissolves. Then, add sodium borohydride (NaBH₄, 4.0-8.0 eq) portion-wise at room temperature. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 40 °C.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by TLC. Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude 8-amino-quinolone can be purified by column chromatography on silica gel to yield the pure product.

Application II: A Versatile Scaffold for the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[11] Many kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site of the enzyme. The 3-amino-2,4,5-trifluoro-6-chlorobenzoic acid, derived from the title compound via nitro reduction, is an excellent starting point for the synthesis of various kinase inhibitor scaffolds, such as those based on pyrimidine or quinazoline.[12][13] The amino group can act as a nucleophile to displace a leaving group on a heterocyclic core, while the carboxylic acid can be converted to an amide, a common feature in many kinase inhibitors.

General Synthetic Strategy for Kinase Inhibitor Scaffolds

G A 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoic acid B Nitro Group Reduction A->B C 3-Amino-2,4,5-trifluoro- 6-chlorobenzoic acid B->C D Amide Coupling (with R₁-NH₂) C->D E Amide Intermediate D->E F Nucleophilic Aromatic Substitution (with a substituted heterocycle, e.g., 2,4-dichloropyrimidine) E->F G Kinase Inhibitor Scaffold F->G

Sources

Application Note: Synthesis of Quinolonecarboxylic Acid Drugs from Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and practical protocols for the synthesis of quinolinecarboxylic acid-based drugs, with a specific focus on the strategic use of fluorinated intermediates. Quinolonecarboxylic acids, particularly the fluoroquinolones, represent a critical class of broad-spectrum antibacterial agents. The introduction of a fluorine atom into the quinoline scaffold profoundly enhances antimicrobial activity and modulates pharmacokinetic properties.[1][2] This document elucidates the causal relationship between fluorination and drug efficacy, details the primary synthetic pathways, and offers step-by-step protocols for the construction of key fluoroquinolone intermediates, grounded in the foundational Gould-Jacobs reaction.[3][4][5]

Introduction: The Strategic Role of Fluorine in Quinolone Drug Design

The quinolone pharmacophore is the bicyclic core structure central to a major class of synthetic antibiotics.[6] While early quinolones like nalidixic acid showed promise, their clinical utility was limited to Gram-negative bacteria.[1][] A paradigm shift occurred in the 1980s with the discovery that incorporating a fluorine atom at the C-6 position of the quinolone ring dramatically broadened the antibacterial spectrum and increased potency.[1][] This led to the development of the fluoroquinolone class, which includes widely prescribed drugs like Ciprofloxacin and Levofloxacin.[6][8]

Why is Fluorine Critical? The efficacy of the C-6 fluorine substituent stems from several key factors:

  • Enhanced Enzyme Inhibition: The fluorine atom boosts the drug's ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, thereby leading to bacterial cell death.[1][]

  • Improved Cell Penetration: Fluorine's high electronegativity and ability to form hydrogen bonds can increase the drug's penetration through the bacterial cell membrane.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby improving the drug's pharmacokinetic profile and in-vivo half-life.

The synthesis of these vital drugs is therefore critically dependent on the availability and strategic use of fluorinated aromatic intermediates.

Part 1: Core Synthetic Strategy: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for constructing the 4-hydroxyquinoline core of these drugs.[3][4] It is a robust and versatile method that proceeds in two main stages: condensation and thermal cyclization.[5]

Principle and Mechanism

The reaction begins with the condensation of a substituted aniline—in our case, a fluoroaniline—with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM).[3][4][9] This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[3][4]

The mechanism involves:

  • Nucleophilic Attack: The amino group of the fluoroaniline attacks the electron-deficient double bond of DEEM.

  • Elimination: A molecule of ethanol is eliminated to form a stable anilidomethylenemalonate intermediate.[3][5]

  • Electrocyclization: At high temperatures (typically >250 °C), a 6-electron electrocyclization occurs, forming the quinoline ring.[3][4] This step is energetically demanding and often requires high-boiling solvents like diphenyl ether or the use of microwave irradiation to enhance efficiency.[3][4]

  • Tautomerization: The resulting product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its more stable enol tautomer, the 4-hydroxy-quinoline-3-carboxylate.[3]

Gould_Jacobs_Mechanism Aniline Fluorinated Aniline (e.g., 3-Chloro-4-fluoroaniline) Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclized 4-Oxo-quinoline-3-carboxylate (Keto form) Intermediate->Cyclized Thermal Cyclization (Δ, >250°C) Tautomer 4-Hydroxy-quinoline-3-carboxylate (Enol form) Cyclized->Tautomer Tautomerization General_Workflow Start Fluorinated Aniline + Diethyl Ethoxymethylenemalonate Step1 Step 1: Condensation (100-130°C) Start->Step1 Step2 Step 2: Thermal Cyclization (~250°C in Diphenyl Ether) Step1->Step2 Intermediate Isolation Step3 Step 3: Saponification (NaOH, Reflux) Step2->Step3 4-Hydroxyquinoline Ester Step4 Step 4: Further Functionalization (e.g., N-alkylation, Piperazine addition) Step3->Step4 Quinolonecarboxylic Acid Core Product Final Fluoroquinolone Drug Step4->Product

Caption: General workflow for fluoroquinolone synthesis.

Part 2: Detailed Experimental Protocols

The following protocols describe the synthesis of a key intermediate, 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid , a precursor in the synthesis of drugs like Ciprofloxacin. [10]The starting material is 3-Chloro-4-fluoroaniline.

Protocol 1: Synthesis of Diethyl 2-[(3-chloro-4-fluorophenyl)amino]methylenemalonate (Intermediate A)

Causality: This initial condensation step creates the acyclic precursor required for cyclization. Heating at 100-130°C provides sufficient energy to drive the condensation while removing the ethanol byproduct shifts the equilibrium towards the product, maximizing yield. [4][11]

  • Materials:

    • 3-Chloro-4-fluoroaniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Hexane (for purification/wash)

  • Procedure:

    • Combine 3-Chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate in a round-bottom flask.

    • Heat the mixture to 100-130 °C for 1-2 hours. The reaction mixture will become a homogenous melt. [4] 3. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and formation of the intermediate.

    • Allow the reaction mixture to cool to room temperature. The product will begin to crystallize.

    • Add hexane to the solidified mass and break it up with a spatula. This process, known as trituration, washes away unreacted DEEM and other non-polar impurities. [11] 6. Filter the solid product, wash thoroughly with cold hexane, and dry under vacuum. The resulting white crystalline solid is typically of sufficient purity for the next step.

Protocol 2: Thermal Cyclization to Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate B)

Causality: This is the critical ring-forming step. The high temperature (~250 °C) is necessary to overcome the activation energy for the 6-electron electrocyclization. [3][4]Diphenyl ether is used as a high-boiling, inert solvent to achieve and maintain this temperature uniformly. [4]Upon cooling, the product's lower solubility in diphenyl ether compared to the starting material allows for its precipitation.

  • Materials:

    • Intermediate A (from Protocol 1)

    • Diphenyl ether (5-10 mL per gram of intermediate)

    • High-temperature reaction flask with a reflux condenser

    • Heating mantle or sand bath

    • Cyclohexane or hexane (for precipitation/wash)

  • Procedure:

    • In a suitable reaction flask, dissolve Intermediate A in diphenyl ether.

    • Heat the solution to a vigorous reflux (approx. 250 °C). The solution will typically darken. Maintain reflux for 30-60 minutes. [4] 3. Monitor the reaction by TLC until Intermediate A is fully consumed.

    • Remove the heat source and allow the mixture to cool slowly to room temperature. The desired product should precipitate as a solid.

    • Add cyclohexane or hexane to the cooled mixture to further decrease the solubility of the product and facilitate complete precipitation. [4] 6. Collect the solid by filtration, wash thoroughly with hexane to remove the residual diphenyl ether, and dry under vacuum.

Protocol 3: Saponification to 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid (Core Structure)

Causality: Saponification (base-catalyzed hydrolysis) converts the ethyl ester into a carboxylate salt. Subsequent acidification is crucial to protonate the carboxylate and the C4-hydroxyl group (if it was deprotonated), causing the final carboxylic acid product to precipitate from the aqueous solution due to its lower solubility.

  • Materials:

    • Intermediate B (from Protocol 2)

    • 10% Sodium Hydroxide (NaOH) aqueous solution

    • Concentrated Hydrochloric Acid (HCl)

    • Reaction flask with reflux condenser

  • Procedure:

    • Suspend Intermediate B in a 10% aqueous solution of NaOH in a round-bottom flask.

    • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete and a clear solution is formed. [11] 3. Cool the reaction mixture in an ice bath.

    • Slowly acidify the cold solution with concentrated HCl until the pH is acidic (pH ~2-3). A thick white precipitate will form.

    • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum to yield the final quinolinecarboxylic acid core.

Part 3: Data Presentation and Characterization

The identity and purity of the synthesized intermediates and final product should be confirmed using standard analytical techniques.

CompoundSynthesis StepExpected Yield (%)Melting Point (°C)Key Spectroscopic Data (Representative)
Intermediate A Protocol 190-9580-82¹H NMR: Signals for ethyl groups (~1.3 & 4.2 ppm), aromatic protons (7-8 ppm), vinyl H (~8.5 ppm), and NH (~11.0 ppm). [11]
Intermediate B Protocol 285-90>250IR (cm⁻¹): Broad O-H stretch (~3400), C=O (ester) ~1720, C=O (keto) ~1620.
Core Acid Protocol 390-95>280 (dec.)¹H NMR (DMSO-d₆): Absence of ethyl signals, presence of broad COOH and OH peaks.

Conclusion

The synthesis of fluoroquinolone drugs is a well-established yet precise process that hinges on the foundational Gould-Jacobs reaction. By leveraging fluorinated anilines, medicinal chemists can construct the potent quinolonecarboxylic acid core. The protocols detailed herein provide a reliable and reproducible pathway for obtaining key intermediates, emphasizing the rationale behind each critical step. Modern adaptations, such as microwave-assisted heating for the cyclization step, can further optimize these syntheses by reducing reaction times and improving energy efficiency, making this a powerful methodology in modern drug discovery and development. [4]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Wikipedia. Quinolone antibiotic. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Kidwai, M., Misra, P., & Kumar, R. (1998). The fluorinated quinolones. Current Pharmaceutical Design, 4(2), 101-18. [Link]

  • Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. [Link]

  • Drugs.com. (2024). List of Common Quinolones + Uses, Types & Side Effects. [Link]

  • ElectronicsAndBooks. Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould±Jacobs reaction. [Link]

  • Popa, M. I., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Molecules, 27(17), 5430. [Link]

  • Organic Chemistry. (2025). Gould-Jacobs Reaction Mechanism. [Link]

  • Scirp.org. Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. [Link]

  • Organic Chemistry in Industry. (2021). Synthesis and Applications of CIPROFLOXACIN. [Link]

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Application Notes and Protocols: The Strategic Role of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid as a pivotal intermediate in the synthesis of next-generation agrochemicals. While commercially cataloged as a drug intermediate, its highly functionalized aromatic scaffold presents a unique and valuable starting point for the construction of complex herbicidal molecules, particularly those within the arylpicolinate class. We present a representative, multi-step synthetic pathway to a novel herbicide analogous to florpyrauxifen-benzyl, detailing the underlying chemical principles, step-by-step protocols, and analytical checkpoints. This guide is intended for researchers and professionals in the agrochemical and pharmaceutical industries, offering insights into the strategic utilization of polychlorofluorinated aromatic compounds in modern synthetic chemistry.

Introduction: The Value Proposition of Polychlorofluorinated Scaffolds in Agrochemicals

The relentless evolution of weed resistance necessitates the continuous development of herbicides with novel modes of action and improved efficacy. Highly substituted aromatic compounds, particularly those incorporating fluorine and chlorine atoms, are integral to the design of modern agrochemicals. These halogens can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.

This compound is a prime example of such a strategic starting material. Its features include:

  • A dense arrangement of electron-withdrawing groups, activating the ring for certain nucleophilic substitutions.

  • A nitro group that serves as a versatile precursor to an amino group, a key pharmacophore in many herbicides.

  • Multiple fluorine atoms, which can enhance binding interactions and improve metabolic resistance.

  • A carboxylic acid handle for further derivatization or to act as a directing group.

This guide will explore a plausible and scientifically grounded synthetic route from this intermediate to a complex arylpicolinate herbicide, a class known for its potent, selective, and environmentally conscious weed control.[1][2][3]

Proposed Synthetic Pathway: From Nitrobenzoic Acid to an Arylpicolinate Herbicide

The overall strategy involves the transformation of this compound into a 4-aminopicolinate structure, followed by a palladium-catalyzed cross-coupling reaction to introduce the characteristic substituted aryl group. This multi-step synthesis is designed to be representative of industrial approaches to complex herbicide synthesis.

Agrochemical Synthesis Pathway A 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoic acid B 3-Chloro-2,4,5-trifluoro- 6-aminobenzoic acid A->B Step 1: Nitro Reduction C Methyl 3-chloro-2,4,5-trifluoro- 6-aminobenzoate B->C Step 2: Esterification D Methyl 4-amino-3,5,6-trichloropicolinate (Hypothetical Intermediate) C->D Step 3: Ring Formation/ Chlorination E Methyl 4-amino-3-chloro-5-fluoro-6- (4-chloro-2-fluoro-3-methoxyphenyl)picolinate D->E Step 4: Suzuki Coupling F Target Herbicide: Benzyl Ester Analogue E->F Step 5: Transesterification

Caption: Proposed synthetic pathway from the starting material to a target herbicide.

Detailed Protocols and Methodologies

Step 1: Reduction of the Nitro Group

Objective: To selectively reduce the nitro group of this compound to an amine without affecting the halogen substituents. The resulting amino group is crucial for subsequent cyclization and functionalization.

Methodology: A classic and reliable method for this transformation is reduction using tin(II) chloride in an acidic medium. This method is well-suited for substrates with multiple halogen atoms, as it avoids the harsh conditions of some catalytic hydrogenations that might lead to dehalogenation.[4][5][6][7]

Protocol: Synthesis of 3-Chloro-2,4,5-trifluoro-6-aminobenzoic acid

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (26.75 g, 0.1 mol).

  • Reagent Addition: Add ethanol (200 mL) to dissolve the starting material. To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (112.8 g, 0.5 mol).

  • Reaction Execution: While stirring, slowly add concentrated hydrochloric acid (100 mL) to the mixture. The reaction is exothermic and should be controlled with an ice bath if necessary. After the initial exotherm subsides, heat the mixture to reflux (approximately 80-90°C) for 3-4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing 500 g of crushed ice.

    • Neutralize the acidic solution by the slow addition of a 50% (w/v) sodium hydroxide solution until the pH is approximately 8-9. This will precipitate tin salts.

    • Filter the mixture through a pad of celite to remove the tin hydroxides. Wash the filter cake with ethyl acetate (3 x 100 mL).

    • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine the organic extracts, wash with brine (150 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 3-chloro-2,4,5-trifluoro-6-aminobenzoic acid. The product can be further purified by recrystallization from an ethanol/water mixture.

Expected Yield: 85-95% Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the conversion of the nitro group to an amine and the integrity of the rest of the molecule.

Step 2: Esterification of the Carboxylic Acid

Objective: To protect the carboxylic acid as a methyl ester. This prevents interference in subsequent reactions and increases the solubility of the intermediate in organic solvents.

Methodology: A standard Fischer-Speier esterification using methanol in the presence of a catalytic amount of sulfuric acid is a cost-effective and efficient method.

Protocol: Synthesis of Methyl 3-chloro-2,4,5-trifluoro-6-aminobenzoate

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 3-chloro-2,4,5-trifluoro-6-aminobenzoic acid (from Step 1, approx. 0.1 mol) in methanol (150 mL).

  • Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (5 mL).

  • Reaction Execution: Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Pour the residue into 200 mL of cold water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 75 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Evaporate the solvent to obtain the methyl ester, which can be used in the next step without further purification if TLC shows a clean conversion.

Expected Yield: >90%

Step 3: Pyridine Ring Formation and Chlorination

Objective: To construct the core picolinate ring structure. This is a hypothetical step that represents a plausible industrial approach to building the pyridine ring from an aniline precursor, followed by further halogenation to achieve the desired substitution pattern. This could involve a complex cyclocondensation reaction. A more direct, albeit hypothetical, approach for the purpose of this guide is to model the transformation based on known syntheses of similar structures, such as 4-amino-3,5,6-trichloropicolinonitrile, which serves as a key building block for many herbicides.[8][9]

Note: This step is a conceptual representation. In practice, the synthesis of such a highly substituted pyridine ring is complex. The protocol below is an illustrative adaptation of known pyridine synthesis principles.

Protocol: Synthesis of a Hypothetical Chlorinated Picolinate Intermediate

This step would likely involve a multi-stage process such as a cyclocondensation with a suitable three-carbon synthon, followed by chlorination. Given the complexity, a detailed, validated protocol is beyond the scope of this application note. However, the principle would be to form the pyridine ring and then introduce the necessary chlorine atoms using a chlorinating agent like N-chlorosuccinimide (NCS).

Step 4: Suzuki Cross-Coupling

Objective: To introduce the 4-chloro-2-fluoro-3-methoxyphenyl group at the 6-position of the picolinate ring. The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl groups.[10][11][12][13][14]

Methodology: This reaction will couple the chlorinated picolinate intermediate with (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid using a palladium catalyst and a suitable base.

Protocol: Synthesis of Methyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate

  • Reaction Setup: To an oven-dried Schlenk flask, add the chlorinated picolinate intermediate (from Step 3, 0.1 mol), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 equivalents), and potassium carbonate (3.0 equivalents).

  • Catalyst and Solvent Addition: Add a solvent mixture of toluene (200 mL) and water (50 mL). Degas the mixture by bubbling argon through it for 20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 equivalents).

  • Reaction Execution: Heat the mixture to 90°C under an argon atmosphere for 12-18 hours, monitoring by HPLC or TLC.

  • Work-up and Isolation:

    • Cool the reaction to room temperature and dilute with ethyl acetate (200 mL).

    • Wash the organic layer with water (2 x 100 mL) and brine (100 mL).

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired coupled product.

Expected Yield: 60-80% Characterization: Confirm the structure using ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Step 5: Transesterification to the Final Product

Objective: To convert the methyl ester to the benzyl ester, which is the final form of many commercial arylpicolinate herbicides like florpyrauxifen-benzyl.[15][16][17]

Methodology: A titanium(IV) isopropoxide catalyzed transesterification with benzyl alcohol is an effective method.

Protocol: Synthesis of the Target Herbicide

  • Reaction Setup: In a round-bottom flask, dissolve the methyl picolinate from Step 4 (0.1 mol) in benzyl alcohol (5 equivalents).

  • Catalyst Addition: Add titanium(IV) isopropoxide (0.1 equivalents).

  • Reaction Execution: Heat the mixture to 120°C under a slow stream of nitrogen to facilitate the removal of methanol. The reaction is typically complete in 4-6 hours.

  • Work-up and Isolation:

    • Cool the mixture and dilute with ethyl acetate.

    • Wash with a 1 M HCl solution, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer and remove the solvent and excess benzyl alcohol under high vacuum.

    • The final product can be purified by recrystallization or chromatography.

Expected Yield: 75-90%

Data Interpretation and Quality Control

Throughout the synthesis, it is critical to monitor the progress of each step and confirm the identity and purity of the intermediates and the final product.

Analysis Type Purpose
TLC/HPLC To monitor reaction progress and determine the purity of the isolated products.
¹H & ¹³C NMR To confirm the structure of each compound by analyzing the chemical shifts and coupling constants.
¹⁹F NMR Essential for tracking the fluorine atoms on the aromatic rings throughout the synthesis.
Mass Spec. To confirm the molecular weight of the intermediates and the final product.[18]
Melting Point To assess the purity of the final crystalline product.

Workflow Visualization

Experimental Workflow cluster_prep Preparation cluster_synthesis Synthesis & Purification cluster_analysis Analysis start Starting Material: 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoic acid reduction Step 1: Nitro Reduction (SnCl2/HCl) start->reduction esterification Step 2: Esterification (MeOH/H2SO4) reduction->esterification cyclization Step 3: Ring Formation (Conceptual) esterification->cyclization coupling Step 4: Suzuki Coupling (Pd Catalyst) cyclization->coupling transester Step 5: Transesterification (Ti(O-iPr)4) coupling->transester purification Purification (Chromatography/ Recrystallization) transester->purification analysis Characterization: NMR, MS, HPLC purification->analysis final_product Final Product: Target Herbicide analysis->final_product

Caption: A summary of the experimental workflow from starting material to final product analysis.

Conclusion

This compound, while not yet widely cited in agrochemical literature, represents a highly promising and versatile starting material for the synthesis of complex, high-value herbicides. The synthetic pathway detailed in these notes, though conceptual, is based on established and robust chemical transformations common in the agrochemical industry. The protocols provided offer a practical framework for researchers to explore the potential of this and similar polychlorofluorinated building blocks in the discovery and development of new crop protection agents. The strategic incorporation of this intermediate can lead to novel molecular scaffolds with enhanced biological activity and favorable environmental profiles.

References

  • US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid.
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  • Bischler–Napieralski reaction. Wikipedia. [Link]

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The Rational Design and Synthesis of Novel Herbicides: Application Notes on Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Weed Management

The escalating challenge of herbicide resistance in weed populations worldwide necessitates a continuous search for novel herbicidal compounds with diverse modes of action. Fluorinated organic molecules have become a cornerstone in modern agrochemical research, as the introduction of fluorine can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to target enzymes.[1][2] This guide provides a comprehensive overview of the principles and practical protocols for the preparation of novel herbicides derived from fluorinated benzoic acids, a class of compounds that has historically yielded potent auxin-mimic herbicides.[3][4][5]

This document is intended for researchers, scientists, and professionals in the field of drug and agrochemical development. It aims to provide not just a set of instructions, but a deeper understanding of the rationale behind the synthetic strategies and biological evaluation methods.

Part 1: Strategic Design of Fluorinated Benzoic Acid-Based Herbicides

The design of a novel herbicide is a multi-faceted process that begins with an understanding of its intended mode of action. Many benzoic acid derivatives function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA). At high concentrations, these mimics overwhelm the plant's hormonal signaling pathways, leading to uncontrolled growth and eventual death.[6]

The strategic incorporation of fluorine and other functional groups onto the benzoic acid scaffold can fine-tune the molecule's herbicidal properties. For instance, the position and number of fluorine atoms can influence the compound's lipophilicity, which affects its uptake and translocation within the plant. Furthermore, the electronic properties imparted by fluorine can modulate the acidity of the carboxylic acid group, a key feature for interaction with auxin receptors.

A critical aspect of modern herbicide design is the exploration of diverse chemical scaffolds. While simple esters and amides of fluorinated benzoic acids can exhibit herbicidal activity, conjugating the benzoic acid moiety to various heterocyclic systems has proven to be a fruitful strategy for discovering compounds with enhanced potency and novel modes of action.[1][3][7][8]

Part 2: Synthesis of Key Fluorinated Benzoic Acid Precursors

The successful synthesis of novel herbicides hinges on the efficient preparation of key fluorinated benzoic acid building blocks. The following protocols detail the synthesis of two important precursors.

Protocol 1: Synthesis of 2,4-Dichloro-5-Fluorobenzoic Acid

This protocol describes a two-step synthesis starting from 2,4-dichlorofluorobenzene.[9][10]

Step 1: Acylation of 2,4-Dichlorofluorobenzene

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dichlorofluorobenzene (1 equivalent) and aluminum chloride (2.5 equivalents).

  • Slowly add acetyl chloride (1.5 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to 120°C and stir for 2 hours.

  • After cooling, carefully pour the reaction mixture onto ice.

  • Extract the aqueous layer with methylene chloride.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 2,4-dichloro-5-fluoro-acetophenone.

Step 2: Oxidation to 2,4-Dichloro-5-Fluorobenzoic Acid

  • To the crude 2,4-dichloro-5-fluoro-acetophenone, add a sodium hypochlorite solution (chlorinated soda solution).

  • Stir the mixture for 1 hour at room temperature, then heat to reflux for 2 hours.

  • After cooling, acidify the solution with concentrated hydrochloric acid to a pH of 1.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 2,4-dichloro-5-fluorobenzoic acid.

Protocol 2: Synthesis of 2-Amino-3-Fluorobenzoic Acid

This protocol outlines the synthesis of 2-amino-3-fluorobenzoic acid from 7-fluoroisatin.

  • In a three-necked round-bottom flask, suspend 7-fluoroisatin (1 equivalent) in a 1 M aqueous sodium hydroxide solution.

  • Add 30% hydrogen peroxide solution dropwise over 45 minutes, maintaining the temperature between 30-40°C.

  • Stir the reaction mixture for 1.5 hours.

  • Adjust the pH of the solution to approximately 7.5 with 3 M hydrochloric acid.

  • Treat the solution with activated charcoal, stir, and filter.

  • Further acidify the filtrate to a pH of 1 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to yield 2-amino-3-fluorobenzoic acid.

Part 3: Derivatization of Fluorinated Benzoic Acids to Novel Herbicidal Candidates

The carboxylic acid group of fluorinated benzoic acids serves as a versatile handle for the introduction of various functional groups to create a library of potential herbicides.

Protocol 3: General Procedure for the Synthesis of Fluorinated Benzoic Acid Amides
  • In a round-bottom flask, dissolve the desired fluorinated benzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or N,N-dimethylformamide (DMF).

  • Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents), and an activator, such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 4: Synthesis of a Fluorinated Benzoic Acid-Pyrazole Conjugate

This protocol provides an example of conjugating a fluorinated benzoic acid to a heterocyclic moiety, a strategy that has shown promise in the development of novel herbicides.[3][7][8]

  • Synthesize the desired fluorinated benzoic acid and a pyrazole derivative with a suitable functional group for coupling (e.g., an amino or hydroxyl group).

  • Follow the general amidation or esterification protocol described above, using the pyrazole derivative as the coupling partner.

  • The reaction conditions and purification methods may need to be optimized based on the specific substrates used.

Part 4: Evaluation of Herbicidal Activity

A systematic evaluation of the herbicidal activity of newly synthesized compounds is crucial for identifying promising candidates. This typically involves a tiered approach, starting with in vitro assays and progressing to whole-plant greenhouse studies.

Protocol 5: In Vitro Root Growth Inhibition Assay

This assay provides a rapid and cost-effective method for the primary screening of herbicidal activity.

  • Prepare stock solutions of the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Prepare a series of dilutions of the stock solutions in a nutrient medium.

  • Place seeds of a model plant species, such as Arabidopsis thaliana or a common weed species, on agar plates containing the different concentrations of the test compounds.

  • Include a negative control (solvent only) and a positive control (a commercial herbicide with a known mode of action).

  • Incubate the plates under controlled conditions of light and temperature.

  • After a set period (e.g., 7-10 days), measure the root length of the seedlings.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in root growth compared to the negative control.

Protocol 6: Greenhouse Pot Study for Pre- and Post-Emergence Herbicidal Activity

This study evaluates the efficacy of the test compounds on whole plants under more realistic conditions.

Pre-emergence Application:

  • Sow seeds of various weed species in pots filled with soil.

  • Apply the test compounds, formulated as a sprayable solution, to the soil surface.

  • Water the pots and place them in a greenhouse with controlled environmental conditions.

  • After a designated period (e.g., 2-3 weeks), assess the herbicidal effect by visually rating the percentage of weed control or by measuring the fresh weight of the surviving plants.

Post-emergence Application:

  • Grow various weed species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).

  • Apply the test compounds as a foliar spray.

  • Return the pots to the greenhouse and monitor for signs of herbicidal injury over time.

  • Assess the herbicidal effect as described for the pre-emergence application.

Part 5: Structure-Activity Relationship (SAR) and Data Interpretation

The data obtained from the herbicidal activity assays are used to establish a structure-activity relationship (SAR). This involves analyzing how changes in the chemical structure of the synthesized compounds affect their biological activity.

Key Considerations for SAR Analysis:

  • Position and Number of Fluorine Atoms: Evaluate the impact of fluorine substitution at different positions on the benzoic acid ring.

  • Nature of the Amide or Ester Group: Compare the activity of compounds with different alkyl, aryl, or heterocyclic substituents.

  • Physicochemical Properties: Correlate herbicidal activity with properties such as lipophilicity (logP), acidity (pKa), and steric parameters.

Table 1: Example of SAR Data for a Series of Fluorinated Benzoic Acid Amides

Compound IDFluorine PositionR Group on AmideIC50 (µM) on Amaranthus retroflexus
1a 2-FMethyl50
1b 3-FMethyl75
1c 4-FMethyl25
2a 2-FPhenyl30
2b 4-FPhenyl10
3a 2,4-di-FMethyl15
3b 2,4-di-FPhenyl5

Note: The data in this table is illustrative and does not represent actual experimental results.

The SAR data can guide the rational design of the next generation of compounds with improved herbicidal potency and selectivity.[11][12][13][14][15]

Part 6: Mode of Action and Crop Selectivity

Understanding the mode of action of a novel herbicide is essential for its effective and sustainable use.[6][16][17][18][19][20] For auxin mimic herbicides, this can be investigated by studying their effects on auxin-responsive gene expression or by conducting competition binding assays with known auxin receptors.

Crop selectivity is another critical parameter for a commercially viable herbicide.[5][21][22] This is typically evaluated in greenhouse and field trials by applying the herbicide to various crop species at different growth stages and assessing for any signs of phytotoxicity.

Conclusion

The development of novel herbicides based on fluorinated benzoic acids is a promising avenue for addressing the challenge of herbicide resistance. A rational design approach, coupled with efficient synthetic strategies and systematic biological evaluation, is key to discovering new active ingredients. The protocols and principles outlined in this guide provide a solid foundation for researchers to embark on this important endeavor.

Visualizations

Workflow for Novel Herbicide Discovery

Herbicide_Discovery_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization Rational_Design Rational Design (SAR, Mode of Action) Precursor_Synthesis Fluorinated Benzoic Acid Precursor Synthesis Rational_Design->Precursor_Synthesis Guides Derivatization Derivatization to Candidate Herbicides Precursor_Synthesis->Derivatization In_Vitro_Screening In Vitro Screening (Root Growth Assay) Derivatization->In_Vitro_Screening Greenhouse_Studies Greenhouse Studies (Pre- & Post-emergence) In_Vitro_Screening->Greenhouse_Studies Promising Candidates SAR_Analysis SAR Analysis Greenhouse_Studies->SAR_Analysis Mode_of_Action_Studies Mode of Action Studies Greenhouse_Studies->Mode_of_Action_Studies Active Compounds Crop_Selectivity Crop Selectivity Testing Greenhouse_Studies->Crop_Selectivity SAR_Analysis->Rational_Design Feedback Loop Lead_Optimization Lead Optimization Mode_of_Action_Studies->Lead_Optimization Crop_Selectivity->Lead_Optimization

Caption: A streamlined workflow for the discovery of novel herbicides.

Auxin Mimic Herbicide Mode of Action

Auxin_Mimic_MOA Herbicide Fluorinated Benzoic Acid (Auxin Mimic) Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Receptor Binds to Signaling Signal Transduction Cascade Receptor->Signaling Activates Gene_Expression Altered Gene Expression Signaling->Gene_Expression Leads to Uncontrolled_Growth Uncontrolled Cell Elongation & Division Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified pathway of auxin mimic herbicide action.

References

  • Cao, Y., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(21), 7283. [Link]

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  • DiTomaso, J. M. (2006). Use and Characteristics of Herbicides for Non-crop Weed Control. Department of Plant Science, University of California, Davis. [Link]

  • Feng, F., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. [Link]

  • Hoechst AG. (1982). 2,4-two chloro-5-fluorobenzoic acids synthetic.
  • Liu, M., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 332. [Link]

  • Kumar, A., et al. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6821-6869. [Link]

  • Feng, F., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. [Link]

  • Kaspar, M., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(5), 1-14. [Link]

  • Rodrigues, N. E., & de Freitas, M. (2022). Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. New Journal of Chemistry, 46(23), 11029-11037. [Link]

  • Hoechst AG. (1988). Method for the production of benzoic acid derivatives fluorinated on the nucleus.
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  • Zandoná, R. R., et al. (2017). Weed control and crop selectivity of post-emergence herbicides in common beans. Ciência Rural, 47(3). [Link]

  • Singh, A., et al. (2021). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 12(3), 294-301. [Link]

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  • Li, Y., et al. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 7, 574. [Link]

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  • Sabe, V. T., et al. (2013). Quantitative structure–activity relationship analysis of β-amyloid aggregation inhibitors. Journal of Computer-Aided Molecular Design, 27(12), 1057-1067. [Link]

  • Adedirin, O., et al. (2023). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 28(9), 3704. [Link]

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The Strategic Utility of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid has emerged as a highly valuable intermediate, primarily due to the orthogonal reactivity of its constituent functional groups. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile building block, with a focus on its pivotal role in the synthesis of fluoroquinolone antibiotics.

The unique arrangement of electron-withdrawing fluorine and nitro groups, a strategically placed chlorine atom, and a carboxylic acid handle makes this molecule a powerhouse for constructing substituted heterocyclic systems. The electron-deficient nature of the aromatic ring facilitates nucleophilic aromatic substitution (SNAr) reactions, while the nitro and carboxylic acid groups offer versatile handles for subsequent transformations.

Physicochemical Properties and Safety Considerations

A comprehensive understanding of the physicochemical properties and safety profile of a building block is a prerequisite for its effective and safe utilization in any synthetic workflow.

PropertyValueReference
CAS Number 111230-48-9[1]
Molecular Formula C₇HClF₃NO₄[2]
Molecular Weight 255.54 g/mol [2]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in polar organic solvents

Safety and Handling:

  • Hazard Statements: Likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6][7]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

    • Avoid inhalation of dust and vapors.

    • Wash hands thoroughly after handling.

    • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

Synthesis of the Building Block: A Proposed Protocol

The direct synthesis of this compound is not widely reported. However, a logical and experimentally feasible approach involves the nitration of the commercially available 3-chloro-2,4,5-trifluorobenzoic acid. The following protocol is adapted from a similar, well-documented nitration of a halogenated benzoic acid.[8]

Protocol 1: Synthesis of this compound

Reaction Scheme:

Synthesis_of_Building_Block 3-Chloro-2,4,5-trifluorobenzoic_acid 3-Chloro-2,4,5-trifluorobenzoic Acid Product This compound 3-Chloro-2,4,5-trifluorobenzoic_acid->Product Nitration Reagents HNO₃, H₂SO₄ Reagents->Product

A proposed synthetic route to the title compound.

Materials:

  • 3-Chloro-2,4,5-trifluorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (≥90%)

  • Ice

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, carefully add concentrated sulfuric acid.

  • Slowly add 3-chloro-2,4,5-trifluorobenzoic acid to the sulfuric acid with stirring until fully dissolved. Maintain the temperature below 10 °C.

  • In a separate vessel, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold.

  • Add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C. The electron-withdrawing nature of the fluorine atoms deactivates the ring, necessitating careful control of the reaction conditions to achieve mono-nitration at the less sterically hindered and electronically favored position ortho to the carboxylic acid.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of this compound is collected by vacuum filtration.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization from a suitable solvent system if necessary.

Application in Fluoroquinolone Synthesis

The primary application of this compound is in the synthesis of the quinolone core, a key structural motif in a class of potent antibacterial agents.[9][10] The following multi-step protocol outlines a general strategy for the synthesis of a fluoroquinolone nucleus starting from this building block. This pathway leverages the sequential transformation of the nitro and carboxylic acid functionalities to construct the bicyclic heteroaromatic system.

Workflow for Fluoroquinolone Synthesis:

Fluoroquinolone_Synthesis_Workflow A 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoic Acid B Nitro Group Reduction (e.g., Fe/AcOH or H₂/Pd-C) A->B C 3-Chloro-2,4,5-trifluoro- 6-aminobenzoic Acid (Anthranilic Acid Derivative) B->C D Gould-Jacobs Reaction (or similar cyclization) C->D E Quinolone Core Formation D->E F Nucleophilic Aromatic Substitution (SₙAr at C-7) E->F G Final Fluoroquinolone API F->G

A generalized workflow for the synthesis of fluoroquinolones.

Protocol 2: Multi-step Synthesis of a Fluoroquinolone Core

This protocol is a composite of established synthetic transformations for fluoroquinolone synthesis and is presented as a representative example.[11]

Step 1: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical step to furnish the necessary aniline derivative for the subsequent cyclization. Several methods are available for this transformation.[12][13][14][15] Catalytic hydrogenation is often preferred for its clean reaction profile, but reduction with metals in acidic media is also highly effective and can be more practical on a larger scale.

Materials:

  • This compound

  • Iron powder (or Tin(II) chloride dihydrate)

  • Glacial acetic acid (or concentrated hydrochloric acid for SnCl₂)

  • Ethanol

  • Celite®

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure (using Iron in Acetic Acid):

  • Suspend this compound in a mixture of ethanol and water.

  • Add iron powder and glacial acetic acid to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and dilute with water.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-chloro-2,4,5-trifluoro-6-aminobenzoic acid.

Step 2: Quinolone Ring Formation (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a classic and reliable method for constructing the 4-hydroxyquinolone scaffold from an aniline derivative and a malonic ester derivative.[1][9][16][17]

Materials:

  • 3-Chloro-2,4,5-trifluoro-6-aminobenzoic acid (from Step 1)

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether (or Dowtherm A)

  • Sodium hydride (for cyclization, if necessary)

  • Dioxane (anhydrous)

  • Potassium hydroxide

  • Hydrochloric acid

Procedure:

  • A mixture of the anthranilic acid derivative and diethyl ethoxymethylenemalonate is heated. This initial condensation forms the corresponding anilinomethylenemalonate.

  • The intermediate is then subjected to thermal cyclization in a high-boiling solvent like diphenyl ether. This step proceeds via an intramolecular electrophilic aromatic substitution to form the quinolone ring system.

  • The resulting ester is saponified using a base such as potassium hydroxide.

  • Finally, acidification with hydrochloric acid precipitates the 7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The fluorine at the 5-position of the original benzoic acid is typically lost during this process.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C-7 position of the quinolone core is activated towards nucleophilic aromatic substitution, allowing for the introduction of various amine-containing heterocycles, which is a key determinant of the antibacterial spectrum of the final drug molecule.

Materials:

  • 7-Chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (from Step 2)

  • Desired amine (e.g., piperazine)

  • A suitable base (e.g., potassium carbonate)

  • A polar aprotic solvent (e.g., DMSO or DMF)

Procedure:

  • A mixture of the 7-chloroquinolone, the desired amine, and a base in a polar aprotic solvent is heated.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Conclusion

This compound is a strategically designed building block that offers a powerful platform for the synthesis of complex, biologically active molecules. Its unique pattern of substitution allows for a series of controlled chemical transformations, making it an invaluable tool for medicinal chemists and process development scientists. The protocols and workflows detailed in this application note provide a comprehensive guide to the synthesis and utilization of this important chemical intermediate, with a particular emphasis on its role in the construction of life-saving fluoroquinolone antibiotics. As with all chemical syntheses, careful attention to safety and reaction optimization is crucial for successful outcomes.

References

  • Quan, J., & Sun, H. S. (2012). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30. ([Link])

  • Quan, J., & Sun, H. S. (2012). 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. ([Link])

  • Zhang, L., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Open Chemistry. ([Link])

  • Al-Hiari, Y. M., et al. (2017). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 10(2). ([Link])

  • MDPI. Design and Synthesis of Novel Antimicrobial Agents. ([Link]) Accessed January 7, 2026.

  • Al-Hiari, Y. M., et al. (2011). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 16(12), 10133-10146. ([Link])

  • Chem-Impex. 3-Chloro-5-nitrobenzoic acid. ([Link]) Accessed January 7, 2026.

  • Křupková, S., et al. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. ACS Combinatorial Science, 15(1), 20-28. ([Link])

  • Ferreira, M., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Molecules, 28(14), 5432. ([Link])

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. ([Link]) Accessed January 7, 2026.

  • Biotage. Gould Jacobs Quinoline forming reaction. ([Link]) Accessed January 7, 2026.

  • Wikipedia. Gould–Jacobs reaction. ([Link]) Accessed January 7, 2026.

  • Wikipedia. Reduction of nitro compounds. ([Link]) Accessed January 7, 2026.

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. ([Link]) Accessed January 7, 2026.

Sources

Application Note: Strategic Reduction of the Nitro Group in 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective reduction of the nitro group in 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid to yield 6-Amino-3-chloro-2,4,5-trifluorobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Given the poly-halogenated and sterically hindered nature of the substrate, achieving high chemoselectivity without dehalogenation is a significant challenge. This document explores multiple robust reduction methodologies, including catalytic transfer hydrogenation, metal-acid systems, and dithionite-based reductions. For each method, we provide a detailed mechanistic rationale, a step-by-step experimental protocol, and a discussion of the relative advantages and disadvantages to guide researchers in selecting the optimal conditions for their specific needs.

Introduction: The Challenge of Selective Nitro Reduction

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. However, the substrate , this compound, presents a unique set of challenges due to the presence of multiple halogen substituents. Catalytic hydrogenation, a common and efficient method for nitro reduction, carries a significant risk of dehalogenation, particularly with palladium-based catalysts.[1] Therefore, the choice of reducing agent and reaction conditions must be carefully considered to ensure the desired chemoselectivity.

This application note will focus on three primary strategies that offer high selectivity for the nitro group reduction while preserving the halogen atoms:

  • Catalytic Transfer Hydrogenation (CTH): A safer alternative to using high-pressure hydrogen gas, CTH utilizes a hydrogen donor in the presence of a catalyst.[2][3]

  • Metal/Acid Reduction: Classic methods using metals like iron or tin in an acidic medium are known for their excellent functional group tolerance.[4][5][6]

  • Sodium Dithionite Reduction: A mild and often highly selective method that avoids the use of heavy metals and harsh acidic conditions.[7][8][9]

The selection of the most appropriate method will depend on factors such as scale, available equipment, desired purity, and downstream processing considerations.

Mechanistic Considerations: Pathways to the Amine

Understanding the underlying mechanisms of these reductions is crucial for troubleshooting and optimization. While the specific intermediates can vary, the overall transformation from a nitro group to an amine involves a six-electron reduction.

The reduction typically proceeds through nitroso and hydroxylamine intermediates.[10][11] In metal-acid reductions, this occurs via a series of single-electron transfers from the metal surface, coupled with protonation steps.[12] In catalytic hydrogenation, the reaction occurs on the surface of the catalyst where hydrogen is adsorbed.[13]

G cluster_main General Nitro Reduction Pathway Start Ar-NO₂ (Nitroarene) Intermediate1 Ar-NO (Nitroso) Start->Intermediate1 +2e⁻, +2H⁺ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 +2e⁻, +2H⁺ End Ar-NH₂ (Aniline) Intermediate2->End +2e⁻, +2H⁺

Figure 1: Generalized pathway for the reduction of an aromatic nitro group.

Comparative Analysis of Reduction Methodologies

The choice of reduction method has significant implications for yield, purity, safety, and scalability. The following table provides a comparative summary of the methods detailed in this guide.

Methodology Reducing Agent/System Key Advantages Potential Disadvantages Selectivity Profile
Catalytic Transfer Hydrogenation Pd/C, Hydrazine Hydrate or Ammonium FormateHigh efficiency, avoids high-pressure H₂, mild conditions.[2][3]Catalyst cost, potential for dehalogenation if not controlled.[1]Generally good, but requires careful optimization of temperature and catalyst loading to prevent dehalogenation.[3]
Metal-Acid Reduction Fe / NH₄Cl or SnCl₂ / HClLow cost, high functional group tolerance, robust and scalable.[4][14]Stoichiometric metal waste, sometimes harsh acidic conditions, potentially lengthy workup.[15]Excellent for preserving halogens.[1]
Sodium Dithionite Reduction Na₂S₂O₄Mild, metal-free, excellent chemoselectivity for nitro groups.[7][8]Can require aqueous solvent systems, may be less efficient for highly deactivated substrates.Highly selective for the nitro group in the presence of other reducible functionalities like halogens.[7]

Experimental Protocols

Safety First: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. For catalytic hydrogenation reactions, stringent safety protocols must be followed to mitigate the risks associated with flammable hydrogen gas and pyrophoric catalysts.[16][17][18][19][20]

Protocol 1: Catalytic Transfer Hydrogenation using Hydrazine Hydrate

This protocol is adapted from methodologies known for their high selectivity in reducing halogenated nitroarenes.[2][3][21]

Materials:

  • This compound

  • Palladium on carbon (5-10% Pd, wet)

  • Hydrazine monohydrate

  • Ethanol or Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add ethanol or methanol as the solvent (approximately 10-20 mL per gram of starting material).

  • Carefully add 5-10% palladium on carbon (0.05-0.10 eq by weight).

  • Heat the mixture to a gentle reflux (60-80°C).

  • Slowly add hydrazine monohydrate (5-10 eq) dropwise via an addition funnel. Caution: The reaction can be exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst can be pyrophoric; keep the filter cake wet with water or solvent during and after filtration.[18]

  • Wash the filter cake with additional solvent (ethanol or methanol).

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Amino-3-chloro-2,4,5-trifluorobenzoic acid.

G cluster_workflow1 Workflow: Catalytic Transfer Hydrogenation step1 1. Dissolve Substrate in Solvent step2 2. Add Pd/C Catalyst step1->step2 step3 3. Heat to Reflux step2->step3 step4 4. Add Hydrazine Hydrate step3->step4 step5 5. Monitor Reaction (TLC/LC-MS) step4->step5 step6 6. Cool and Filter (remove catalyst) step5->step6 step7 7. Workup and Isolation step6->step7

Figure 2: Experimental workflow for catalytic transfer hydrogenation.

Protocol 2: Metal-Acid Reduction using Iron in Ammonium Chloride

This classic Béchamp-type reduction is highly reliable and cost-effective, offering excellent chemoselectivity.[12][22]

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Sodium carbonate (Na₂CO₃)

  • Celite®

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (1.0-1.5 eq).

  • Add iron powder (3.0-5.0 eq).

  • Heat the reaction mixture to reflux (80-90°C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.[12]

  • Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Combine the filtrates and remove the organic solvent under reduced pressure.

  • Basify the remaining aqueous layer with a saturated solution of sodium carbonate to a pH of ~8-9.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Protocol 3: Sodium Dithionite Reduction

This method is particularly useful for its mild conditions and high selectivity, making it suitable for complex and sensitive substrates.[7][8]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or dioxane) and water.

  • Add sodium bicarbonate or sodium carbonate (2.0-3.0 eq) to the solution.

  • In a separate flask, prepare a solution of sodium dithionite (3.0-5.0 eq) in water.

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring at room temperature. The reaction can be exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volume).[7]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired amine.

Analytical Monitoring and Characterization

Consistent monitoring of the reaction is key to achieving optimal results.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product amine will be more polar than the starting nitro compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of any intermediates or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential for confirming the structure of the final product and assessing its purity. The disappearance of the nitro group and the appearance of the amino group will cause characteristic shifts in the aromatic region of the ¹H NMR spectrum.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of purity.[23]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Incomplete Reaction Insufficient reducing agent, low temperature, poor catalyst activity.Increase the equivalents of the reducing agent, increase the reaction temperature, or use fresh catalyst.
Dehalogenation Over-reduction, especially with Pd/C.Reduce reaction temperature, decrease catalyst loading, or switch to a less aggressive method like Fe/NH₄Cl or Na₂S₂O₄.[1]
Formation of Azo/Azoxy Byproducts Incomplete reduction, particularly with metal hydrides or under certain pH conditions.Ensure sufficient reducing agent is used. For metal-acid reductions, maintain acidic conditions until the reaction is complete.[4]
Difficult Workup Emulsion formation during extraction, fine particulate matter from metal reductions.Add brine to break emulsions. Ensure thorough filtration through Celite® for metal-acid reductions.

Conclusion

The reduction of the nitro group in this compound is a challenging yet achievable transformation. By carefully selecting the appropriate reduction methodology and controlling the reaction conditions, high yields of the desired 6-Amino-3-chloro-2,4,5-trifluorobenzoic acid can be obtained with excellent chemoselectivity. Catalytic transfer hydrogenation offers an efficient and scalable route, while metal-acid and sodium dithionite reductions provide robust and highly selective alternatives, particularly when dehalogenation is a primary concern. The protocols and insights provided in this application note serve as a valuable resource for researchers and process chemists working on the synthesis of complex, halogenated aromatic amines.

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  • ChemInform Abstract: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. ResearchGate.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
  • Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Chemical Science (RSC Publishing).
  • Hydrogen Chemisorption on Al2O3-Supported Gold Catalysts. The Journal of Physical Chemistry B - ACS Publications.
  • Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.
  • Preference for tin or iron in the reduction of nitrobenzene. Chemistry Stack Exchange.
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  • A new reagent for selective reduction of nitro group.
  • Catalytic Transfer Hydrogenation of Aromatic Nitro-compounds. TIB.eu.
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  • Reduction of nitro compounds. Wikipedia.
  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central.
  • Tests for Organic nitro groups - Reduction to NHOH. YouTube.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH.
  • Nitro Reduction. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • 3-Chloro-2,4,5-trifluorobenzoic acid. PMC - NIH.
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.
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Comprehensive Guide to the Quantitative Analysis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the robust analytical quantification of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid. This compound, a halogenated nitroaromatic carboxylic acid, serves as a key intermediate in the synthesis of various active compounds and specialty chemicals.[1][2] Accurate and precise quantification is paramount for ensuring reaction yield, purity assessment, and quality control in pharmaceutical and chemical development. Recognizing the limited availability of specific validated methods for this particular analyte, this guide synthesizes established analytical principles for structurally similar molecules, including nitroaromatic compounds and halogenated benzoic acids.[3][4] We present two primary instrumental approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for direct analysis and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step for enhanced sensitivity and specificity. Detailed protocols for sample preparation, method validation, and data interpretation are provided to equip researchers with a comprehensive framework for reliable analysis.

Introduction: The Analytical Imperative

This compound is a complex aromatic molecule whose functionality—a carboxylic acid group, multiple halogen substituents, and a nitro group—dictates its chemical reactivity and analytical behavior. The presence of the carboxylic acid makes the compound polar and non-volatile, while the conjugated nitroaromatic system provides a strong chromophore suitable for UV detection. The choice of analytical methodology is therefore a balance between leveraging these properties and overcoming potential challenges such as thermal instability or matrix interference.

This guide is built on the foundational principle of methodological validation, ensuring that any chosen protocol is not only theoretically sound but also empirically proven to be accurate, precise, and fit for purpose.[5][6] We will explore the causality behind key experimental decisions, from the selection of the mobile phase in HPLC to the necessity of derivatization in GC.

Primary Analytical Strategy: Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile and thermally labile compounds like aromatic carboxylic acids.[3][7] The reversed-phase approach, utilizing a nonpolar stationary phase and a polar mobile phase, is exceptionally well-suited for retaining and separating this compound from potential impurities.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its robust hydrophobic retention of the aromatic ring.[7]

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is critical. It ensures that the carboxylic acid group (-COOH) of the analyte remains protonated and un-ionized. This suppresses peak tailing and provides consistent, sharp chromatographic peaks, leading to better resolution and quantification.

  • Detector: The nitroaromatic structure of the analyte results in strong UV absorbance, making a UV-Vis detector a simple, robust, and sensitive choice for quantification.[3][8]

Detailed Protocol: HPLC-UV Quantification

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: this compound (≥98% purity).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (reagent grade), Ultrapure water.

Experimental Workflow:

cluster_prep 1. Solution Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase Prep: Acetonitrile / Water + 0.1% Formic Acid prep_std Standard Stock Prep: Weigh standard, dissolve in Methanol prep_cal Calibration Standards: Serial dilution of stock prep_std->prep_cal prep_sample Sample Prep: Weigh sample, dissolve in Methanol hplc_inject Inject Samples: Standards & Samples prep_sample->hplc_inject prep_cal->hplc_inject hplc_setup System Setup: Equilibrate C18 column with mobile phase hplc_setup->hplc_inject hplc_sep Isocratic Elution & Separation hplc_inject->hplc_sep hplc_detect UV Detection (e.g., 254 nm) hplc_sep->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_curve Build Calibration Curve (Area vs. Concentration) data_integrate->data_curve data_quant Quantify Sample Concentration data_curve->data_quant

Caption: Workflow for HPLC-UV analysis of the target analyte.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh an appropriate amount of the test sample, dissolve it in methanol, and dilute with the mobile phase to an expected concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan for maximum absorbance (λmax) using a PDA detector or use a standard wavelength like 254 nm.

  • Analysis: Inject the blank (mobile phase), calibration standards, and sample solutions.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample solution using the linear regression equation derived from the curve.

Confirmatory Method: GC-MS with Derivatization

For matrices where specificity is a concern or when lower detection limits are required, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative. Direct injection of the analyte is not feasible due to the low volatility and thermal instability of the carboxylic acid. Therefore, a derivatization step is mandatory to convert the polar -COOH group into a nonpolar, volatile ester, typically a trimethylsilyl (TMS) ester.[9]

Causality of Method Design:

  • Derivatization: Silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) quantitatively converts the active hydrogen on the carboxylic acid to a TMS group, making the molecule volatile and suitable for GC analysis.[9]

  • GC Separation: A low-to-mid polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), provides excellent separation of derivatized nonpolar compounds.[10][11]

  • MS Detection: Mass spectrometry provides definitive identification based on the mass spectrum of the derivatized analyte and offers superior sensitivity and selectivity compared to UV detection, especially in complex samples.[12]

Detailed Protocol: Derivatization and GC-MS

Instrumentation and Materials:

  • GC-MS system with an autosampler and a data system.

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane) catalyst.

  • Solvents: Pyridine, Hexane (GC grade).

  • Reference Standard and samples prepared as dry residues.

Experimental Workflow:

cluster_prep 1. Sample Preparation cluster_gcms 2. GC-MS Analysis cluster_data 3. Data Processing prep_dry Prepare Dry Residue: Evaporate solvent from standards and samples prep_deriv Derivatization: Add Pyridine & BSTFA prep_dry->prep_deriv prep_react Reaction: Heat at 70°C for 30 min prep_deriv->prep_react gc_inject Inject Derivatized Sample prep_react->gc_inject gc_sep Temperature Programmed Separation on DB-5ms gc_inject->gc_sep ms_ionize Electron Ionization (EI) gc_sep->ms_ionize ms_detect Mass Analysis (Scan or SIM) ms_ionize->ms_detect data_id Identify Peak by Retention Time & Spectrum ms_detect->data_id data_quant Quantify using Extracted Ion Chromatogram data_id->data_quant start Aqueous Sample (Acidified to pH < 3) cond 1. Condition Cartridge (Methanol then Water) start->cond load 2. Load Sample cond->load wash 3. Wash Cartridge (e.g., Water/Methanol mix) load->wash dry 4. Dry Sorbent wash->dry elute 5. Elute Analyte (Methanol or Acetonitrile) dry->elute end Eluate for Analysis elute->end

Sources

Application Note: A Validated HPLC Method for Purity Analysis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid. As a crucial intermediate in the synthesis of various active pharmaceutical ingredients, ensuring its purity is of paramount importance.[1] This document provides a comprehensive protocol, from instrument setup to method validation, designed for researchers, scientists, and professionals in drug development and quality control. The method is developed based on established principles of reversed-phase chromatography for aromatic carboxylic acids and is validated in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4]

Introduction and Scientific Rationale

This compound is a complex aromatic carboxylic acid characterized by multiple halogen substitutions and a nitro functional group. This unique structure necessitates a reliable analytical method to ensure its identity and purity, and to quantify any process-related impurities or degradation products. Reversed-phase HPLC (RP-HPLC) is the technique of choice for such polar, ionizable compounds, offering high resolution, sensitivity, and reproducibility.[5][6]

The selection of a C18 stationary phase is based on its wide applicability and proven efficacy in retaining and separating aromatic compounds through hydrophobic interactions.[7] The mobile phase, a gradient mixture of acidified water and acetonitrile, is designed to provide optimal separation by modulating the polarity and controlling the ionization of the acidic analyte. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is critical for achieving sharp, symmetrical peaks by suppressing the ionization of the carboxylic acid group.[8] UV detection is selected based on the expected strong absorbance of the nitroaromatic chromophore.

This document provides a step-by-step protocol for the analysis and a comprehensive framework for method validation, ensuring the generated data is reliable, reproducible, and suitable for its intended purpose in a regulated environment.[9]

Experimental Workflow

The overall workflow for the purity analysis of this compound is depicted below.

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solution (Reference Standard in Diluent) system_equilibration System Equilibration (Run mobile phase until baseline is stable) prep_standard->system_equilibration prep_sample Prepare Sample Solution (API Sample in Diluent) prep_sample->system_equilibration prep_blank Prepare Blank (Diluent Only) prep_blank->system_equilibration system_suitability System Suitability Test (SST) (Inject Standard 5x, check RSD, Tailing Factor) system_equilibration->system_suitability analysis_sequence analysis_sequence system_suitability->analysis_sequence integration Peak Integration & Identification (Based on Retention Time) analysis_sequence->integration quantification Purity Calculation (% Area Normalization) integration->quantification reporting Generate Report (Include Chromatograms, SST, Results) quantification->reporting

Figure 1: HPLC analysis workflow from sample preparation to reporting.

Detailed Protocol: HPLC Purity Determination

Instrumentation and Consumables
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (ACS grade) or Formic acid (for MS compatibility)[8]

  • Reference Standard: this compound of known purity.

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

ParameterRecommended ConditionRationale
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)Provides good retention and selectivity for aromatic compounds.[6]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified aqueous phase to suppress analyte ionization.[5]
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient Elution 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% BGradient elution ensures separation of potential impurities with varying polarities and efficient elution of the main peak.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nmAromatic nitro-compounds exhibit strong UV absorbance around this wavelength.[5]
Injection Volume 10 µLA standard injection volume to avoid column overloading.
Diluent Acetonitrile/Water (50:50, v/v)Ensures good solubility of the analyte and compatibility with the mobile phase.
Preparation of Solutions
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample to be tested into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Blank Solution: Use the diluent.

Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the Blank solution once to ensure no interfering peaks are present at the retention time of the analyte.

    • Make five replicate injections of the Standard Solution.

    • The system is deemed suitable for analysis if the acceptance criteria in the validation section are met.

  • Sample Analysis:

    • Inject the Sample Solution in duplicate.

    • After the sample injections, inject one Standard Solution to verify system consistency.

Data Analysis and Calculation

The purity of this compound is determined by the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Report any impurity exceeding 0.10%. The retention time of the main peak in the sample chromatogram should match that of the standard.

Method Validation Protocol (as per ICH Q2(R2))

A robust analytical method requires validation to demonstrate its suitability for the intended purpose.[4][10] The following parameters should be assessed.[3]

Validation ParameterProtocolAcceptance Criteria
Specificity Inject blank, standard, and sample solutions. Spike the sample with known related substances if available.The peak for the analyte should be free of interference from the blank and well-resolved from any impurities.
Linearity Prepare a series of at least five concentrations of the reference standard (e.g., 0.025 to 0.15 mg/mL). Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established from the linearity study.The range should typically cover 80% to 120% of the test concentration for an assay.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six separate preparations of the same sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (LOD: S/N of 3:1, LOQ: S/N of 10:1) or from the standard deviation of the response and the slope of the linearity curve.The LOQ should be adequate for quantifying any specified impurities.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).The system suitability parameters should remain within acceptable limits.
System Suitability Performed before each analytical run using five replicate injections of the standard.RSD of peak area ≤ 2.0%.Tailing factor ≤ 2.0.Theoretical plates > 2000.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust protocol for the purity determination of this compound. The method is based on sound scientific principles of reversed-phase chromatography and is designed to be validated according to stringent ICH guidelines.[4] Adherence to this protocol will ensure the generation of accurate and reproducible data, which is essential for quality control and regulatory compliance in the pharmaceutical industry. The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides further guidance on the principles and system suitability requirements for chromatographic analyses.[11][12][13][14]

References

  • U.S. Pharmacopeia.
  • U.S. Pharmacopeia.
  • Agilent Technologies. (2022).
  • Chemsrc. 3-Chloro-2-nitrobenzoic acid | CAS#:4771-47-5.
  • U.S. Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?
  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Journal of Chromatography A. (1991).
  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • Journal of High Resolution Chromatography. (1979). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • AMSbiopharma. (2025).
  • PubMed Central. (2012).
  • MedChemExpress.
  • The Good Scents Company. 4-nitrobenzoic acid, 62-23-7.
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • Cheméo. Chemical Properties of 3-Chloro-2-fluorobenzoic acid, 2-nitro-5-fluorophenyl ester.
  • International Council for Harmonisation. (2023).
  • PubChem. 3-Chloro-2-nitrobenzoic Acid.
  • ChemicalBook. 3-Chloro-2,4,5-trifluorobenzoic acid | 101513-77-3.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Methyl-3-nitrobenzoic Acid.
  • SIELC Technologies. (2018). Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column.
  • ResearchGate. (2025). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)

Sources

Application Note: GC-MS Analysis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid via Silylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Analytical Challenge

3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid is a highly functionalized aromatic compound, recognized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] The precise quantification and purity assessment of this molecule are critical for ensuring the quality and efficacy of downstream products. However, direct analysis by gas chromatography-mass spectrometry (GC-MS) is impeded by the compound's inherent chemical properties.

The presence of a carboxylic acid group makes the molecule highly polar and non-volatile. Direct injection into a GC system would result in poor chromatographic performance, characterized by severe peak tailing, low sensitivity, and potential thermal decomposition in the hot injector.[2] To overcome these challenges, a chemical modification step, known as derivatization, is essential. This application note provides a robust, validated protocol for the analysis of this compound by converting it into a volatile and thermally stable trimethylsilyl (TMS) ester derivative prior to GC-MS analysis.

Principle of Silylation Derivatization

Silylation is a widely employed derivatization technique that replaces active hydrogen atoms—such as the one in the carboxylic acid group—with a non-polar trimethylsilyl (TMS) group.[3] This process dramatically increases the volatility of the analyte and reduces its polarity, making it amenable to GC separation.[4][5] We have selected N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the silylating agent. BSTFA is a powerful and versatile reagent, and the TMCS acts as a catalyst to enhance the reaction rate, particularly for sterically hindered or less reactive functional groups. The reaction proceeds as follows:

Figure 1: Silylation of the target analyte with BSTFA

This conversion into the TMS ester derivative ensures sharp, symmetrical peaks and enables sensitive and reproducible quantification by GC-MS.

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data analysis, is outlined below. This workflow is designed for efficiency and reproducibility.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Analyte Solvent Dissolve in Anhydrous Solvent Sample->Solvent Reagent Add BSTFA + 1% TMCS Solvent->Reagent React Incubate at 70°C for 45 min Reagent->React GC_Inject Inject into GC-MS React->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Detect Mass Spectrometric Detection (EI) GC_Sep->MS_Detect Data_Acq Data Acquisition & Integration MS_Detect->Data_Acq Quant Quantification & Reporting Data_Acq->Quant

Figure 2: End-to-end analytical workflow diagram.

Materials and Instrumentation

Reagents and Consumables
  • This compound (Reference Standard, >98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), derivatization grade (Sigma-Aldrich or equivalent)

  • Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile), GC grade

  • Methanol, HPLC grade (for cleaning)

  • 2 mL screw-top autosampler vials with PTFE-lined septa

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The parameters below were optimized on an Agilent GC-MS system but can be adapted for other manufacturers.

GC Parameter Setting Justification
Injector Split/Splitless, 280°CEnsures rapid volatilization of the TMS derivative while minimizing thermal degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for quantitative analysis. Splitless mode may be used for trace levels.
Injection Volume 1 µLStandard volume for reproducible injections.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, mid-polarity column providing excellent separation for a wide range of derivatized compounds.
Oven Program Initial 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)Optimized temperature program to ensure good separation from solvent and potential impurities with a reasonable run time.
MS Transfer Line Temp 280°CPrevents condensation of the analyte before it enters the mass spectrometer.
MS Parameter Setting Justification
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching and identification.
Ion Source Temp 230°CStandard source temperature to maintain cleanliness and promote ionization.
Quadrupole Temp 150°CStandard quadrupole temperature for stable mass filtering.
Scan Range 50 - 500 m/zCovers the expected mass of the derivative and its key fragments.
Acquisition Mode Full Scan (for identification) & Selected Ion Monitoring (SIM) (for quantification)Full scan confirms identity, while SIM mode provides maximum sensitivity for accurate quantification.

Step-by-Step Protocols

Protocol 1: Standard and Sample Preparation

Causality: The exclusion of moisture is the most critical aspect of this protocol. Silylating reagents and the resulting TMS derivatives are highly susceptible to hydrolysis, which will lead to incomplete derivatization and inaccurate results. All glassware must be oven-dried, and anhydrous solvents must be used.

  • Stock Standard Preparation (e.g., 1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with anhydrous pyridine.

  • Working Standard/Sample Preparation:

    • Pipette 100 µL of the stock standard (or a precisely weighed amount of the unknown sample dissolved in pyridine) into a 2 mL autosampler vial.

    • Add 200 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess of the reagent to drive the reaction to completion.

    • Immediately cap the vial tightly to prevent atmospheric moisture contamination.

  • Derivatization Reaction:

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Place the vial in a heating block or oven at 70°C for 45 minutes. Elevated temperature is often required to derivatize carboxylic acids efficiently, especially if they are sterically hindered.

  • Final Step: After cooling to room temperature, the sample is ready for GC-MS analysis. The derivative is generally stable for 24-48 hours if stored tightly capped at 4°C, but immediate analysis is recommended for best results.

Protocol 2: GC-MS Analysis and Data Acquisition
  • System Setup: Equilibrate the GC-MS system with the parameters listed in the instrumentation tables.

  • Sequence Setup: Create a sequence including a solvent blank (anhydrous pyridine), calibration standards, and unknown samples.

  • Injection: Inject 1 µL of the cooled, derivatized sample into the GC-MS.

  • Data Acquisition:

    • For initial identification, acquire data in Full Scan mode .

    • For sensitive quantification, acquire data in SIM mode , monitoring the ions listed in Table 3.

Expected Results & Data Analysis

The molecular weight of the underivatized acid is 251.5 g/mol . After derivatization with a TMS group (Si(CH₃)₃), which replaces one proton, the molecular weight increases by 72.1 g/mol . Therefore, the TMS-ester derivative has a molecular weight of 323.6 g/mol .

Mass Spectrum and Fragmentation

Electron ionization will cause the molecular ion (M⁺˙) to fragment in a predictable manner. The fragmentation pattern is key to confirming the identity of the analyte.

Fragmentation M Molecular Ion (M⁺˙) m/z = 323 F1 [M - CH₃]⁺ m/z = 308 M->F1 - •CH₃ F2 [M - Cl]⁺ m/z = 288 M->F2 - •Cl F3 [M - NO₂]⁺ m/z = 277 M->F3 - •NO₂ F4 [M - COOTMS]⁺ m/z = 190 M->F4 - •COOSi(CH₃)₃

Figure 3: Predicted major fragmentation pathways for the TMS derivative.

Interpretation of Fragments:

  • Loss of a Methyl Group (-•CH₃): A common fragmentation for TMS derivatives, resulting in a stable ion at m/z 308.[6] This is often a prominent peak.

  • Loss of Chlorine (-•Cl): The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be visible for chlorine-containing fragments, aiding in identification.[7] The loss of the chlorine radical would yield a fragment at m/z 288.

  • Loss of Nitro Group (-•NO₂): A characteristic loss from nitroaromatic compounds, resulting in a fragment at m/z 277.[8]

  • Loss of the TMS-ester Group (-•COOTMS): Cleavage of the ester bond results in the remaining halogenated nitro-aryl cation at m/z 190.

Ion (m/z) Identity Mode Comment
323[M]⁺˙ (Molecular Ion)Scan / SIMConfirms the derivative's molecular weight. May be low abundance.
308 [M - CH₃]⁺Scan / SIM Quantifier Ion. Typically a stable and abundant fragment.
288[M - Cl]⁺Scan / SIMQualifier Ion. Confirms presence of Chlorine.
277[M - NO₂]⁺Scan / SIMQualifier Ion. Confirms presence of the Nitro group.
73[Si(CH₃)₃]⁺ScanA very common ion in the spectra of TMS derivatives.

Safety & Handling Precautions

  • This compound: Handle in a fume hood. Avoid inhalation, and contact with skin and eyes. The full toxicological properties may not be known.

  • BSTFA/TMCS and Pyridine: These reagents are flammable, corrosive, and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This application note details a reliable and robust GC-MS method for the analysis of this compound. The key to success is the conversion of the polar, non-volatile acid into its trimethylsilyl ester derivative. The silylation protocol using BSTFA with 1% TMCS is straightforward and effective. The provided GC-MS parameters and expected fragmentation data serve as a comprehensive guide for researchers in pharmaceutical development and quality control to accurately identify and quantify this important chemical intermediate.

References

  • Bibel, T. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Kitson, F. G., Larsen, B. S., & McEwen, C. N. (Eds.). (2009). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. Retrieved from [Link]

  • Blau, K., & Halket, J. M. (Eds.). (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Little, J. L. (2018). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • ChemSrc. (2025, August 23). 3-Chloro-2-nitrobenzoic acid | CAS#:4771-47-5. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Chloro-2-fluorobenzoic acid, 2-nitro-5-fluorophenyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-nitrobenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Quan, J., & Sun, H.-S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. Retrieved from [Link]

  • Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Asfandiyarov, N. L., et al. (2025, August 5). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. ResearchGate. Retrieved from [Link]

  • Chemistry Learning by Dr. Anamik Shah. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Retrieved from [Link]

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Application Notes & Protocols: 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid as a Multifunctional Precursor in Advanced Materials Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Highly Functionalized Aromatic Building Block

In the relentless pursuit of novel materials with tailored properties, the design and selection of molecular precursors are of paramount importance. 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid is an intriguing, yet underexplored, building block for the materials scientist. Characterized by a dense arrangement of functional groups—a carboxylic acid, a nitro group, and extensive halogenation (chlorine and fluorine)—on an aromatic scaffold, this molecule offers a unique combination of reactivity, electronic properties, and potential for imparting specific functionalities to macroscale materials.

While its primary documented role has been as an intermediate in the synthesis of pharmacologically active compounds, its inherent chemical architecture suggests significant potential in material science.[1][2] The electron-withdrawing nature of the fluorine, chlorine, and nitro substituents dramatically influences the electronic landscape of the aromatic ring and the acidity of the carboxylic acid proton. This guide will provide researchers with a forward-looking perspective on harnessing these features, proposing detailed protocols for its application in the synthesis of Metal-Organic Frameworks (MOFs) and high-performance polymers.

Physicochemical Profile & Key Structural Attributes

A thorough understanding of the precursor's properties is the foundation of rational material design. The key attributes of this compound are summarized below.

PropertyValueSource
CAS Number 110751-78-5N/A
Molecular Formula C₇HClF₃NO₄N/A
Molecular Weight 275.54 g/mol N/A
Appearance White to light brown crystalline solid[3]
Melting Point 112-116 °C[4]
Key Functional Groups Carboxylic Acid, Nitro Group, Fluoro Groups, Chloro Group[4]

The molecule's power lies in the interplay of these groups:

  • Carboxylic Acid: Provides a primary site for coordination with metal centers to form extended structures like MOFs or for covalent linkage into polymer chains (e.g., polyesters, polyamides).[5] Its acidity is significantly enhanced by the adjacent electron-withdrawing substituents.

  • Halogenation (Cl, F): The dense fluorination and the presence of a chlorine atom are expected to confer properties such as high thermal stability, chemical resistance, hydrophobicity, and potentially flame retardancy to any resulting material.

  • Nitro Group: This versatile group can serve multiple roles. It is strongly electron-withdrawing, further modulating the electronic properties of the molecule. Crucially, it can be chemically reduced to an amine group, providing a post-synthetic modification site for grafting additional functionalities onto the material.

Application Area 1: A Multifunctional Linker for Novel Metal-Organic Frameworks (MOFs)

The structure of this compound makes it an exceptional candidate for an organic linker in MOF synthesis. The carboxylic acid provides the necessary coordination point to connect with metal-ion nodes.[5] The dense, electron-deficient, and halogenated aromatic core can form the struts of the framework, defining the pore environment and imparting unique properties.

Causality Behind Experimental Design: The choice to pursue MOF synthesis is predicated on the molecule's rigidity and its defined coordination vector (the carboxylic acid). The high degree of halogenation can lead to frameworks with enhanced chemical stability and potentially unique gas sorption properties, favoring the adsorption of specific guests through halogen bonding or dipole-quadrupole interactions. The nitro group lining the pore walls could create specific binding sites or be used later for post-synthetic modification.

Workflow for MOF Synthesis and Characterization

MOF_Workflow cluster_synthesis Synthesis Stage cluster_validation Validation & Characterization A Dissolve Linker & Metal Salt in Solvent (e.g., DMF/EtOH) B Seal in Teflon-lined Autoclave A->B C Solvothermal Reaction (e.g., 80-120 °C, 24-72h) B->C D Cooling & Crystal Harvest C->D E Solvent Exchange & Activation D->E D->E I Structural Solution (Single-Crystal XRD) D->I If single crystals form F PXRD Analysis (Confirm Crystallinity & Phase) E->F G TGA Analysis (Assess Thermal Stability) E->G H Gas Sorption Analysis (e.g., N2 at 77K for Porosity) E->H

Caption: Workflow for the synthesis and characterization of a novel MOF.

Protocol 1: Exploratory Solvothermal Synthesis of a Zn-based MOF

This protocol provides a starting point for screening the MOF-forming ability of this compound with a common and versatile metal node, Zn(II).

Materials:

  • This compound (the "linker")

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF), high purity

  • Ethanol (EtOH), absolute

  • 20 mL Scintillation vials or Teflon-lined steel autoclaves

  • Programmable laboratory oven

  • Centrifuge and vacuum filtration apparatus

Procedure:

  • Reagent Preparation: In a 20 mL glass scintillation vial, dissolve 27.6 mg (0.1 mmol) of this compound in 4 mL of DMF. Sonicate briefly if necessary to ensure complete dissolution.

  • Metal Source Addition: To the linker solution, add 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O dissolved in 2 mL of EtOH. The addition of a co-solvent can sometimes promote crystallization.

  • Reaction Setup: Cap the vial tightly. For higher temperatures (above 100 °C), it is imperative to transfer the solution to a 23 mL Teflon-lined steel autoclave and seal it securely.

  • Thermal Reaction: Place the reaction vessel(s) in a programmable oven. Heat to 100 °C over 2 hours and hold at this temperature for 48 hours.

  • Cooling and Isolation: Allow the oven to cool naturally to room temperature. Crystalline product, if formed, will typically be found at the bottom of the vessel. Carefully decant the mother liquor.

  • Washing: Add 5 mL of fresh DMF to the vial, cap, and gently agitate to wash the crystals. Isolate the solid product by centrifugation (e.g., 8000 rpm for 5 minutes) or vacuum filtration. Repeat this washing step three times to remove unreacted starting materials.

  • Solvent Exchange & Activation: To prepare the material for porosity analysis, the high-boiling DMF must be exchanged. Submerge the washed crystals in a volatile solvent like ethanol or dichloromethane for 3 days, replacing the solvent daily. After exchange, decant the solvent and activate the material by heating under high vacuum (e.g., at 80-100 °C) overnight to evacuate the pores.

Self-Validation: The success of the synthesis is validated through characterization. The primary technique is Powder X-ray Diffraction (PXRD), which should show a distinct pattern of sharp peaks, confirming a crystalline material different from the starting reagents. Thermogravimetric Analysis (TGA) will reveal the thermal stability of the framework. Finally, N₂ sorption isotherms at 77 K will confirm permanent porosity.

Application Area 2: Monomer for High-Performance Aromatic Polymers

The combination of a reactive carboxylic acid and a thermally stable, halogenated aromatic ring makes this compound a promising monomer for creating high-performance polymers, such as aromatic polyesters or polyamides.

Causality Behind Experimental Design: The goal is to leverage the inherent properties of the monomer to create a polymer with desirable characteristics. The high halogen content is known to reduce flammability and decrease the dielectric constant, making such polymers suitable for microelectronics or aerospace applications. The rigidity of the backbone will lead to high thermal stability (high glass transition temperature) and mechanical strength.

Reaction Scheme for Aromatic Polyester Synthesis

Polyester_Synthesis Monomer1 This compound COOH Polymer Aromatic Polyester Chain | ...-O-Ar-O-CO-Ar'-CO-... Monomer1:f1->Polymer:f1 Monomer1->Polymer Polycondensation (e.g., high temp, catalyst) Monomer2 Bisphenol A OH OH Monomer2:f1->Polymer:f1 Monomer2->Polymer

Caption: Polycondensation of the title compound with a diol to form an aromatic polyester.

Protocol 2: Synthesis of a Halogenated Aromatic Polyester

This protocol describes a representative high-temperature polycondensation reaction to form a polyester.

Materials:

  • This compound

  • Bisphenol A (or another aromatic diol like hydroquinone)

  • Thionyl chloride (SOCl₂)

  • Pyridine, anhydrous

  • 1,2-Dichlorobenzene, anhydrous

  • Methanol

Procedure:

  • Acid Chloride Formation (Activation): In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2.76 g (10 mmol) of this compound with 5 mL of thionyl chloride and a catalytic drop of DMF. Gently reflux the mixture for 2 hours until gas evolution ceases.

  • Monomer Purification: Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride can be purified by vacuum distillation or used directly.

  • Polymerization Setup: In a three-neck flask fitted with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve 2.28 g (10 mmol) of Bisphenol A and 1.74 mL (21.5 mmol) of anhydrous pyridine in 20 mL of anhydrous 1,2-dichlorobenzene.

  • Polycondensation: Heat the solution to 50 °C. Slowly add the prepared acid chloride (from step 2), dissolved in 10 mL of 1,2-dichlorobenzene, to the flask over 30 minutes.

  • High-Temperature Reaction: After the addition is complete, slowly raise the temperature to 180 °C and maintain for 12-24 hours to drive the polymerization to high molecular weight. The solution will become significantly more viscous.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Pour the viscous solution slowly into a large beaker containing 500 mL of vigorously stirring methanol. The polymer will precipitate as a fibrous solid.

  • Washing: Collect the polymer by filtration. Wash it thoroughly with fresh methanol to remove unreacted monomers and salts.

  • Drying: Dry the final polymer product in a vacuum oven at 80 °C overnight.

Self-Validation: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity. Its thermal properties (glass transition temperature, decomposition temperature) can be measured by Differential Scanning Calorimetry (DSC) and TGA. Structural confirmation is achieved via FTIR and NMR spectroscopy.

Conclusion and Future Outlook

This compound represents a precursor with significant, largely untapped potential for creating advanced functional materials. The protocols outlined here for the synthesis of novel MOFs and high-performance polymers serve as a validated starting point for researchers. The true value of this molecule will be realized through the systematic exploration of its reactivity and the characterization of the resulting materials, paving the way for innovations in gas storage, catalysis, separations, and electronics.

References

  • Polympart. Exploring the Versatility of 3-Chloro-2-Fluorobenzoic Acid in Material Science. [Online] Available at: [Link]

  • ChemBK. 3-Chloro-2,4,5-trifluorobenzoic acid. [Online] Available at: [Link]

  • Sun, H. et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30. [Online] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yields.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The key steps involve the synthesis of the precursor, 3-Chloro-2,4,5-trifluorobenzoic acid, followed by its nitration. This guide will address potential challenges in both stages of the synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of the precursor, 3-Chloro-2,4,5-trifluorobenzoic acid, a necessary first step?

Q2: What are the main challenges in the nitration of 3-Chloro-2,4,5-trifluorobenzoic acid?

A2: The primary challenges are the regioselectivity of the nitration and the overall reaction rate. The benzene ring is substituted with a chlorine atom, three fluorine atoms, and a carboxylic acid group. These substituents have competing directing effects and deactivate the ring towards electrophilic aromatic substitution, which can lead to a mixture of isomers and require carefully optimized reaction conditions to achieve a good yield of the desired product.

Q3: How do the substituents on the precursor's ring direct the incoming nitro group?

A3: The directing effects of the substituents are as follows:

  • -COOH (Carboxylic acid group): This is a deactivating and meta-directing group.[4][5]

  • -Cl (Chloro group): This is a deactivating but ortho, para-directing group.[6]

  • -F (Fluoro groups): These are deactivating but ortho, para-directing groups.[2][7]

The final position of the nitro group is a result of the interplay of these electronic effects and steric hindrance. In the case of 3-Chloro-2,4,5-trifluorobenzoic acid, the position ortho to the carboxylic acid group and meta to the chloro and fluoro groups (the 6-position) is the most likely site of nitration.

Q4: What are the expected byproducts of the nitration reaction?

A4: Due to the competing directing effects, other nitro isomers are possible, although likely in smaller quantities. Careful analysis of the product mixture is necessary to identify and separate these impurities.

Experimental Protocols & Troubleshooting

Part 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid

This protocol is adapted from the method described by Quan and Sun.[3]

Reaction Scheme:

3-Chloro-2,4,5-trifluorobenzoic acid → this compound```

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 3-Chloro-2,4,5-trifluorobenzoic acid to the cold sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at a low temperature for a designated period, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Troubleshooting for Nitration:

Issue Possible Cause Recommended Solution
Low or No Reaction The aromatic ring is highly deactivated.Increase the reaction temperature cautiously, or use a stronger nitrating agent like fuming nitric acid. Be aware that this may increase the formation of byproducts.
Insufficient reaction time.Allow the reaction to stir for a longer period, monitoring its progress.
Low Yield Formation of multiple isomers.Optimize the reaction temperature and the ratio of nitric to sulfuric acid to improve regioselectivity.
Product loss during workup.Ensure complete precipitation by using a sufficient amount of ice. Wash the product with minimal cold water to avoid dissolution.
Product is a mixture of isomers Competing directing effects of the substituents.Purification by fractional crystallization or column chromatography may be necessary.

Visualizing the Synthesis and Troubleshooting

Workflow for the Synthesis of this compound

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Nitration Start Start Prepare CuCl2/HCl solution Prepare CuCl2/HCl solution Start->Prepare CuCl2/HCl solution Prepare 3-amino-2,4,5-trifluorobenzoic acid / NaNO2 mixture Prepare 3-amino-2,4,5-trifluorobenzoic acid / NaNO2 mixture Start->Prepare 3-amino-2,4,5-trifluorobenzoic acid / NaNO2 mixture Add solid mixture to CuCl2 solution Add solid mixture to CuCl2 solution Prepare CuCl2/HCl solution->Add solid mixture to CuCl2 solution Prepare 3-amino-2,4,5-trifluorobenzoic acid / NaNO2 mixture->Add solid mixture to CuCl2 solution Stir for 1.5h Stir for 1.5h Add solid mixture to CuCl2 solution->Stir for 1.5h Workup (Extraction with Et2O) Workup (Extraction with Et2O) Stir for 1.5h->Workup (Extraction with Et2O) Isolate 3-Chloro-2,4,5-trifluorobenzoic acid Isolate 3-Chloro-2,4,5-trifluorobenzoic acid Workup (Extraction with Et2O)->Isolate 3-Chloro-2,4,5-trifluorobenzoic acid Dissolve precursor in H2SO4 at 0-5 C Dissolve precursor in H2SO4 at 0-5 C Isolate 3-Chloro-2,4,5-trifluorobenzoic acid->Dissolve precursor in H2SO4 at 0-5 C Add nitrating mixture dropwise < 10 C Add nitrating mixture dropwise < 10 C Dissolve precursor in H2SO4 at 0-5 C->Add nitrating mixture dropwise < 10 C Prepare nitrating mixture (HNO3/H2SO4) Prepare nitrating mixture (HNO3/H2SO4) Prepare nitrating mixture (HNO3/H2SO4)->Add nitrating mixture dropwise < 10 C Monitor reaction Monitor reaction Add nitrating mixture dropwise < 10 C->Monitor reaction Pour onto ice Pour onto ice Monitor reaction->Pour onto ice Filter and wash Filter and wash Pour onto ice->Filter and wash Purify (Recrystallization) Purify (Recrystallization) Filter and wash->Purify (Recrystallization) Final Product Final Product Purify (Recrystallization)->Final Product

Caption: Overall workflow for the two-part synthesis.

Troubleshooting Logic for Low Yield in Nitration

G Low Yield Low Yield Check for unreacted starting material Check for unreacted starting material Low Yield->Check for unreacted starting material Yes_SM Incomplete Reaction Check for unreacted starting material->Yes_SM Starting material present No_SM Reaction Complete Check for unreacted starting material->No_SM No starting material Analyze for side products (isomers) Analyze for side products (isomers) Optimize purification method Optimize purification method Analyze for side products (isomers)->Optimize purification method Isomers present Adjust reaction conditions for better selectivity Adjust reaction conditions for better selectivity Analyze for side products (isomers)->Adjust reaction conditions for better selectivity Isomers present Increase reaction time or temperature Increase reaction time or temperature Yes_SM->Increase reaction time or temperature Use stronger nitrating agent Use stronger nitrating agent Yes_SM->Use stronger nitrating agent No_SM->Analyze for side products (isomers)

Caption: Decision tree for troubleshooting low yield.

References

  • Quan, J., & Sun, H.-S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30. [Link]

  • Quan, J., & Sun, H.-S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]

  • Wyzant. (2018, August 13). What would be the directing effects of a –CH3 (a donating group) / of a carboxylic acid (an electron withdrawing group)? Retrieved from [Link]

  • Allen Digital. (n.d.). A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. Retrieved from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • Profnit. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 5). In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved from [Link]

  • Save My Exams. (n.d.). Directing Effects. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid. This document provides a comprehensive resource of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification of this highly functionalized aromatic carboxylic acid.

I. Understanding the Chemistry of Purification

The purification of this compound from a crude reaction mixture hinges on the physicochemical properties imparted by its functional groups: the acidic carboxylic acid, the electron-withdrawing nitro group, and the halogen substituents. A successful purification strategy will leverage these properties to effectively separate the target molecule from unreacted starting materials, reaction byproducts, and residual reagents.

The primary challenges in purifying this compound often stem from the presence of positional isomers formed during the nitration of the precursor, 3-chloro-2,4,5-trifluorobenzoic acid, as well as potential di-nitrated species. The electron-withdrawing nature of the substituents deactivates the aromatic ring, making the nitration reaction conditions crucial in determining the impurity profile.[1]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of crude this compound.

Q1: What are the most likely impurities in my crude product?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, common impurities to anticipate from the nitration of 3-chloro-2,4,5-trifluorobenzoic acid include:

  • Positional Isomers: Nitration of a substituted benzene ring can lead to the formation of ortho, meta, and para isomers relative to the directing groups. While the existing substituents will direct the nitration, minor amounts of other isomers can still be formed.

  • Di-nitrated Byproducts: Under harsh nitration conditions (e.g., high temperature or prolonged reaction time), a second nitro group may be introduced onto the aromatic ring.[1]

  • Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 3-chloro-2,4,5-trifluorobenzoic acid.

  • Residual Acids: Inadequate quenching and washing will leave residual nitric and sulfuric acids from the nitrating mixture.

Q2: What is a good starting point for a recrystallization solvent?

A2: A patent for a structurally similar compound, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, suggests the use of toluene for recrystallization.[2] This is a good starting point. Halogenated aromatic compounds often exhibit good solubility in hot aromatic solvents like toluene and reduced solubility at room temperature. Other potential solvent systems to screen include:

  • Ethanol/water mixtures

  • Acetic acid/water mixtures

  • Hexanes/ethyl acetate mixtures

It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.

Q3: How can I effectively remove residual mineral acids from my crude product?

A3: A thorough work-up procedure after the nitration reaction is critical. This typically involves quenching the reaction mixture on ice, followed by filtration of the precipitated crude product. The collected solid should then be washed extensively with cold water until the washings are neutral to pH paper.[3] For a more rigorous removal of acidic impurities, an acid-base extraction can be employed.

Q4: My purified product is still showing a broad melting point range. What should I do?

A4: A broad melting point range is indicative of impurities. If a single recrystallization does not yield a sharp melting point, consider the following:

  • A second recrystallization from a different solvent system.

  • Chromatographic purification: If recrystallization is ineffective due to closely related impurities (like positional isomers), column chromatography may be necessary.

  • Characterization of the impurity: Use analytical techniques like TLC, HPLC, and NMR to identify the persistent impurity, which will inform the selection of an appropriate purification strategy.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.

Problem 1: Oiling Out During Recrystallization

Observation: Instead of forming crystals upon cooling, the compound separates as an oil.

Possible Cause Proposed Solution
The solution is too concentrated.Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Allow to cool slowly.
The rate of cooling is too fast.Insulate the flask to ensure slow cooling. Avoid placing the flask directly in an ice bath before crystals have started to form at room temperature.
The chosen solvent is a poor solvent for the compound.Re-evaluate the solvent system. Perform systematic solubility tests with a range of solvents of varying polarities.
The presence of impurities is depressing the melting point.Attempt an initial purification step, such as an acid-base extraction, to remove gross impurities before recrystallization.
Problem 2: Poor Recovery After Recrystallization

Observation: The yield of purified product is significantly lower than expected.

Possible Cause Proposed Solution
Too much solvent was used during dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The product is significantly soluble in the cold solvent.Cool the crystallization mixture in an ice bath for an extended period to maximize precipitation.
Premature crystallization during hot filtration.Preheat the funnel and filter paper with hot solvent before filtering the hot solution.
The crude product contains a high percentage of impurities.Assess the purity of the crude material using TLC or HPLC to set realistic expectations for the yield.
Problem 3: Ineffective Separation of Impurities by Recrystallization

Observation: The purity of the product does not significantly improve after recrystallization, as determined by TLC or HPLC.

Possible Cause Proposed Solution
The impurity has very similar solubility characteristics to the product.Consider a different purification technique, such as column chromatography.
The impurity co-crystallizes with the product.Experiment with different recrystallization solvents, as the crystal lattice forces can be solvent-dependent.

IV. Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral and Basic Impurities

This protocol is designed to isolate the acidic product from non-acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Gently swirl and vent the funnel frequently to release any pressure from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The deprotonated product will be in the aqueous layer. Drain the aqueous layer into a clean flask.

  • Re-extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.

  • Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Protocol 2: Recrystallization from Toluene

This protocol provides a starting point for the recrystallization of the title compound.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to boiling with stirring. Continue adding small portions of hot toluene until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold toluene.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature to remove all traces of solvent.

V. Analytical Methods for Purity Assessment

A combination of analytical techniques should be used to assess the purity of the final product.

Technique Typical Conditions & Observations
Thin-Layer Chromatography (TLC) Stationary Phase: Silica gel 60 F254. Mobile Phase (Starting Point): A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1) with the addition of a small amount of acetic acid (0.5-1%) to prevent streaking of the carboxylic acid.[4] Detection: UV light (254 nm). The purified compound should appear as a single spot.
High-Performance Liquid Chromatography (HPLC) Column: A reverse-phase C18 column is a good starting point.[5] Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (0.1%) is commonly used for the analysis of aromatic carboxylic acids.[6] Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 272 nm).[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: The spectrum should show a single aromatic proton signal, with its chemical shift and multiplicity determined by the surrounding substituents. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. ¹³C NMR: The spectrum will show distinct signals for the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogen, nitro, and carboxylic acid groups.[8] ¹⁹F NMR: This technique will be very informative, showing signals for the three fluorine atoms, which can help confirm the structure and identify fluorine-containing impurities.
Melting Point The pure compound should have a sharp and well-defined melting point. A broad melting range indicates the presence of impurities.

VI. Visualization of Workflows

Purification Decision Workflow

PurificationWorkflow start Crude Product acid_base Acid-Base Extraction start->acid_base Gross Impurity Removal recrystallization Recrystallization acid_base->recrystallization analysis Purity Analysis (TLC, HPLC, MP) recrystallization->analysis chromatography Column Chromatography chromatography->analysis pure_product Pure Product analysis->chromatography Purity < 98% analysis->pure_product Purity > 98%

Caption: A decision-making workflow for the purification of this compound.

Acid-Base Extraction Workflow

AcidBaseExtraction start Crude Product in Organic Solvent add_bicarb Add aq. NaHCO₃ start->add_bicarb separate Separate Layers add_bicarb->separate organic_layer Organic Layer (Impurities) separate->organic_layer Organic aqueous_layer Aqueous Layer (Product Salt) separate->aqueous_layer Aqueous acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitate Pure Acid acidify->precipitate end Pure Product precipitate->end

Caption: A schematic workflow of the acid-base extraction process.

VII. References

  • Profnit. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • RSC. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Quan, J., & Sun, H. S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta crystallographica. Section E, Structure reports online, 69(Pt 1), o30. Retrieved from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • Zhang, L., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Open Chemistry, 4, 205064711878853. Retrieved from [Link]

  • Anima. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (2016). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. Retrieved from

  • University of Wisconsin-Stout. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Abraham, M. H., et al. (2016). Solubility of crystalline nonelectrolyte solutes in organic solvents: Mathematical correlation of 4-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid solubilities with the Abraham solvation parameter model. The Journal of Chemical Thermodynamics, 97, 332-340. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Chloro-2-fluorobenzoic acid, 2-nitro-5-fluorophenyl ester. Retrieved from [Link]

  • Quan, J., & Sun, H. S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o30. Retrieved from [Link]

  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid. Retrieved from [Link]

  • Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian journal of pharmaceutical sciences, 68(3), 339. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]

  • Shaibah, M. A. E., et al. (2019). Co-crystallization of 3,5-di-nitro-benzoic acid with two anti-psychotic agents: a simple 1:1 salt with trihexyphenidyl and a 1:2 acid salt containing a very short O-H⋯O hydrogen bond with chlorprothixene. Acta crystallographica. Section E, Crystallographic communications, 75(Pt 2), 292–298. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid via recrystallization. This resource is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity for this critical intermediate. As no standardized recrystallization solvent is documented in readily available literature for this specific molecule, this guide provides the foundational principles, a systematic experimental protocol to determine the ideal solvent, and comprehensive troubleshooting advice to overcome common challenges.

Understanding the Molecule & The Challenge

This compound is a complex molecule. Its purification is challenging due to a combination of functional groups:

  • Polar Groups: The carboxylic acid (-COOH) and nitro (-NO2) groups are highly polar and capable of hydrogen bonding.

  • Nonpolar Region: The polychlorinated and fluorinated benzene ring provides significant nonpolar character.

This dual nature means that finding a single "perfect" solvent is unlikely. The ideal solvent must exhibit a steep solubility curve: dissolving the compound completely at an elevated temperature but poorly at lower temperatures to ensure high recovery.[1][2]

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a recrystallization to fail?

A1: The most frequent issue is the selection of an inappropriate solvent or using too much of it.[3] An ideal solvent should dissolve the target compound sparingly at room temperature but completely at its boiling point. If too much solvent is used, the solution may not become saturated upon cooling, leading to poor or no crystal formation and a low yield.[4][5]

Q2: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid layer rather than forming a crystal lattice.[6] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.

Solutions:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of a co-solvent in which your compound is more soluble to lower the saturation point.[5]

  • Ensure a slower cooling rate. You can insulate the flask to allow crystals to form gradually.[3][7]

Q3: No crystals are forming even after the solution has cooled to room temperature. What should I do?

A3: This indicates the solution is likely not supersaturated. Several techniques can be used to induce crystallization:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line.[3][8] The microscopic scratches provide nucleation sites for crystal growth.

  • Seed Crystals: Add a tiny crystal of the crude starting material.[3][5] This provides a template for new crystals to grow upon.

  • Reduce Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate a portion of the solvent and re-cool.[3][8]

  • Ice Bath: Cool the solution further in an ice-water bath to decrease the compound's solubility.[8]

Q4: My final product yield is very low. What are the likely causes?

A4: A low yield can result from several factors:

  • Using too much solvent: This is the most common cause, as a significant portion of your compound remains dissolved in the mother liquor.[5]

  • Premature crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product is lost.[6]

  • Excessive washing: Washing the collected crystals with too much or with room-temperature solvent can redissolve the product.[4] Always use a minimal amount of ice-cold solvent for washing.[4]

  • Incomplete crystallization: Not allowing enough time or cooling to a low enough temperature can leave product in the solution.

Part 2: Experimental Protocol - Systematic Solvent Screening

Since a specific solvent is not documented, a systematic screening process is the most rigorous and reliable approach. This is best performed on a small scale to conserve material.

Objective: To identify a suitable single or mixed-solvent system for the recrystallization of this compound.
Materials:
  • Crude this compound

  • Small test tubes (e.g., 10 x 75 mm) or Craig tubes

  • A selection of candidate solvents (see table below)

  • Heating source (sand bath or hot plate)

  • Pasteur pipettes

Candidate Solvents for Screening:

Based on the molecule's structure, a range of solvents with varying polarities should be tested.

Solvent ClassCandidate SolventsRationale
Polar Protic Water, Ethanol, Methanol, IsopropanolThe carboxylic acid group suggests potential solubility in protic solvents. Water is a good choice for many benzoic acids.[7][9]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateThese solvents can dissolve a wide range of polarities. Acetonitrile is often effective for compounds with aromatic rings.[10]
Nonpolar/Slightly Polar Toluene, Hexane, Dichloromethane (DCM)The halogenated ring may have affinity for these solvents. Often used as the "poorer" solvent in a mixed-solvent system.[6]
Screening Workflow:

The following workflow provides a systematic method for testing each candidate solvent.

G start Start: Place ~20 mg of crude compound in a test tube add_rt_solvent Add 0.5 mL of solvent at Room Temperature start->add_rt_solvent observe_rt Observe: Does it dissolve? add_rt_solvent->observe_rt heat_solvent Heat the mixture to the solvent's boiling point observe_rt->heat_solvent No   reject_soluble Reject: Too soluble at room temp. observe_rt->reject_soluble  Yes observe_hot Observe: Does it dissolve? heat_solvent->observe_hot cool_solution Allow the solution to cool slowly to room temperature, then place in an ice bath observe_hot->cool_solution Yes   reject_insoluble Reject: Insoluble when hot. observe_hot->reject_insoluble  No observe_cool Observe: Do crystals form? cool_solution->observe_cool success Success: Potential Solvent Identified! observe_cool->success Yes consider_mixed Consider for mixed-solvent system (as the 'good' solvent) observe_cool->consider_mixed No reject_insoluble->consider_mixed

Caption: Solvent screening workflow diagram.

Step-by-Step Procedure:
  • Preparation: Place approximately 20-30 mg of the crude solid into a small test tube.

  • Room Temperature Test: Add the first candidate solvent dropwise (around 0.5 mL total) at room temperature and agitate.

    • If it dissolves completely: The solvent is unsuitable as a single solvent because recovery would be poor. Reject it and move to the next solvent.[11]

    • If it does not dissolve: Proceed to the next step.

  • Hot Solubility Test: Gently heat the test tube in a sand bath or on a hot plate until the solvent boils.[1] Continue to add small portions of the hot solvent until the solid just dissolves. Use the minimum amount of boiling solvent necessary.[4]

    • If the solid dissolves: You have a potential candidate. Proceed to step 4.

    • If the solid does not dissolve after adding ~3 mL of solvent: It is likely not soluble enough. Reject it as a single solvent, but note it could potentially be used as the "poor" solvent in a mixed-solvent system.

  • Cooling and Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. A slow cooling process encourages the formation of larger, purer crystals.[4] Afterwards, place the tube in an ice-water bath for 10-15 minutes to maximize crystal formation.

  • Evaluation:

    • Excellent: A large quantity of fine crystals forms. This is a very promising solvent.

    • Good: A moderate amount of crystals forms. This is a good candidate.

    • Poor: Very few or no crystals form. The compound is likely too soluble even when cold. Reject this solvent.

Working with Mixed-Solvent Systems:

If no single solvent is ideal, a mixed-solvent system is the next logical step.[6] This typically involves a "good" solvent in which the compound is very soluble and a "poor" or "anti-solvent" in which it is much less soluble.

  • Dissolve the compound in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise until the solution just begins to turn cloudy (turbid). This indicates the saturation point has been reached.

  • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly as described above.

Commonly successful pairs include: Ethanol/Water, Acetone/Water, and Toluene/Hexane.[1][6]

Part 3: Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization process.

ProblemObservationProbable Cause(s)Recommended Action(s)
No Crystallization Solution remains clear after cooling, even in an ice bath.1. Too much solvent was used.[3]2. Solution is supersaturated but lacks a nucleation site.1. Evaporate some solvent by gentle heating and re-cool.[3][8]2. Scratch the inner wall of the flask with a glass rod.[3]3. Add a seed crystal of the crude compound.[5]
"Oiling Out" An oily liquid separates from the solution instead of solid crystals.1. The compound is melting before it dissolves (solvent boiling point is too high).2. The solution is cooling too quickly.[5]3. High concentration of impurities.1. Reheat to dissolve the oil, add more of the primary solvent or a small amount of a co-solvent to lower saturation, and cool slowly.[3]2. Insulate the flask to ensure gradual cooling.
Poor Recovery / Low Yield Very little solid material is collected after filtration.1. Used too much solvent.[5]2. Washed crystals with solvent that was not ice-cold.[4]3. Premature crystallization during hot filtration.1. Try to recover more product from the mother liquor by evaporating some solvent.2. Ensure wash solvent is thoroughly chilled.3. Use a heated funnel or add a small excess of solvent before hot filtration, then boil off the excess.[6]
Colored Product The final crystals are colored, but the pure compound should be colorless.Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb colored impurities. Use sparingly as it can also adsorb the desired product.
Crystallization is Too Fast Solid "crashes out" of solution immediately upon cooling.The compound is not very soluble in the chosen solvent, and the solution is highly supersaturated.This can trap impurities. Reheat the flask, add a small amount (1-2 mL) of additional solvent to slightly decrease saturation, and cool more slowly.[5]
Decision Tree for Troubleshooting Crystallization Failure:

G start Problem: No Crystals Form Upon Cooling scratch Action: Scratch inner flask surface with a glass rod start->scratch observe_scratch Observe: Crystals form? scratch->observe_scratch seed Action: Add a seed crystal observe_scratch->seed No success Success: Collect crystals via filtration observe_scratch->success Yes observe_seed Observe: Crystals form? seed->observe_seed evaporate Action: Gently boil off a portion of the solvent to increase concentration observe_seed->evaporate No observe_seed->success Yes cool_again Re-cool the solution slowly evaporate->cool_again observe_evap Observe: Crystals form? cool_again->observe_evap observe_evap->success Yes reassess Failure: Re-evaluate solvent choice. The compound may be too soluble. observe_evap->reassess No

Caption: Troubleshooting flowchart for inducing crystallization.

References
  • Recrystallization. (n.d.). University of California, Davis, Chem 118L.
  • Recrystallization1. (n.d.). University of California, Los Angeles, Chemistry and Biochemistry.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Solvent Choice. (n.d.). University of York, Chemistry Teaching Labs.
  • Guide to Recrystallis
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Micro Recrystallization ChemBiochem UC San Diego. (2020, March 28). YouTube.
  • Microscale - Recrystallization in a Craig tube. (2022, October 31). Chemistry Online.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Green Bay.
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.

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Technical Support Center: Nitration of Polychlorofluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges in the functionalization of complex aromatic systems. This guide is designed for researchers, medicinal chemists, and process development scientists encountering side reactions during the nitration of polychlorofluorinated benzoic acids. These substrates present a unique challenge due to the confluence of severe steric hindrance and profound electronic deactivation from multiple halogen substituents and a meta-directing carboxylic acid group. Standard nitration protocols often fail or lead to a complex mixture of undesired products. This document provides in-depth troubleshooting guides, mechanistic explanations, and validated protocols to help you navigate these challenges.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses the most frequently encountered problems during the nitration of polychlorofluorinated benzoic acids. Each issue is analyzed by probable cause, followed by actionable solutions and detailed protocols.

Issue 1: Low or No Conversion to the Desired Nitro Product

You've subjected your polychlorofluorinated benzoic acid to standard nitrating conditions (e.g., concentrated H₂SO₄/HNO₃ at 0-25 °C), but you observe only starting material or trace amounts of product after a reasonable time.

  • Primary Cause: Insufficient Electrophilicity of the Nitrating Agent. The cumulative electron-withdrawing effects of the halogens and the carboxylic acid group deactivate the aromatic ring to such an extent that the concentration of the nitronium ion (NO₂⁺) generated in standard "mixed acid" is too low to effect substitution at a practical rate.[1][2][3] The energy barrier for the attack on this electron-poor ring is exceptionally high.

  • Strategic Solution: Employ a Stronger Nitrating System. To overcome the high activation energy, a more potent source of the nitronium ion is required. This is typically achieved by using oleum (fuming sulfuric acid) or by employing pre-formed nitronium salts.

Protocol 1: Nitration Using Oleum (Fuming Sulfuric Acid)

This protocol enhances the generation of the nitronium ion by minimizing the concentration of water, which can act as a base.[4]

  • Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, cool the polychlorofluorinated benzoic acid substrate (1.0 eq) in oleum (10-20% SO₃) to 0 °C.

  • Reagent Addition: Add concentrated nitric acid (1.1 eq, 90%) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The use of a syringe pump is critical for controlling the exothermic reaction.[5]

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction progress by taking aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing via TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully pour the mixture onto a stirred slurry of crushed ice (10 volumes). The crude product should precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid).

Issue 2: Significant Formation of Decarboxylated Byproducts (Ipso-Nitration)

Analysis of your crude product mixture reveals a significant amount of a nitro-polychlorofluorobenzene derivative, where the carboxylic acid group has been replaced by a nitro group.

  • Primary Cause: Ipso-Substitution at the Carboxylate-Bearing Carbon. This side reaction, known as nitrodecarboxylation, occurs when the nitronium ion attacks the carbon atom to which the carboxylic acid group is attached.[6][7][8] This pathway is often competitive in highly substituted or electron-rich systems but can also become significant in deactivated systems under harsh conditions (high temperatures, strong acids) where the standard positions are sterically or electronically inaccessible. The stability of the resulting intermediate can drive this process.[9][10]

  • Strategic Solution: Favor Kinetic Control over Thermodynamic Control. Ipso-nitration often has a higher activation energy than substitution at a C-H bond but may lead to a more stable intermediate or product under equilibrating conditions. By using lower temperatures and shorter reaction times, you can favor the kinetically preferred product, which is typically the result of standard C-H nitration.[11][12][13][14]

Workflow for Mitigating Nitrodecarboxylation

G cluster_0 Standard C-H Nitration cluster_1 Ipso-Nitration Pathway a1 Aromatic Ring + NO₂⁺ a2 σ-Complex (Arenium Ion) a1->a2 Attack at C-H a3 Nitro-Aromatic Product a2->a3 -H⁺ (Deprotonation) b1 Aromatic Ring + NO₂⁺ b2 Ipso σ-Complex b1->b2 Attack at C-COOH b3 Substituted Product b2->b3 -CO₂ (Decarboxylation)

Caption: Competing pathways in aromatic nitration.

Q2: How do I choose the best analytical method to identify and quantify side products?

A2: A combination of techniques is often necessary.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the ratio of isomers and byproducts in the crude reaction mixture. [15][16]* Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts, especially decarboxylated compounds, by providing both retention time and mass-to-charge ratio. [16]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for unambiguous structure elucidation of the isolated products. The coupling patterns and chemical shifts provide definitive information about the substitution pattern on the aromatic ring. [17] Q3: What are the critical safety precautions for these nitration reactions?

A3: Aromatic nitrations are highly exothermic and can pose a significant risk of thermal runaway if not properly controlled. [5]* Strict Temperature Control: Always perform the reaction in an ice bath or with a cryo-cooler and add the nitrating agent slowly.

  • Proper Quenching: Quench the reaction by adding it slowly to a large volume of ice, never the other way around.

  • Personal Protective Equipment (PPE): Use a fume hood, acid-resistant gloves, safety glasses, and a blast shield.

  • Acid Handling: Concentrated nitric acid, sulfuric acid, and oleum are extremely corrosive. Handle with extreme care.

References
  • Benchchem. (n.d.). Kinetic vs. Thermodynamic Control in Aromatic Nitration: A Comparative Guide.
  • Proteomics Analysis of Nitration. (n.d.).
  • Cotelle, P., & Catteau, J. P. (1996). Nitrodecarboxylation and Nitrodeformylation of Some Electron-Rich Benzoic Acids and Benzaldehydes.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids.
  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • ResearchGate. (2025, August 6). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products.
  • ResearchGate. (n.d.). Decarboxylative nitration of aromatic carboxylic acids.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • ResearchGate. (2025, August 6). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. (2023, September 5).
  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
  • ResearchGate. (2025, August 6). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
  • ResearchGate. (n.d.). The ANSID approach for aromatic nitration site identification.
  • Profnit. (n.d.). Nitration Of Benzoic Acid.
  • Wikipedia. (n.d.). Nitration.
  • NIH. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids - PMC.
  • ResearchGate. (n.d.). Aromatic nitration under various conditions. | Download Scientific Diagram.
  • PubMed. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Electrophilic aromatic substitution. Part 37. Products of aromatic nitrations of some chloronitrobenzenes and substituted benzoic acids in solutions of dinitrogen pentaoxide and of nitronium salts in nitric acid.
  • YouTube. (2024, June 17). CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids.
  • Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). (n.d.).
  • Nitration and aromatic reactivity. (n.d.).
  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
  • RSC Publishing. (n.d.). Ipso nitration in organic synthesis.
  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • Unacademy. (n.d.). Notes on Ipso Nitration.
  • Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • AIChE. (n.d.). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid.
  • Semantic Scholar. (n.d.). Recent advances in ipso-nitration reactions.
  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • Google Patents. (n.d.). SU1766250A3 - Method of benzoic acid purification.
  • Chemguide. (n.d.). the nitration of benzene - electrophilic substitution.

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Technical Support Center: Synthesis of Polysubstituted Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polysubstituted aromatic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this foundational area of organic synthesis. Here, we move beyond simple protocols to explain the "why" behind the "how," offering field-tested insights to troubleshoot common issues and enhance your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that frequently arise during the synthesis of complex aromatic molecules.

Q1: My multi-step synthesis plan for a polysubstituted benzene is failing. What are the most common strategic errors?

A1: The order of substituent introduction is critical and often the primary source of failure.[1][2][3] Key strategic errors include:

  • Incorrect Reaction Order: Introducing a meta-director when an ortho/para-director is needed for the subsequent step, or vice-versa, will lead to the wrong isomer.[1][4] Always plan your synthesis retrosynthetically, considering the directing effects of the substituents at each stage.[2][3]

  • Functional Group Incompatibility: Attempting a reaction, such as a Friedel-Crafts alkylation, on a ring that is already strongly deactivated (e.g., by a nitro group) will likely fail.[3][5][6] Similarly, basic groups like amines can react with Lewis acid catalysts.[7]

  • Overlooked Steric Hindrance: Bulky substituents can block access to adjacent (ortho) positions, leading to poor yields or favoring para substitution, even with a strong ortho-directing group.[1][8][9]

Q2: I'm struggling with poor regioselectivity in my electrophilic aromatic substitution (EAS). How can I improve it?

A2: Achieving high regioselectivity is a central challenge.[10] Control is dictated by the electronic (inductive and resonance) and steric effects of the substituents already on the ring.[11]

  • Understand Your Directing Groups: Electron-donating groups (EDGs) like -OH, -OR, and alkyl groups are activators and direct incoming electrophiles to the ortho and para positions.[12][13] Electron-withdrawing groups (EWGs) like -NO₂, -CN, and -SO₃H are deactivators and direct to the meta position.[1][12]

  • Leverage Blocking Groups: In some cases, a bulky, removable group can be installed to block a more reactive position, forcing substitution at the desired, less hindered site.

  • Consider Advanced Methods: For precise control, especially for ortho substitution, consider Directed ortho-Metalation (DoM).[14][15] For challenging para selectivity, shape-selective solid catalysts like zeolites can be effective.[14]

Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is giving a low yield. What should I investigate first?

A3: Low yields in cross-coupling reactions are a frequent issue.[16] A systematic check of components is the best approach.[17]

  • Catalyst System: The palladium source and, crucially, the ligand are paramount. Catalyst decomposition, often indicated by the formation of a black precipitate (palladium black), is a common culprit.[17][18] Ensure you are using an appropriate ligand for the specific transformation and that both catalyst and ligand are handled under inert conditions.

  • Reaction Conditions: Maintain a strictly inert atmosphere (argon or nitrogen) as oxygen can cause side reactions like the homocoupling of boronic acids in Suzuki reactions.[18][19] Temperature is also critical; too low, and the reaction may be sluggish, while too high can lead to catalyst decomposition.[18]

  • Reagent Quality: The purity of your aryl halide, coupling partner (e.g., boronic acid), base, and solvent is non-negotiable.[17] Solvents must be anhydrous and degassed. The choice and quality of the base are also crucial.[17]

Q4: Why is it so difficult to purify the isomers of my polysubstituted product?

A4: Isomers, particularly positional isomers like ortho, meta, and para products, often have very similar polarities, making them difficult to separate by standard column chromatography.[20]

  • Challenge with Standard Silica Gel: Because the primary separation mechanism on silica is polarity, and isomers can have nearly identical polarities, co-elution is common.

  • Alternative Chromatographic Methods: Consider preparative High-Performance Liquid Chromatography (HPLC), often with a C18 or phenyl-hexyl stationary phase, which can offer better resolution.[20] Subcritical fluid chromatography (SubFC) with a porous graphitic carbon (PGC) stationary phase has also shown excellent performance in separating aromatic isomers based on steric recognition and polar interactions.[21]

  • Crystallization: If your product is a solid, repeated crystallization can sometimes be used to enrich one isomer, but this can lead to significant loss of material.[20]

Section 2: Troubleshooting Guides

This section provides in-depth, step-by-step guides for overcoming specific, complex experimental challenges.

Guide 1: Troubleshooting Poor Regioselectivity and Low Yield in Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful tool for achieving regioselective ortho-functionalization.[14][22] However, it is highly sensitive to reaction conditions.

Problem: An ortho-lithiation reaction followed by quenching with an electrophile is resulting in either recovery of the starting material or a very low yield of the desired ortho-substituted product. A D₂O quench experiment confirms that deprotonation is not occurring efficiently.[23]

Underlying Causes & Diagnostic Workflow:

The failure of DoM typically points to issues with the deprotonation step. The primary factors are the basicity of the organolithium reagent, the integrity of the reaction setup, and the solubility of the substrate.

Caption: Troubleshooting workflow for failed Directed ortho-Metalation.

Experimental Protocol: Diagnosing and Optimizing a Failing DoM Reaction

  • Validate Your Reagents and Setup (The Basics):

    • Titrate Your Organolithium: Never trust the concentration on the bottle, even if it's new.[23] Titrate your n-BuLi or s-BuLi immediately before use.

    • Ensure Rigorous Anhydrous/Inert Conditions: Oven-dry or flame-dry all glassware and syringes. Maintain a positive pressure of high-purity argon or nitrogen throughout the entire process.

    • Run a Control Reaction: Perform a simple, well-established lithiation reaction (e.g., lithiation of an aryl bromide followed by a quench) to confirm that your reagents and technique are sound.[23]

  • Address Solubility and Reactivity Issues:

    • Observation: If you notice your starting material is not fully dissolved in the solvent (commonly THF) at -78°C, the reaction will be slow or incomplete.[23]

    • Solution 1: Add an Additive. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a common additive that chelates the lithium ion, breaking up organolithium aggregates and increasing the kinetic basicity of the base.[15] This can often accelerate a sluggish deprotonation.

    • Solution 2: Adjust the Temperature. While -78°C is a standard starting point to avoid side reactions, some DoM reactions require higher temperatures to proceed at a reasonable rate.[23] After adding the organolithium at -78°C, try allowing the reaction to slowly warm to -40°C or even 0°C for a period before quenching.

  • Evaluate the Directing Group and Substrate:

    • Assess DMG Strength: Not all directing metalation groups (DMGs) are created equal.[15][22] If you are using a moderate or weak DMG, you may need to switch to a more powerful one.

    • Comparison of Common DMGs (Relative Strength):

      Directing Group (DMG) Relative Strength Typical Base Notes
      -CONR₂ (Amide) Strong n-BuLi One of the most reliable DMGs.[22]
      -OCONR₂ (Carbamate) Strong s-BuLi/TMEDA Excellent DMG, can undergo anionic Fries rearrangement at higher temps.[24]
      -SO₂NR₂ (Sulfonamide) Strong n-BuLi Robust and highly directing.[22]
      -OMOM (Methoxymethyl ether) Strong n-BuLi Strong directing protected hydroxyl group.[22]
      -OMe (Methoxy) Moderate s-BuLi/TMEDA Often requires a stronger base or additive.[22]

      | -F (Fluoro) | Moderate | n-BuLi | Can direct lithiation but is less common.[22] |

Guide 2: Overcoming Catalyst Deactivation and Side Reactions in Suzuki-Miyaura Coupling

Problem: A Suzuki-Miyaura cross-coupling reaction is giving low conversion to the desired biaryl product, and significant amounts of homocoupled boronic acid and/or dehalogenated starting material are observed. A black precipitate forms during the reaction.

Underlying Causes & Diagnostic Workflow:

This constellation of symptoms points towards issues with the catalytic cycle, specifically catalyst poisoning/decomposition and competing side reactions.

Caption: Diagnostic workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Experimental Protocol: Systematic Optimization of a Suzuki Coupling

  • Pre-Reaction Setup (Crucial for Success):

    • Reagent Purification: If you suspect impurities, purify your starting materials. Elemental sulfur, for instance, is a known palladium catalyst poison.[25]

    • Rigorous Degassing: Oxygen is a major culprit in promoting the oxidative homocoupling of boronic acids.[18] Degas your solvent(s) and the assembled reaction mixture thoroughly. A common method is to bubble argon or nitrogen through the solvent for 30 minutes or perform three freeze-pump-thaw cycles.[26]

  • Reaction Parameter Optimization Table:

    • If basic troubleshooting fails, a systematic screening of parameters is necessary. Use a consistent set of starting materials and vary one parameter at a time.

ParameterStandard ConditionAlternative 1Alternative 2Rationale & Citation
Catalyst Pd(PPh₃)₄ (2 mol%)Pd(dppf)Cl₂ (2 mol%)Pd₂(dba)₃ (1 mol%) + Ligand (2-4 mol%)Pd(0) sources can mitigate side reactions during in-situ reduction of Pd(II).[18] Ligand choice is critical for stabilizing the catalyst.[18][27]
Ligand PPh₃SPhosXPhosBulky, electron-rich phosphine ligands often accelerate reductive elimination and prevent catalyst decomposition.[18]
Base K₂CO₃ (2 eq)K₃PO₄ (2 eq)Cs₂CO₃ (2 eq)The choice of base is critical and substrate-dependent. Stronger bases can sometimes accelerate slow reactions.[17]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (4:1)THF/H₂O (4:1)The solvent system must ensure all components are sufficiently soluble for efficient reaction.[18]
Temperature 80 °C100 °CRoom Temp (with highly active catalyst)Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition.[18]
  • Minimizing Side Reactions:

    • Protodeboronation: This side reaction, where the boronic acid is replaced by hydrogen, is common with heteroaryl boronic acids and aqueous bases.[18] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or switching to anhydrous conditions.[18]

    • Dehalogenation: The replacement of the halide on your starting material with hydrogen can occur if your solvents are a source of hydrides.[18] Ensure high-purity, anhydrous solvents are used.

By systematically addressing these potential points of failure, you can diagnose the root cause of poor performance and develop a robust, high-yielding protocol for your specific substrates.

References

  • BenchChem Technical Support Team. (2025, December). Troubleshooting low conversion rates in 1-Bromo-1-butene cross-coupling. Benchchem.
  • BenchChem. Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Benchchem.
  • StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. StudySmarter.
  • ACS Publications.
  • Royal Society of Chemistry. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry.
  • Friedel-Crafts Alkylation of arom
  • YouTube. (2019, January 3).
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Journal of the American Chemical Society. (2022, January 27).
  • ACS Central Science.
  • Chemistry LibreTexts. (2023, January 4). 15.
  • Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes.
  • ResearchGate. (2025, August 10). Regioselective Control of Electrophilic Aromatic Substitution Reactions | Request PDF.
  • NIH. (2019, January 2). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer.
  • Science.gov. steric hindrance effect: Topics by Science.gov.
  • Pharmaguideline.
  • ResearchGate.
  • Chemistry Steps.
  • ResearchGate. (2019, January 19).
  • Royal Society of Chemistry. (2016, August 25). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2- b ]pyrroles.
  • Baran Lab.
  • Directed (ortho)
  • Chemistry LibreTexts. (2015, July 18). 15.
  • ResearchGate.
  • NC State University Libraries. 16.
  • Journal of the American Chemical Society. (2026, January 6).
  • Scribd.
  • Wikipedia. Steric effects.
  • Reddit. (2023, September 13).
  • Organic Chemistry Portal.
  • Chemistry World. (2021, January 26). Amine might end palladium's reign over classic cross coupling reaction.
  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
  • ACS Publications. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
  • Chemistry LibreTexts. (2023, October 27). 16.11: Synthesis of Polysubstituted Benzenes.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
  • Master Organic Chemistry. (2018, October 22).
  • ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • ResearchGate. (2025, August 5).
  • Fiveable. Functional Group Compatibility Definition - Organic Chemistry Key Term.
  • YouTube. (2018, April 18). 36.
  • Functional Groups In Organic Chemistry. (2010, October 6).
  • Functional Group compatibility in organic chemistry [closed]. (2015, July 11).
  • Functional Groups in Organic Chemistry.

Sources

optimizing reaction conditions for 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid

A Guide to Optimizing Derivatization Reactions for Researchers and Drug Development Professionals

Welcome to the technical support guide for this compound. This versatile compound is a critical building block in medicinal chemistry, most notably in the synthesis of advanced fluoroquinolone antibiotics.[1][2][3] Its unique structure, featuring a highly activated aromatic ring and a reactive carboxylic acid moiety, presents both significant opportunities and specific challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, actionable advice for your derivatization experiments.

Section 1: Understanding the Reactivity of Your Starting Material

Before troubleshooting specific reactions, it's crucial to understand the inherent chemical properties of this compound. The molecule has two primary sites for derivatization: the carboxylic acid group and the aromatic ring.

dot

Derivatization_Pathways cluster_acid Carboxylic Acid Derivatization cluster_ring Aromatic Ring Derivatization main 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoic Acid ester Ester main->ester Fischer Esterification (H⁺, R-OH) amide Amide main->amide Coupling Agents (EDC, HATU) + Amine acyl_chloride Acyl Chloride main->acyl_chloride SOCl₂, (COCl)₂ snar_product SNAr Product (e.g., Amine, Alkoxide) main->snar_product Nucleophilic Aromatic Substitution (SNAr) (Nu⁻, Base) acyl_chloride->ester Alcohol (R-OH) acyl_chloride->amide Amine (R₂NH)

Caption: Primary derivatization pathways for the title compound.

FAQ 1.1: Which part of the molecule is more reactive?

This is not a simple yes-or-no answer; it is highly dependent on your reaction conditions.

  • The Aromatic Ring: The ring is exceptionally electron-deficient. This is due to the potent electron-withdrawing effects of the nitro group (-NO₂) and the three fluorine atoms. This severe electron deficiency makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[4][5][6] Under basic conditions or with strong nucleophiles, reactions on the ring can be very fast, even at moderate temperatures.

  • The Carboxylic Acid: This group will undergo its characteristic reactions (esterification, amidation, etc.). However, its acidity is increased by the electron-withdrawing groups on the ring, which can influence its reactivity with bases and coupling agents.

Key Takeaway: You must assume that side reactions on the other part of the molecule are possible. The core of optimizing your reaction is achieving selectivity for your desired transformation.

Section 2: Troubleshooting Carboxylic Acid Derivatization

This section focuses on issues encountered when targeting the -COOH group for esterification, amidation, or conversion to an acyl chloride.

FAQ 2.1: My Fischer esterification with methanol is slow and gives low yields. What's wrong?

Fischer esterification is an equilibrium-driven process. Several factors could be limiting your success:

  • Causality: The reaction of a carboxylic acid and an alcohol to form an ester and water is reversible. To drive the reaction forward, you must either use a large excess of the alcohol or actively remove the water as it forms.[7][8]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use anhydrous alcohol and dry glassware. Any water present at the start will push the equilibrium toward the starting materials.

    • Increase Alcohol Stoichiometry: Use the desired alcohol as the solvent if practical. This large excess shifts the equilibrium towards the product.

    • Catalyst Concentration: Ensure you are using a catalytic amount of a strong acid (e.g., H₂SO₄, HCl). For a 1g scale, 2-3 drops of concentrated H₂SO₄ is typically sufficient.

    • Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. These reactions can require several hours at reflux to reach completion.

Protocol 2.1: Optimized Methyl Esterification
  • Setup: In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (20 mL per 1 g of acid).

  • Catalysis: Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C).

  • Monitoring: Follow the disappearance of the starting material using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The ester product will have a higher Rf value.

  • Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Neutralize the acid catalyst carefully with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography or recrystallization if necessary.

FAQ 2.2: My amide coupling reaction using EDC/HOBt is failing or giving complex mixtures. What should I investigate?

Amide coupling is a powerful technique but sensitive to reaction parameters.

  • Causality: Most coupling agents, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), work by first activating the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea). This intermediate is then displaced by the amine nucleophile. If the amine is not sufficiently nucleophilic or if other nucleophiles are present (like water), side reactions will occur.

  • Troubleshooting Checklist:

    • Base: Are you using a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)? Stronger, nucleophilic bases can compete with your desired amine. The base is critical to neutralize the HCl salt if your amine is a hydrochloride and to facilitate the reaction.

    • Solvent: Use anhydrous polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Amine Nucleophilicity: Electron-poor anilines or sterically hindered amines are poor nucleophiles and may require more powerful coupling agents (like HATU or COMU) or higher temperatures.

    • Unwanted SNAr: Your amine is a nucleophile! Under the basic conditions of the coupling reaction, it could potentially react with the activated aromatic ring, especially if the reaction is heated. Run the reaction at 0°C to room temperature to minimize this risk.

ParameterRecommendation for EDC CouplingRationale
Solvent Anhydrous DMF or DCMPrevents hydrolysis of the active ester intermediate.
Base DIPEA or NMM (1.5 - 2.0 eq)Non-nucleophilic; prevents unwanted side reactions.
Temperature Start at 0 °C, then allow to warm to RTMinimizes side reactions, including potential SNAr and racemization (if applicable).
Additives HOBt or HOAt (1.1 eq)Forms a more stable active ester, improving yields and reducing side products.
Monitoring LC-MSIdeal for tracking starting material, product, and byproducts like the acylisourea.

Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Reactions on the aromatic ring are often facile but can suffer from a lack of selectivity.

FAQ 3.1: Why is this reaction called SNAr, and how does it work?
  • Mechanism: The SNAr mechanism is a two-step addition-elimination process. First, the nucleophile attacks one of the carbon atoms bearing a leaving group (Cl or F), breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4][6] In the second, typically faster step, the leaving group is expelled, and aromaticity is restored.

  • Activation: This reaction is only possible because the strong electron-withdrawing nitro group (and to a lesser extent, the other halogens) can stabilize the negative charge of the Meisenheimer complex through resonance.[5] This stabilization is most effective when the nitro group is positioned ortho or para to the site of attack.

dot

SNAr_Mechanism cluster_viz start Aryl Halide + Nu⁻ step1_label Step 1: Addition (Rate-Determining) complex_label Meisenheimer Complex (Resonance Stabilized) step1_label->complex_label k₁ complex_label->step1_label k₋₁ step2_label Step 2: Elimination (Fast) complex_label->step2_label k₂ end Product + X⁻ A Start B Intermediate A->B + Nu⁻ C Product B->C - X⁻

Sources

dealing with regioisomers in the synthesis of substituted nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted nitrobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in these critical reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Section 1: Troubleshooting Guide - Navigating Regioisomer Formation

The synthesis of substituted nitrobenzoic acids, most commonly via electrophilic aromatic substitution (specifically, nitration), is often complicated by the formation of multiple regioisomers. The directing effects of the substituents on the benzoic acid ring dictate the position of the incoming nitro group. Understanding and controlling these effects is paramount for a successful synthesis.

Q1: My nitration of a substituted benzoic acid is yielding an unexpected mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

Root Cause Analysis: The regiochemical outcome of the nitration of a substituted benzoic acid is a direct consequence of the interplay between the directing effects of the existing substituents. The carboxylic acid group (-COOH) is an electron-withdrawing group and is therefore meta-directing and deactivating.[1][2][3][4][5] However, the other substituent on the ring will also exert its own directing effect, which can either reinforce or compete with the -COOH group.[1]

Troubleshooting Steps:

  • Re-evaluate Substituent Directing Effects:

    • Activating, Ortho-, Para-Directing Groups: Substituents like alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) groups will direct the incoming nitro group to the positions ortho and para to themselves.[6][7] This can lead to a complex mixture of products when present on a benzoic acid ring.

    • Deactivating, Meta-Directing Groups: Groups like nitro (-NO2), cyano (-CN), and carbonyls are, like the carboxylic acid, meta-directing.[6][8] If the second substituent is also meta-directing, the reaction will likely yield a more predictable major product.

    • Deactivating, Ortho-, Para-Directing Groups: Halogens (F, Cl, Br, I) are deactivating but direct ortho and para.[9][10]

  • Control Reaction Temperature:

    • Nitration reactions are typically exothermic. Maintaining a low temperature (e.g., 0-10 °C) is crucial.[1][5] Higher temperatures can decrease selectivity and lead to the formation of undesired dinitro and trinitro byproducts.[5]

  • Consider Steric Hindrance:

    • Bulky substituents can sterically hinder attack at the ortho position, leading to a higher proportion of the para isomer.[6]

  • Protecting Group Strategy:

    • For strongly activating groups like amines (-NH2) and hydroxyls (-OH), direct nitration can lead to oxidation and a complex mixture of products.[11] Protecting these groups can be an effective strategy. For example, an amino group can be protected as an acetamide, which is less activating and directs ortho and para.[11]

Q2: I am trying to synthesize a specific ortho or para-nitrobenzoic acid derivative, but the meta isomer is the major product. What synthetic strategies can I employ?

Underlying Principle: This is a common challenge due to the inherent meta-directing nature of the carboxylic acid group.[1][2][3][5] To overcome this, alternative synthetic routes that do not rely on the direct nitration of a benzoic acid are often necessary.

Alternative Synthetic Strategies:

  • Nitrate First, then Modify:

    • Start with a precursor that has an ortho-, para-directing group. For example, to synthesize p-nitrobenzoic acid, one can start with toluene (methylbenzene). The methyl group is ortho-, para-directing.[12][13] Nitration of toluene will yield a mixture of o-nitrotoluene and p-nitrotoluene, which can then be separated. The methyl group of the desired isomer can then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO4).[14]

  • The Sandmeyer Reaction:

    • This powerful reaction allows for the introduction of a nitro group via a diazonium salt intermediate.[15][16] The general sequence is:

      • Start with a substituted aniline (aminobenzoic acid).

      • Convert the amino group to a diazonium salt using nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures.[17][18][19]

      • Displace the diazonium group with a nitro group using a suitable reagent.

    Sandmeyer_Reaction_Workflow SubstitutedAniline Substituted Aniline DiazoniumSalt Aryl Diazonium Salt SubstitutedAniline->DiazoniumSalt NaNO₂, HCl 0-5 °C NitroCompound Substituted Nitro Compound DiazoniumSalt->NitroCompound NaNO₂, Cu₂O

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination):

    • While more complex, this modern method allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine.[20][21][22] One could potentially couple a suitably substituted aryl halide with an amine, followed by subsequent modification to introduce the nitro and carboxylic acid functionalities. Recent developments have even explored the direct coupling of nitroarenes.[23]

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I effectively separate a mixture of nitrobenzoic acid regioisomers?

Separating regioisomers can be challenging due to their similar chemical properties. However, differences in polarity and physical properties can be exploited.

Separation TechniquePrincipleApplicability & Notes
Fractional Crystallization Differences in solubility in a given solvent.The ortho-isomer of nitrobenzoic acid is significantly more soluble in water than the para-isomer, which can be a basis for separation.[24]
Column Chromatography Differential adsorption of isomers onto a stationary phase.Both normal-phase (silica) and reversed-phase chromatography can be effective. The choice of eluent is critical.[24][25]
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on differential partitioning between a mobile and stationary phase.Reversed-phase HPLC using a C18 column with an eluent system such as 2-propanol–water–acetic acid has been shown to effectively separate o-, m-, and p-nitrobenzoic acid.[26]
Acid-Base Extraction Differences in acidity (pKa).While the pKa values of the isomers are close, this technique can sometimes be used for crude separations. For instance, a weak base like sodium bicarbonate will react with the carboxylic acid.[24][25][27]
Q2: How can I confirm the identity and isomeric purity of my synthesized substituted nitrobenzoic acid?

Spectroscopic methods are indispensable for the characterization of regioisomers.

Characterization_Methods Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Purity Isomeric Purity Confirmed NMR->Purity IR->Purity MS->Purity

Spectroscopic Differentiation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for distinguishing between regioisomers. The chemical shifts and splitting patterns of the aromatic protons in the ¹H NMR spectrum are unique for each isomer.[28][29][30][31] For example, the ¹H NMR spectrum of 4-nitrobenzoic acid will show two doublets in the aromatic region, while 3-nitrobenzoic acid will exhibit a more complex pattern.[32][33] ¹³C NMR is also highly informative.[9][28]

  • Infrared (IR) Spectroscopy: While the major functional group peaks (O-H stretch of the carboxylic acid, C=O stretch, and N-O stretches of the nitro group) will be present in all isomers, the fingerprint region (below 1500 cm⁻¹) will show distinct patterns of C-H out-of-plane bending vibrations that are characteristic of the substitution pattern.[28][29]

Key IR Absorptions for Nitrobenzoic Acids [28]

Vibrational Mode2-Nitrobenzoic Acid (cm⁻¹)3-Nitrobenzoic Acid (cm⁻¹)4-Nitrobenzoic Acid (cm⁻¹)
O-H Stretch (Carboxylic Acid)~3200-2500~3100-2500~3100-2500
C=O Stretch (Carboxylic Acid)~1700~1700~1700
N-O Asymmetric Stretch~1530~1530~1525
N-O Symmetric Stretch~1350~1350~1345
Q3: The presence of an amino group on my benzoic acid is causing oxidation and other side reactions during nitration. What should I do?

Solution: This is a classic problem due to the high reactivity of the amino group, which is a strong activating group, towards the oxidizing conditions of nitration.[11] The standard and most effective solution is to protect the amino group before nitration.

Experimental Protocol: Protection-Nitration-Deprotection of 2-Aminobenzoic Acid [11]

  • Step 1: Protection (Acetylation)

    • Dissolve 2-aminobenzoic acid in glacial acetic acid.

    • Add acetic anhydride dropwise.

    • Reflux the mixture for approximately 1 hour.

    • Cool the reaction and pour it into ice-cold water to precipitate the 2-acetamidobenzoic acid.

    • Filter and recrystallize the product.

  • Step 2: Nitration

    • Carefully dissolve the 2-acetamidobenzoic acid in cold, concentrated sulfuric acid.

    • Cool the mixture to below 10 °C in an ice bath.

    • Slowly add a cold mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.

    • Stir for 2 hours at low temperature.

    • Pour the reaction mixture over crushed ice to precipitate the product, 2-acetamido-5-nitrobenzoic acid.

    • Filter and wash the solid with ice-cold water.

  • Step 3: Deprotection (Hydrolysis)

    • Reflux the 2-acetamido-5-nitrobenzoic acid in an aqueous solution of sodium hydroxide (e.g., 10%) for 1.5-2 hours.

    • Cool the solution and carefully acidify with concentrated HCl to precipitate the final product, 2-amino-5-nitrobenzoic acid.

    • Filter, wash with cold water, and optionally recrystallize to purify.

Protection_Strategy_Workflow Start 2-Aminobenzoic Acid Protected 2-Acetamidobenzoic Acid Start->Protected Acetylation Nitrated 2-Acetamido-5-nitrobenzoic Acid Protected->Nitrated Nitration Final 2-Amino-5-nitrobenzoic Acid Nitrated->Final Hydrolysis

This three-step process ensures a higher yield and purity of the desired product by moderating the reactivity of the aromatic ring and preventing unwanted side reactions.[11]

References

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  • How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting
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  • Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system.Journal of the Iranian Chemical Society.
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Technical Support Center: Safe Handling and Disposal of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information and practical advice for the safe handling and disposal of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to mitigate risks and ensure a safe laboratory environment.

Section 1: Core Safety Principles & Hazard Summary

This compound is a specialized chemical intermediate used in the synthesis of various active compounds.[1] While specific toxicological data for this exact compound is not extensively documented in readily available safety data sheets, its structure—a halogenated nitrobenzoic acid—suggests that it should be handled with care, assuming it possesses hazardous properties similar to related compounds. Analogous chemicals are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, a conservative and cautious approach is paramount.

Hazard Identification

Based on data from structurally similar compounds, the primary hazards are:

  • Skin Irritation: May cause irritation upon contact.[2]

  • Eye Irritation: Poses a risk of serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[3][4]

  • Acute Oral Toxicity: May be harmful if swallowed.[2][5]

Key Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₇HClF₃NO₄GME Chemicals
Molecular Weight 255.53 g/mol GME Chemicals
Appearance Solid (form may vary)Assumed from related compounds
Storage Inert atmosphere, Room TemperatureGME Chemicals

Section 2: Troubleshooting and FAQs

This section addresses common questions and issues that may arise during the handling and disposal of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the immediate first aid measures I should take in case of accidental exposure?

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2][6] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Take off all contaminated clothing at once. Wash the affected area immediately with plenty of soap and water.[2][6] If skin irritation or a rash develops, get medical advice.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[2][5] If the person is conscious, have them drink plenty of water; milk may be given afterward if possible.[2][5] Never give anything by mouth to an unconscious person.[2][5] Get immediate medical attention.

Q2: The material safety data sheet (MSDS) for this specific compound is not very detailed. How should I determine the appropriate Personal Protective Equipment (PPE)?

When a detailed MSDS is unavailable, you must default to a higher level of precaution based on the chemical class. For halogenated nitro-aromatic compounds, a comprehensive PPE strategy is essential.[7]

  • Hand Protection: Use chemical-resistant gloves. Given the lack of specific breakthrough time data, nitrile or butyl rubber gloves are a reasonable starting point. Change gloves immediately if you suspect contamination.[7]

  • Eye and Face Protection: Wear snug-fitting safety goggles. A face shield is required when there is a risk of splashing.[8][9]

  • Body Protection: A full-length, buttoned laboratory coat is mandatory. For tasks with a higher splash risk, a chemical-resistant apron over the lab coat is recommended.[7][8]

  • Respiratory Protection: All handling of the solid material that could generate dust must be done in a certified chemical fume hood to avoid inhalation.[7] If engineering controls are insufficient, a full-face respirator with appropriate cartridges should be used.

Q3: How do I handle a small spill of the solid material outside of a fume hood?

Your primary goal is to contain the spill and clean it up without creating airborne dust.

  • Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated.

  • Don Appropriate PPE: Before cleaning, put on your full PPE as described above.

  • Contain the Spill: Cover the spill with a dry absorbent material.

  • Clean-Up: Carefully sweep or vacuum the material (use a vacuum with a HEPA filter) and place it into a clearly labeled, sealed container for hazardous waste disposal.[10][11] Avoid any actions that could make the dust airborne.[12]

  • Decontaminate: Clean the spill area thoroughly with soap and water, and prevent the runoff from entering drains.[10]

  • Dispose: All contaminated materials (gloves, wipes, etc.) must be placed in the designated hazardous waste container.[7]

Troubleshooting Guide
Issue Probable Cause Solution
Caking or Clumping of the Solid Absorption of moisture from the air.Store the compound in a tightly sealed container in a dry, cool, well-ventilated place, preferably in a desiccator.[2]
Discoloration of the Compound Potential degradation due to light or reaction with incompatible materials.Store away from light and incompatible substances like strong oxidizing agents, strong bases, and strong reducing agents.[2][3]
Difficulty in Dissolving the Compound Low solubility in the chosen solvent.Consult chemical literature for appropriate solvents. Be aware that solubility data for this specific compound is limited.

Section 3: Experimental Protocols and Workflows

Protocol for Weighing and Handling the Solid

The primary risk during this process is the inhalation of fine dust particles.

  • Preparation: Ensure a certified chemical fume hood is operational. Decontaminate the work surface.

  • PPE: Don the required PPE: lab coat, chemical-resistant gloves, and safety goggles with a face shield.

  • Procedure: a. Place a weigh boat on an analytical balance inside the fume hood. b. Carefully open the container of this compound, avoiding any sudden movements that could aerosolize the powder. c. Use a clean spatula to transfer the desired amount of the compound to the weigh boat. d. Securely close the main container. e. Proceed with your experimental step (e.g., dissolving in a solvent) within the fume hood.

  • Decontamination: Wipe down the spatula, balance, and work surface. Dispose of any contaminated disposable items (like weigh paper or gloves) in the designated solid hazardous waste container.[7]

Workflow for Chemical Waste Disposal

Proper segregation and labeling of waste are legally required and critical for safety.

WasteDisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Generate Generate Waste (e.g., contaminated gloves, excess reagent) Segregate Segregate Waste (Solid vs. Liquid) Generate->Segregate Identify Waste Type Container Place in Designated, Labeled Hazardous Waste Container Segregate->Container Do Not Mix Incompatible Wastes Store Store in a Cool, Dry, Well-Ventilated Area Container->Store Tightly Closed Dispose Dispose via Approved Waste Disposal Plant Store->Dispose Follow Local & National Regulations SpillResponseWorkflow Spill Spill Occurs Alert Alert Personnel & Evacuate Immediate Area Spill->Alert Assess Assess Spill Size & Hazards Alert->Assess DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->DonPPE If spill is manageable Contain Contain Spill (Use dry absorbent) DonPPE->Contain Cleanup Clean Up Spill (Sweep/Vacuum into sealed container) Contain->Cleanup Decontaminate Decontaminate Area (Soap & Water) Cleanup->Decontaminate Dispose Dispose of Waste (In labeled hazardous container) Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Emergency Spill Response Workflow.

Section 4: Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations. It is the responsibility of the waste generator to correctly classify and label the waste.

  • Waste Classification: This material should be treated as hazardous waste.

  • Containerization: Leave the chemical in its original container if possible. [10]If transferring to a waste container, ensure the container is appropriate, tightly sealed, and correctly labeled with the full chemical name and hazard warnings. [7][10]* Prohibited Actions:

    • Do NOT mix with other waste materials unless compatibility is confirmed. * Do NOT dispose of this chemical down the drain. Discharge into the environment must be avoided. * Final Disposal: The final disposal must be conducted by a licensed and approved waste disposal company. [6]

References

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  • 3 - SAFETY D
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  • Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc) - Cole-Parmer.
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Technical Support Center: Optimizing Selective Reduction of the Nitro Group Without Dehalogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the selective reduction of an aromatic nitro group in the presence of a halogen substituent. This guide is designed for researchers, scientists, and drug development professionals who encounter the undesired side reaction of dehalogenation during this critical transformation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high chemoselectivity in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter in the lab. Our approach is to diagnose the root cause and provide actionable, field-tested solutions.

Question 1: I am observing significant dehalogenation (5-50%) using standard H₂ with 10% Pd/C. How can I suppress this side reaction?

This is the most common challenge researchers face. Palladium on carbon (Pd/C) is an exceptionally active catalyst for hydrogenation, but its high activity often leads to the reductive cleavage of carbon-halogen bonds (hydrogenolysis), particularly with aryl iodides and bromides.[1][2]

Root Cause Analysis:

The mechanism of dehalogenation on a palladium surface involves oxidative addition of the aryl halide to the Pd(0) surface, followed by reductive elimination. This process competes with the desired reduction of the nitro group. The electron-donating effect of the resulting amino group can further enhance the rate of reductive dehalogenation of any remaining starting material or intermediates.[3]

Solutions & Optimization Strategies:

  • Switch Your Catalyst System: The choice of metal is paramount.

    • Raney Nickel: This is often a superior choice to Pd/C for substrates where dehalogenation is a concern.[1] It is generally less active towards C-X bond cleavage.

    • Sulfided Platinum on Carbon (Pt/C): "Poisoning" a platinum catalyst with a sulfur source (e.g., using a sulfided catalyst) can dramatically increase selectivity. The sulfur selectively deactivates the catalyst sites responsible for hydrogenolysis without significantly impeding nitro group reduction.[4]

    • Gold-Based Catalysts: Gold nanoparticles supported on metal oxides (e.g., Au/TiO₂) have shown excellent chemoselectivity for nitro group reduction under mild conditions, leaving halogens, and even other reducible groups like alkenes, intact.[5]

  • Modify Reaction Conditions:

    • Lower Hydrogen Pressure: High H₂ pressure accelerates both desired and undesired reactions. Try running the reaction at atmospheric pressure (e.g., with a hydrogen balloon) instead of in a high-pressure vessel.

    • Control Temperature: Dehalogenation often has a higher activation energy than nitro reduction. Running the reaction at or below room temperature can favor the desired pathway.[3]

    • Use a Non-Polar Solvent: Solvents like hexane or toluene can sometimes disfavor dehalogenation compared to polar protic solvents like ethanol or methanol.

  • Consider Transfer Hydrogenation:

    • This technique avoids the use of high-pressure H₂ gas and often provides enhanced selectivity. A hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface.

    • Catalyst/Donor Pair: A common and effective system is Pd/C with a hydrogen donor like ammonium formate (HCOONH₄) or hydrazine (N₂H₄).[3][6] While Pd/C is used, the reaction mechanism and conditions in transfer hydrogenation can be milder, often preventing dehalogenation where direct hydrogenation fails.[3]

Question 2: My reaction is very slow or stalls, and when I try to force it with heat, I get dehalogenation. What should I do?

A sluggish reaction indicates a problem with reaction kinetics, which could stem from the catalyst, reagents, or substrate. Forcing the reaction with heat is a blunt instrument that often accelerates the undesired dehalogenation pathway.

Troubleshooting Workflow:

G start Sluggish/Incomplete Reaction q1 Is your catalyst fresh and active? start->q1 sol1 Use fresh catalyst. Increase catalyst loading (e.g., 5-10 mol%). q1->sol1 No q2 Is your H₂ source sufficient? q1->q2 Yes sol2 Ensure H₂ balloon is full. Purge vessel with H₂ multiple times. q2->sol2 No q3 Is the solvent appropriate? q2->q3 Yes sol3 Switch to a solvent that better solubilizes the substrate (e.g., EtOH, EtOAc, THF). q3->sol3 No q4 Still slow and causing dehydrogenation with heat? q3->q4 Yes sol4 Switch to a non-catalytic method: - SnCl₂·2H₂O in EtOH - Fe powder / NH₄Cl in EtOH/H₂O q4->sol4 Yes

Detailed Solutions:

  • Catalyst Activity: Heterogeneous catalysts can lose activity over time or if exposed to contaminants. Always use a fresh batch of catalyst from a reliable supplier. Ensure the catalyst is not poisoned by impurities in your starting material or solvent.[6]

  • Switch to Chemical Reductants: If catalytic methods prove too harsh or sluggish, stoichiometric metal reductants are an excellent and often superior alternative for halogenated nitroarenes.

    • Tin(II) Chloride (SnCl₂·2H₂O): This is a very mild and highly chemoselective reagent that reduces nitro groups while leaving halogens, esters, and even aldehydes unaffected.[4][7]

    • Iron Powder (Fe): The classic Béchamp reduction using iron powder in an acidic medium (HCl, Acetic Acid) or with a neutral salt like ammonium chloride (NH₄Cl) is robust, inexpensive, and highly selective for the nitro group.[1][8] Dehalogenation is rarely observed with this method.

Frequently Asked Questions (FAQs)

Q1: What is the general order of C-X bond lability for dehalogenation?

The ease of hydrogenolysis for aryl halides generally follows the order of bond strength: C-I > C-Br > C-Cl >> C-F . Aryl iodides are the most susceptible to dehalogenation, while aryl fluorides are typically very robust and rarely cleave under standard nitro reduction conditions.

Q2: Are there any broadly applicable, "go-to" conditions for selectively reducing a chloro- or bromo-nitroarene?

For a new, sensitive substrate, a prudent starting point would be a non-catalytic method. Using iron powder with ammonium chloride in a mixture of ethanol and water at reflux is an excellent first choice. It is inexpensive, operationally simple, environmentally benign, and highly chemoselective.[4] If a catalytic method is preferred, catalytic transfer hydrogenation with 5% Pd/C and ammonium formate in methanol at reflux is another reliable starting point.[3]

Q3: My compound also contains an ester/ketone/nitrile. Will the conditions that preserve halogens also preserve these groups?

Generally, yes. The methods that are mild enough to prevent dehalogenation are often selective for the nitro group over other reducible functionalities.

  • SnCl₂·2H₂O is known to be compatible with esters, ketones, and nitriles.[4][7]

  • Fe/NH₄Cl is also highly selective and typically will not reduce carbonyls or nitriles.[4]

  • Sodium Borohydride (NaBH₄) on its own does not reduce nitro groups, but combinations like NaBH₄/FeCl₂ can selectively reduce nitro groups in the presence of esters.[9][10]

Q4: How does the electronic nature of the aromatic ring affect dehalogenation?

The electronic properties of other substituents on the ring can influence the rate of dehalogenation. Electron-withdrawing groups can sometimes make the C-X bond more susceptible to cleavage, while electron-donating groups can have the opposite effect. The position of the substituent relative to the halogen is also a critical factor.

Data Summary: Comparison of Selective Reduction Methods

The table below summarizes key parameters for the most common and effective methods, allowing for a quick comparison to guide your experimental design.

Method/Reagent SystemTypical ConditionsSelectivity (Nitro vs. Halogen)AdvantagesDisadvantages/Limitations
H₂, Pd/C 1-4 atm H₂, EtOH/MeOH, RTPoor to Moderate (especially for I, Br)High activity, fast reactions.[1]Frequent dehalogenation .[2] Reduces many other functional groups.
H₂, Raney Ni 1-4 atm H₂, EtOH, RTGood to ExcellentGood alternative to Pd/C to avoid dehalogenation.[1]Pyrophoric catalyst, requires careful handling.
H₂, Sulfided Pt/C 1-4 atm H₂, various solvents, RTExcellentHighly selective for nitro group over halogens.[4]Catalyst may not be as readily available.
Pd/C, Ammonium Formate HCOONH₄, MeOH/EtOH, RefluxGood to ExcellentMilder than high-pressure H₂.[6] Avoids handling H₂ gas.Can still cause dehalogenation in sensitive substrates.
Fe, NH₄Cl Fe powder, NH₄Cl, EtOH/H₂O, RefluxExcellentInexpensive, robust, environmentally friendly, high selectivity.[4]Requires stoichiometric metal, acidic workup may be needed.
SnCl₂·2H₂O SnCl₂·2H₂O, EtOH or EtOAc, RT-RefluxExcellentVery mild, excellent functional group tolerance (ketones, esters).[4][7]Stoichiometric tin waste, requires basic workup to remove tin salts.
Fe(0) Nanoparticles Fe NPs, H₂O, RTExcellentExtremely mild (room temp, water), high chemoselectivity.[11][12]Requires preparation of nanoparticles.
Detailed Experimental Protocols
Protocol 1: Selective Reduction using Iron Powder and Ammonium Chloride

This protocol is a robust and highly recommended starting point for substrates containing chloro, bromo, or iodo substituents.

Materials:

  • Halogenated nitroarene (1.0 eq)

  • Iron powder (<325 mesh) (3.0-5.0 eq)

  • Ammonium chloride (NH₄Cl) (3.0-5.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the halogenated nitroarene, iron powder, and ammonium chloride.

  • Add a solvent mixture of ethanol and water (typically between 2:1 to 4:1 v/v). The total solvent volume should be sufficient to ensure the mixture can be stirred effectively (e.g., 10-20 mL per gram of nitroarene).

  • Heat the mixture to a vigorous reflux (typically 80-90 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • The crude product can be purified by standard methods (e.g., column chromatography, recrystallization, or acid-base extraction).

Protocol 2: Selective Reduction using Tin(II) Chloride Dihydrate

This method is exceptionally mild and ideal for complex molecules with multiple sensitive functional groups.

Materials:

  • Halogenated nitroarene (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq)

  • Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve the halogenated nitroarene in ethanol or ethyl acetate.

  • Add the SnCl₂·2H₂O to the solution in one portion.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 2-6 hours.

  • After completion, cool the mixture and carefully pour it into a beaker of crushed ice.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M NaOH solution with vigorous stirring until the pH of the aqueous layer is ~8-9. This will precipitate tin salts.

  • Filter the entire mixture through a pad of Celite® to remove the tin hydroxides. Wash the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer 2-3 times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can then be purified.

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  • NIH. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC. Retrieved January 7, 2026.
  • ResearchGate. (2010). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. Retrieved January 7, 2026.

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Technical Support Center: Scale-Up Synthesis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the scale-up synthesis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid. This valuable intermediate[1][2] presents unique difficulties, primarily during the electrophilic nitration step, which is notoriously challenging to control at larger scales. This document moves beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies and process optimization insights.

Section 1: Synthesis Pathway & Key Transformation

The most logical synthetic route to this compound involves the nitration of its direct precursor, 3-Chloro-2,4,5-trifluorobenzoic acid. The synthesis of this precursor is itself a multi-step process, often originating from 2,3,4,5-tetrafluorobenzoic acid.

Synthesis_Workflow Start 2,3,4,5-Tetrafluorobenzoic Acid Inter1 Functional Group Interconversion Start->Inter1 e.g., Amination Inter2 3-Amino-2,4,5-trifluoro- benzoic Acid Inter1->Inter2 Inter3 Sandmeyer Reaction (Chlorination) Inter2->Inter3 NaNO2, CuCl, HCl Precursor 3-Chloro-2,4,5-trifluoro- benzoic Acid Inter3->Precursor Nitration Electrophilic Nitration (Critical Scale-Up Step) Precursor->Nitration HNO3 / H2SO4 Product 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoic Acid Nitration->Product

Caption: Overall synthetic workflow for the target compound.

The critical transformation for scale-up is the nitration of 3-Chloro-2,4,5-trifluorobenzoic acid. This step is fraught with challenges related to reaction control, selectivity, and safety. The remainder of this guide will focus on troubleshooting this specific reaction.

Section 2: Troubleshooting Guide for Scale-Up Nitration

This section addresses the most common issues encountered when transitioning the nitration of 3-Chloro-2,4,5-trifluorobenzoic acid from bench-scale to pilot or production scale.

Q1: Why is my reaction yield dropping dramatically on a larger scale, despite using proportional amounts of reagents?

A1: This is a classic scale-up problem often rooted in mass and heat transfer limitations.

  • Causality: On a small scale, manual stirring and a high surface-area-to-volume ratio allow for rapid mixing and efficient heat dissipation. As the reactor volume increases, the surface-area-to-volume ratio decreases exponentially. This leads to:

    • Poor Mixing: Inadequate agitation results in localized "hot spots" where the nitrating agent is concentrated. This can degrade the starting material or product.

    • Inefficient Heat Transfer: The nitration of aromatic compounds is a highly exothermic reaction[3][4]. If the heat generated cannot be removed efficiently, the internal temperature will rise uncontrollably, leading to the formation of byproducts and potential thermal runaway.

    • Insufficient Nitronium Ion (NO₂⁺) Generation: The active electrophile, the nitronium ion, is formed in an equilibrium reaction between nitric and sulfuric acid. If mixing is poor, the local concentration of sulfuric acid may be insufficient to drive this equilibrium effectively across the entire reaction volume.

  • Troubleshooting Steps:

    • Characterize Your Agitation: Ensure your reactor's impeller design and speed are sufficient to maintain a homogenous mixture. For larger vessels, consider installing baffles to improve turbulence.

    • Improve Heat Removal: Use a jacketed reactor with a high-performance thermal control unit. Ensure the heat transfer fluid is circulating at an optimal rate.

    • Controlled Reagent Addition: Do not add the nitrating agent all at once. Use a calibrated dosing pump to add the mixed acid sub-surface at a slow, controlled rate, allowing the cooling system to keep pace with the heat generation.

Q2: My final product is contaminated with significant amounts of other nitro-isomers. How can I improve regioselectivity?

A2: Regioselectivity in this system is a delicate balance of competing electronic and steric effects, which are exacerbated by poor temperature control.

  • Causality: The benzene ring of the precursor is substituted with multiple groups, each exerting a directing effect:

    • -COOH (Carboxylic Acid): A deactivating, meta-directing group[5].

    • -F, -Cl (Halogens): Deactivating, ortho, para-directing groups[3]. The desired product requires nitration at the C6 position, which is ortho to both the chlorine at C3 and the fluorine at C5. This position is sterically hindered and electronically complex. Higher reaction temperatures provide more energy for the reactants to overcome activation barriers, often leading to less selective reactions and the formation of thermodynamically favored, but undesired, isomers.

  • Troubleshooting Steps:

    • Strict Temperature Control: This is the most critical factor. The reaction should be maintained at a low and stable temperature (typically 0-10 °C) throughout the addition of the nitrating agent[6][7]. Any temperature spikes will favor isomer formation.

    • Optimize Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, the ratio can be tuned. A higher proportion of sulfuric acid can increase the concentration of NO₂⁺, potentially allowing the reaction to proceed at a lower temperature.

    • Consider Alternative Nitrating Systems: For highly sensitive substrates, milder nitrating agents like N-nitropyrazoles or trifluoromethanesulfonic acid-catalyzed systems may offer superior selectivity, although cost may be a factor on scale-up[8][9].

Parameter Effect on Selectivity Recommendation for Scale-Up
Temperature Higher temperature decreases selectivity.Maintain strict control, typically < 10 °C.
Addition Rate Fast addition causes temperature spikes, reducing selectivity.Slow, controlled addition via pump.
Mixed Acid Ratio Can influence NO₂⁺ concentration.Start with a standard ratio (e.g., 1:2 v/v HNO₃:H₂SO₄) and optimize if necessary.

Q3: The reaction mixture is turning dark, and I'm isolating tar-like byproducts and dinitro compounds. What's wrong?

A3: This indicates oxidative degradation and over-nitration, classic signs of a reaction that has become too aggressive.

  • Causality: The strong acid mixture, especially at elevated temperatures, can oxidize the aromatic ring, leading to the formation of complex, polymeric tars[3]. Furthermore, if the reaction temperature is too high or the reaction is held for too long after the starting material is consumed, a second nitration can occur, leading to dinitrobenzoic acid impurities[5][10].

  • Troubleshooting Steps:

    • Validate Your Temperature Control: As with selectivity, this is almost always due to poor heat management. Ensure your cooling system is not being overwhelmed.

    • Monitor the Reaction: Use in-process controls (e.g., HPLC, TLC) to track the consumption of the starting material. Quench the reaction promptly once full conversion is achieved to prevent over-reaction.

    • Ensure Starting Material Purity: Impurities in the 3-Chloro-2,4,5-trifluorobenzoic acid can sometimes act as catalysts for degradation. Verify the purity of your precursor before starting.

Q4: I am struggling with product isolation. It either oils out during the quench or is very difficult to crystallize from the crude solid.

A4: Isolation issues often stem from the workup procedure or residual impurities.

  • Causality:

    • Incomplete Protonation: The product is a carboxylic acid. When quenching the reaction by pouring it into ice/water, the pH must be kept low enough to ensure the carboxyl group remains fully protonated (-COOH). If the pH rises, the carboxylate anion (-COO⁻) will form, which is significantly more water-soluble and may prevent precipitation or cause it to oil out[3].

    • Impurities: The presence of isomers and tars can act as crystallization inhibitors, leading to the formation of an oil instead of a crystalline solid.

  • Troubleshooting Steps:

    • Controlled Quench: Instead of pouring the reaction mix into water, consider a "reverse quench" by slowly adding the ice/water to the reaction vessel with vigorous stirring to maintain better temperature control.

    • pH Adjustment: After quenching, check the pH of the aqueous slurry. If necessary, add more acid (e.g., concentrated HCl) to ensure the product is fully protonated and minimally soluble.

    • Recrystallization Solvent Screening: Do not rely on a single solvent. Screen a panel of solvents (e.g., ethanol/water, toluene, acetic acid) to find one that effectively separates the desired product from the specific impurities in your system.

Section 3: Recommended Scale-Up Protocol (Batch Process)

This protocol is a starting point and must be adapted based on specific equipment and safety assessments.

Materials:

  • 3-Chloro-2,4,5-trifluorobenzoic acid (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%) or Concentrated Nitric Acid (70%)

  • Ice and Water

Protocol:

  • Reactor Preparation: Charge a clean, dry, jacketed glass-lined reactor equipped with an overhead stirrer, a temperature probe, and a dosing pump inlet.

  • Acid Charge: Charge the reactor with concentrated sulfuric acid (approx. 4-5 volumes relative to the starting material).

  • Cooling: Begin aggressive cooling of the reactor jacket to bring the internal temperature of the sulfuric acid to 0-5 °C.

  • Substrate Addition: Slowly add the 3-Chloro-2,4,5-trifluorobenzoic acid powder in portions to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

  • Nitrating Mixture Preparation: In a separate, suitable vessel, carefully prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid (e.g., 1.1 eq HNO₃ to 2 volumes H₂SO₄) while cooling in an ice bath.

  • Nitration: Set the dosing pump to add the cold nitrating mixture to the reactor over 2-4 hours. Crucially, maintain the internal reaction temperature at 0-5 °C throughout the entire addition.

  • Reaction Monitoring: After the addition is complete, maintain the temperature and stir for an additional 1-2 hours. Monitor the reaction's progress via a pre-validated HPLC method.

  • Workup (Quench): Once the reaction is complete, slowly transfer the reaction mixture onto a vigorously stirred mixture of crushed ice and water (approx. 10 volumes). The temperature of the quench pot should be kept below 20 °C.

  • Isolation: The product will precipitate as a solid. Isolate the crude solid by filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH 5-7).

  • Drying & Purification: Dry the crude solid under vacuum. The primary purification method will be recrystallization from a suitable solvent system.

Section 4: Advanced Strategy: Continuous Flow Synthesis

For nitration reactions, continuous flow processing in a microreactor offers a significantly safer and more efficient alternative to batch processing, especially at scale[4][11].

  • Key Advantages:

    • Superior Heat Transfer: The extremely high surface-area-to-volume ratio allows for near-instantaneous removal of heat, preventing thermal runaways.

    • Precise Control: Residence time, temperature, and stoichiometry are controlled precisely, leading to higher selectivity and yields.

    • Enhanced Safety: The volume of hazardous material reacting at any given moment is very small, minimizing the risk of explosion or uncontrolled exotherms.

Continuous_Flow sub_res Substrate Reservoir (in Sulfuric Acid) pump1 Pump A sub_res->pump1 nit_res Nitrating Mix Reservoir pump2 Pump B nit_res->pump2 mixer pump1->mixer pump2->mixer reactor Microreactor (Cooled) mixer->reactor Precise Mixing quench Back-Pressure Regulator & Quench reactor->quench Controlled Residence Time collect Product Collection quench->collect

Caption: Conceptual diagram of a continuous flow nitration setup.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What are the critical safety precautions for scaling up this nitration?

    • A: Always work in a well-ventilated area or use a scrubber to handle potential NOx gas evolution. Use appropriate personal protective equipment (acid-resistant gloves, face shield, lab coat). Ensure a quench bath (e.g., sodium bicarbonate solution) is readily available. Most importantly, have a documented and tested plan for handling a cooling failure. The highly exothermic nature of nitration presents a significant risk of thermal runaway[4].

  • Q: Can I use 70% nitric acid instead of fuming nitric acid?

    • A: Yes, but you will need to adjust the amount of sulfuric acid. The water in 70% HNO₃ will consume some of the sulfuric acid, reducing its effectiveness in generating the nitronium ion. You will likely need to increase the proportion of sulfuric acid to compensate and drive the reaction efficiently.

  • Q: How can I be sure the reaction is complete?

    • A: Visual inspection is unreliable. You must use an analytical technique. A simple Thin Layer Chromatography (TLC) method can be developed for at-line monitoring, but a more robust High-Performance Liquid Chromatography (HPLC) method is strongly recommended for quantitative analysis to determine the disappearance of starting material and the appearance of product and byproducts.

References

  • Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. Available from: [Link]

  • PrepChem.com. Synthesis of 2,3,4,5-tetrafluorobenzoyl chloride. Available from: [Link]

  • Google Patents. CN1201779A - Preparation of 2,3,4,5-tetrafluorobenzoic acid.
  • RSC Publishing. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. Available from: [Link]

  • Taylor & Francis Online. Nitration and aromatic reactivity. Available from: [Link]

  • National Institutes of Health (NIH). Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]

  • ResearchGate. A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Available from: [Link]

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  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]

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  • Organic Chemistry Portal. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. Available from: [Link]

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Validation & Comparative

A Definitive Guide to the Structural Confirmation of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For complex molecules such as 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the paramount analytical technique for elucidating its precise atomic arrangement. This guide provides an in-depth, technically-focused comparison of predicted versus expected NMR spectral data for the title compound, offering a robust framework for its structural verification. We will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR, supported by a detailed experimental protocol and a comparative analysis against plausible isomeric alternatives.

The Imperative of Structural Integrity

The biological activity and safety profile of any drug substance are intrinsically linked to its molecular structure. Even minor deviations, such as the misplacement of a substituent on an aromatic ring, can lead to a complete loss of efficacy or unforeseen toxicity. For this compound, a polysubstituted benzene ring presents a significant challenge in structural elucidation. The dense substitution pattern, featuring a combination of electron-withdrawing (nitro, carboxylic acid, fluorine, chlorine) and halogen groups, creates a complex electronic environment that profoundly influences the NMR chemical shifts and coupling constants. Therefore, a multi-pronged NMR approach, leveraging ¹H, ¹³C, and particularly ¹⁹F nuclei, is indispensable for unequivocal structural assignment.

Predicting the NMR Signature: A Quantum Leap in Structural Analysis

In the absence of a publicly available experimental spectrum for this compound, we turn to the power of computational chemistry to predict its NMR spectral parameters. Modern Density Functional Theory (DFT) calculations have emerged as a reliable tool for forecasting NMR chemical shifts and coupling constants with a high degree of accuracy.[1][2] Several software packages, including Bruker's Mnova, ACD/Labs NMR Predictor, and online platforms like NMRDB.org, employ sophisticated algorithms and extensive databases to generate reliable predicted spectra.[3][4][5] For this guide, we will utilize a combination of these predictive tools and established empirical rules to construct a detailed spectral map of the target molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting a single, broad signal for the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. Its chemical shift is anticipated to be in the range of 12.0-14.0 ppm . The signal is typically broad due to hydrogen bonding and chemical exchange with residual water or other protic species in the solvent.[6][7] The choice of solvent will significantly impact the chemical shift and line shape of this proton; aprotic solvents like DMSO-d₆ are often preferred to observe exchangeable protons.[8][9]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will offer a more detailed fingerprint of the carbon skeleton. Due to the lack of symmetry, seven distinct carbon signals are expected. The chemical shifts are influenced by the electronic effects of the substituents.

Carbon Atom Predicted Chemical Shift (ppm) Rationale for Chemical Shift and Expected Splitting (due to C-F coupling)
C=O (Carboxyl)160-165The carbonyl carbon is significantly deshielded. It may exhibit a small coupling to the fluorine at C2.
C1 (C-COOH)125-130Attached to the electron-withdrawing carboxyl group. Expected to show coupling to the fluorine at C2.
C2 (C-F)150-155 (d, ¹JCF ≈ 250 Hz)Directly bonded to a highly electronegative fluorine atom, resulting in a large one-bond C-F coupling constant and significant deshielding.
C3 (C-Cl)120-125Attached to chlorine, which is less electronegative than fluorine.
C4 (C-F)155-160 (d, ¹JCF ≈ 250 Hz)Directly bonded to fluorine, showing a large one-bond C-F coupling.
C5 (C-F)145-150 (d, ¹JCF ≈ 250 Hz)Directly bonded to fluorine, with a characteristic large one-bond C-F coupling.
C6 (C-NO₂)140-145Attached to the strongly electron-withdrawing nitro group.

Table 1: Predicted ¹³C NMR chemical shifts and expected C-F coupling for this compound.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is the most informative for this molecule, as it directly probes the fluorine environments and their interactions. Three distinct fluorine signals are expected, each exhibiting coupling to the other fluorine nuclei. The interpretation of ¹⁹F NMR spectra of polyfluorinated aromatics can be complex, but computational methods have proven to be highly effective in predicting chemical shifts.[1][10][11][12]

Fluorine Atom Predicted Chemical Shift (ppm, relative to CFCl₃) Expected Splitting Pattern and J-Coupling Constants (Hz)
F at C2-130 to -140Doublet of doublets (dd). Coupling to F at C4 (⁴JFF, meta) and F at C5 (⁵JFF, para).
F at C4-140 to -150Doublet of doublets (dd). Coupling to F at C2 (⁴JFF, meta) and F at C5 (³JFF, ortho).
F at C5-155 to -165Doublet of doublets (dd). Coupling to F at C2 (⁵JFF, para) and F at C4 (³JFF, ortho).

Table 2: Predicted ¹⁹F NMR chemical shifts and expected F-F coupling for this compound. Note: Ortho ³JFF couplings are typically larger than meta ⁴JFF and para ⁵JFF couplings in fluorinated benzene derivatives.[13][14]

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that provides good solubility for the analyte. DMSO-d₆ is often a suitable choice for carboxylic acids as it minimizes the exchange of the acidic proton.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift referencing. For ¹⁹F NMR, an external reference or the instrument's internal lock signal can be used.

NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups, although none are present in the aromatic core of the target molecule.[15]

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

  • 2D NMR Experiments: To definitively assign the structure, a suite of 2D NMR experiments is highly recommended:[16][17][18][19][20]

    • COSY (Correlation Spectroscopy): While not directly applicable to the aromatic region of this molecule due to the absence of proton-proton couplings, it can be useful for identifying any potential aliphatic impurities.[21][22]

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. In this case, it would be used to confirm the absence of any C-H bonds on the aromatic ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that reveals long-range (2-3 bond) correlations between protons and carbons. The carboxylic acid proton should show correlations to C1, C2, and the carbonyl carbon, providing key connectivity information.[23]

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

structural_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_prediction Computational Prediction cluster_acquisition Experimental Data Acquisition cluster_analysis Data Analysis & Comparison cluster_confirmation Structural Confirmation synthesis Synthesize and Purify This compound acquire_1d Acquire 1D NMR Spectra (¹H, ¹³C, ¹⁹F) synthesis->acquire_1d predict Predict NMR Spectra (¹H, ¹³C, ¹⁹F) using DFT and software tools compare Compare Experimental Data with Predicted Spectra and Data of Isomeric Alternatives predict->compare acquire_2d Acquire 2D NMR Spectra (HSQC, HMBC) acquire_1d->acquire_2d analyze_1d Analyze 1D Spectra: Chemical Shifts, Integration, Multiplicity analyze_1d->compare analyze_2d Analyze 2D Spectra: Correlations and Connectivity analyze_2d->compare confirm Unambiguous Structural Confirmation compare->confirm

Workflow for NMR-based structural confirmation.

Comparison with Isomeric Alternatives

To underscore the power of NMR in distinguishing between closely related structures, let's consider a hypothetical isomer, 2-Chloro-3,4,5-trifluoro-6-nitrobenzoic acid . While mass spectrometry would yield an identical molecular weight for both isomers, their NMR spectra would exhibit distinct differences, particularly in the ¹⁹F NMR.

Feature This compound (Target) 2-Chloro-3,4,5-trifluoro-6-nitrobenzoic acid (Isomer)
Number of ¹⁹F Signals 33
Expected ¹⁹F Coupling Patterns All three fluorine signals would likely be doublet of doublets due to meta and para couplings.The fluorine at C3 would be a triplet (or more complex multiplet) due to coupling with two adjacent fluorines (at C2 and C4). The fluorines at C2 and C5 would likely be doublets of doublets.
HMBC Correlations from -COOH proton Correlations to C1, C2, and C=O.Correlations to C1, C6, and C=O.

Table 3: Comparative analysis of expected NMR features for the target compound and a potential isomer.

This comparative analysis highlights how specific coupling patterns and long-range correlations in 2D NMR spectra can provide the definitive evidence needed to differentiate between isomers, thereby ensuring the correct structural assignment.

Conclusion

The structural confirmation of complex molecules like this compound is a critical step in the drug development pipeline. This guide has demonstrated that a comprehensive NMR analysis, combining ¹H, ¹³C, and ¹⁹F spectroscopy with 2D techniques and computational prediction, provides an irrefutable methodology for achieving this. By understanding the principles of NMR and following a systematic approach to data acquisition and interpretation, researchers can confidently verify the structure of their compounds, ensuring the integrity and reproducibility of their scientific endeavors.

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A Comparative Guide to the Synthetic Routes of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid is a highly functionalized aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, and multiple halogen atoms, makes it a valuable intermediate for the synthesis of complex molecular targets. The arrangement of these functional groups allows for a variety of subsequent chemical transformations, enabling the construction of novel bioactive molecules. This guide provides an in-depth comparison of the plausible synthetic routes to this important compound, offering field-proven insights into the causality behind experimental choices and a critical evaluation of each pathway's merits and drawbacks.

Route 1: Nitration of 3-Chloro-2,4,5-trifluorobenzoic Acid

This is the most logical and well-documented approach, proceeding in two key stages: the synthesis of the chlorinated precursor followed by electrophilic nitration.

Stage 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic Acid via Sandmeyer Reaction

The causality behind this choice of reaction is clear: the amino group is an excellent precursor for diazotization, which forms a highly reactive diazonium salt. This salt is a superb leaving group (as dinitrogen gas), facilitating its replacement by a chloride ion, typically from a copper(I) chloride catalyst.

Route_1_Stage_1 start 3-Amino-2,4,5-trifluorobenzoic Acid intermediate Aryl Diazonium Salt (in situ) start->intermediate NaNO2, HCl product 3-Chloro-2,4,5-trifluorobenzoic Acid intermediate->product CuCl

Caption: Stage 1 of Route 1: Synthesis of the precursor via Sandmeyer reaction.

Stage 2: Electrophilic Nitration

The second stage is the nitration of the synthesized 3-chloro-2,4,5-trifluorobenzoic acid. This is a classic electrophilic aromatic substitution. The directing effects of the substituents on the ring are crucial here. The carboxylic acid group is a meta-director and a strong deactivator. The chlorine and fluorine atoms are also deactivating but are ortho-, para-directors.

In this heavily substituted ring, the position of nitration is primarily governed by the steric hindrance and the combined electronic effects of the substituents. The only available position for substitution is at C6. The strong electron-withdrawing nature of the substituents makes the ring significantly deactivated, necessitating forceful nitrating conditions, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Route_1_Stage_2 start 3-Chloro-2,4,5-trifluorobenzoic Acid product This compound start->product HNO3, H2SO4

Caption: Stage 2 of Route 1: Electrophilic nitration of the precursor.

Route 2: Selective Chlorination of a Tetrafluoro-Nitro Precursor (A Theoretical Approach)

An alternative strategy would involve introducing the nitro group first, followed by a selective chlorination. This route is more speculative as a specific, high-yielding protocol for the selective chlorination of the required precursor is not prominently documented in the literature. However, it is a chemically plausible pathway worth considering.

Stage 1: Synthesis of 2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid

This route would commence with the nitration of 2,3,4,5-tetrafluorobenzoic acid. Similar to Route 1, this would be an electrophilic aromatic substitution on a deactivated ring, requiring strong nitrating conditions. The resulting 2,3,4,5-tetrafluoro-6-nitrobenzoic acid is a known compound.[8]

Stage 2: Selective Nucleophilic Aromatic Substitution (SNAr)

The second step would involve a selective nucleophilic aromatic substitution (SNAr) to replace one of the fluorine atoms with a chlorine atom. In highly electron-deficient aromatic rings, such as this one, SNAr is a viable reaction. The nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions. In this case, the fluorine atoms at C3 and C5 are ortho and para to the nitro group, respectively, and are also activated by the carboxylic acid group.

Achieving high selectivity for the chlorination at the C3 position over the C5 position would be the primary challenge of this route. The regioselectivity would be influenced by a complex interplay of electronic and steric factors, and may require careful optimization of the reaction conditions (e.g., choice of chlorinating agent, solvent, and temperature).

Route_2 start 2,3,4,5-Tetrafluorobenzoic Acid intermediate 2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid start->intermediate HNO3, H2SO4 product This compound intermediate->product Selective Chlorinating Agent

Caption: Plausible synthetic pathway for Route 2.

Comparative Analysis

FeatureRoute 1: Nitration of Chloro-PrecursorRoute 2: Chlorination of Nitro-Precursor
Plausibility & Reliability High. Based on well-established, documented reactions.Moderate to Low. The key selective chlorination step is not well-documented and may have selectivity issues.
Number of Steps Two principal steps from the amino-precursor.Two principal steps from the tetrafluoro-precursor.
Starting Materials 3-Amino-2,4,5-trifluorobenzoic acid may need to be synthesized but the Sandmeyer reaction is robust.2,3,4,5-Tetrafluorobenzoic acid is a commercially available starting material.
Key Challenges Handling of potentially hazardous diazonium salts (though typically generated in situ). Forceful nitration conditions required.Achieving high regioselectivity in the chlorination step. Potential for side products.
Potential Yield & Purity Good to high yields are expected for both steps based on analogous reactions. Purification is standard.The overall yield is highly dependent on the success of the selective chlorination. Purity may be compromised by isomeric byproducts.
Scalability Good. Sandmeyer reactions and nitrations are common industrial processes.Potentially problematic due to the need for precise control over the selective chlorination on a large scale.
Safety Considerations Diazonium salts can be explosive if isolated. Strong acids are corrosive. Nitration reactions are highly exothermic.Strong acids for nitration. Chlorinating agents can be toxic and corrosive.

Experimental Protocols

Protocol for Route 1, Stage 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic Acid

This protocol is adapted from the synthesis described by Quan and Sun (2013).[1][2]

  • Diazotization: In a suitable reaction vessel, dissolve 3-amino-2,4,5-trifluorobenzoic acid in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3-chloro-2,4,5-trifluorobenzoic acid by recrystallization from an appropriate solvent system.

Protocol for Route 1, Stage 2: Nitration

This is a general protocol based on standard nitration procedures for deactivated aromatic rings.

  • Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath to maintain a temperature of 0-10 °C.

  • Nitration: Dissolve 3-chloro-2,4,5-trifluorobenzoic acid in a portion of concentrated sulfuric acid and cool the solution to 0 °C.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid derivative, ensuring the temperature does not exceed 10-15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC or GC.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) will yield the purified this compound.

Conclusion

Based on the available literature and established chemical principles, Route 1 is the superior and more reliable synthetic strategy for the preparation of this compound. The two-stage process, involving a Sandmeyer reaction followed by electrophilic nitration, utilizes well-understood and scalable reactions. While Route 2 presents an interesting theoretical alternative, its viability is critically hampered by the challenge of achieving selective chlorination on a highly deactivated and sterically hindered substrate. For researchers and drug development professionals requiring a dependable and scalable synthesis, the optimization of Route 1 is the most scientifically sound and commercially viable approach.

References

  • Quan, J., & Sun, H.-S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. In Wikipedia. Retrieved January 7, 2026, from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 7, 2026, from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Hassan, Z., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17, 2493–2523. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2013). (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid. Retrieved January 7, 2026, from [Link]

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A Comparative Guide to the Biological Activity of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid Derivatives: A Roadmap for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Highly Substituted Scaffold

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic functionalization of the benzene ring with various substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The incorporation of fluorine atoms, for instance, is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] Similarly, the presence of a nitro group is often associated with antimicrobial activity.[2]

This guide focuses on the derivatives of a particularly intriguing, yet underexplored, scaffold: 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid . This molecule, a known drug intermediate, presents a unique combination of electron-withdrawing and lipophilic substituents that make its derivatives prime candidates for biological screening.[3] Due to a scarcity of direct comparative studies on a series of its derivatives in the public domain, this guide will serve as a comprehensive roadmap for researchers. We will delve into the inferred structure-activity relationships based on related compounds, provide detailed experimental protocols for biological evaluation, and outline potential avenues for future investigation.

Inferred Biological Activities and Structure-Activity Relationships (SAR)

Antimicrobial Activity: A Promising Frontier

The presence of both a nitro group and halogen atoms on the benzoic acid ring suggests a strong potential for antimicrobial activity.[2][4] Studies on other nitrobenzoic acid derivatives have shown that these compounds can interfere with microbial metabolic processes. The high electron-withdrawing nature of the substituents on the this compound scaffold could enhance its interaction with microbial targets.

Key SAR Insights from Related Compounds:

  • Nitro Group: The nitro group is a key pharmacophore in several antimicrobial agents. Its reduction within the microbial cell can lead to the formation of cytotoxic radicals.

  • Halogen Substituents: The presence and position of chlorine and fluorine atoms can significantly impact antimicrobial potency. These substituents can modulate the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes.

  • Amide and Ester Derivatives: Conversion of the carboxylic acid to amide or ester functionalities can lead to derivatives with altered solubility and cell permeability, potentially enhancing their antimicrobial effects. For instance, some studies have indicated that Schiff's bases of 2-chlorobenzoic acid are more potent antimicrobial agents than its esters.[4]

Anticancer Potential: Targeting Cellular Proliferation

Substituted benzoic acids have also been investigated for their anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival. For example, a study on 3-Chloro-N-phenylbenzamide, an aryl amide derivative, showed its ability to inhibit the growth of cervical cancer cells.[5]

Potential Mechanisms and SAR Considerations:

  • Enzyme Inhibition: The rigid and electronically distinct nature of the this compound scaffold could allow its derivatives to act as inhibitors of enzymes crucial for cancer cell survival, such as kinases or polymerases.

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). Derivatives of this scaffold could potentially trigger apoptotic pathways in cancer cells.

  • Lipophilicity and Cellular Uptake: The trifluoro and chloro substitutions will contribute to the lipophilicity of the derivatives, which can influence their uptake by cancer cells.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound derivatives, we provide detailed protocols for two fundamental biological assays.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][6][7]

Experimental Workflow for MIC Determination (Broth Microdilution Method)

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare stock solution of test compound serial_dilution Perform serial dilutions of compound in 96-well plate prep_compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) inoculation Inoculate wells with bacterial suspension prep_inoculum->inoculation serial_dilution->inoculation controls Include growth and sterility controls incubation Incubate plate at 37°C for 16-20 hours controls->incubation reading Read results visually for turbidity incubation->reading determination Determine MIC reading->determination Lowest concentration with no visible growth = MIC

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Preparation of Bacterial Inoculum: From a fresh bacterial culture, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_reading Reading & Analysis cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours to allow attachment cell_seeding->incubation1 treatment Treat cells with serial dilutions of test compound incubation1->treatment incubation2 Incubate for desired treatment period (e.g., 48h) treatment->incubation2 add_mtt Add MTT reagent to each well incubation3 Incubate for 2-4 hours (formazan formation) add_mtt->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization reading Measure absorbance at 570 nm solubilization->reading analysis Calculate cell viability and IC50 value reading->analysis result result analysis->result Determine IC50 Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Inhibitor Potential Inhibition by 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid derivative Inhibitor->RTK

Caption: Simplified RTK signaling pathway as a potential target for anticancer agents.

Conclusion and Future Directions

The derivatives of this compound represent a promising, yet largely unexplored, area for drug discovery. The unique combination of substituents on this scaffold suggests the potential for significant biological activity, particularly in the antimicrobial and anticancer arenas. This guide provides a foundational framework for initiating research in this area by offering insights into potential structure-activity relationships and providing detailed, actionable experimental protocols.

Future research should focus on the synthesis of a diverse library of derivatives (e.g., amides, esters, and hydrazones) and their systematic evaluation using the assays described herein. The resulting data will be crucial for establishing concrete structure-activity relationships and identifying lead compounds for further development. The exploration of this novel chemical space could lead to the discovery of next-generation therapeutic agents with improved efficacy and safety profiles.

References

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • Journal of Health Science and Medical Research. (2019). SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. Retrieved from [Link]

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A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Assay of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid. As a crucial drug intermediate, the purity and stability of this compound are paramount.[1] This document outlines a comparative approach to selecting optimal chromatographic conditions and details the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Introduction: The Analytical Challenge

This compound is a complex, halogenated aromatic carboxylic acid. Its structure, characterized by multiple electron-withdrawing groups, presents a unique challenge for chromatographic analysis. The carboxylic acid moiety imparts significant polarity, requiring careful selection of stationary and mobile phases to achieve adequate retention and symmetrical peak shape in reversed-phase HPLC, the most common and versatile mode of HPLC.[5][6] A robust and validated analytical method is essential for ensuring the quality, consistency, and stability of this intermediate in the pharmaceutical manufacturing process.

The objective of this guide is to present a systematic approach to validating an HPLC method that is not only accurate and precise but also specific enough to distinguish the active pharmaceutical ingredient (API) from potential degradation products. Such a method is termed "stability-indicating." The development of a stability-indicating method is a regulatory expectation and is crucial for understanding the degradation pathways of the drug substance.[7][8][9]

Comparative Selection of HPLC Method Parameters

The development of a successful HPLC method begins with the strategic selection and optimization of key parameters. Given the polar and acidic nature of this compound, a reversed-phase approach is most suitable.[6][10] Here, we compare potential choices for the stationary and mobile phases.

Stationary Phase (Column) Selection

The stationary phase is the heart of the chromatographic separation. For polar analytes, standard C18 columns can sometimes exhibit poor retention or peak tailing. Therefore, a comparison between a conventional C18 and a polar-end-capped C18 column is warranted.

  • Conventional C18: Offers robust hydrophobic retention. However, residual silanols on the silica surface can lead to undesirable interactions with the polar carboxylic acid group, causing peak tailing.

  • Polar-End-capped C18: These columns have a modified surface that shields residual silanols, making them more compatible with polar and acidic compounds, often resulting in improved peak shape and stability in highly aqueous mobile phases.[11]

Table 1: Comparison of Hypothetical System Suitability Data for Different C18 Columns

ParameterConventional C18 ColumnPolar-End-capped C18 ColumnAcceptance Criteria
Tailing Factor1.81.1≤ 2.0
Theoretical Plates (N)45008500> 2000
Retention Time (min)3.25.8Consistent
Reproducibility (%RSD, n=6)0.8%0.4%≤ 1.0%

Based on this hypothetical data, the Polar-End-capped C18 column provides superior performance with a significantly better peak shape (lower tailing factor) and higher efficiency (more theoretical plates), making it the preferred choice.

Mobile Phase Optimization

The mobile phase composition dictates the retention and selectivity of the separation. It typically consists of an aqueous component and an organic modifier.[5]

  • Aqueous Phase: Due to the acidic nature of the analyte, a buffer is necessary to control the pH and ensure consistent ionization state, leading to reproducible retention times. A phosphate buffer at a pH of approximately 3.0 is a common choice, as it keeps the carboxylic acid in its protonated, less polar form, thereby increasing its retention on a reversed-phase column.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[5] Acetonitrile generally offers lower viscosity and better UV transparency. A gradient elution (where the proportion of organic solvent is increased over time) may be necessary to elute any potential, more hydrophobic degradation products.

The following diagram illustrates the decision-making process for selecting the optimal HPLC conditions.

G cluster_0 Method Development cluster_1 Column Comparison cluster_2 Mobile Phase Comparison Analyte 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoic acid Column Column Selection Analyte->Column MobilePhase Mobile Phase Optimization Analyte->MobilePhase Detection Detector Wavelength Analyte->Detection C18 Conventional C18 Column->C18 PolarC18 Polar-End-capped C18 Column->PolarC18 Buffer Aqueous Buffer (pH 3.0) MobilePhase->Buffer Organic Organic Modifier MobilePhase->Organic FinalMethod Optimized Method: Polar-End-capped C18 ACN:Phosphate Buffer (pH 3.0) UV Detection @ 225 nm Detection->FinalMethod Eval1 Eval1 C18->Eval1 Evaluate Tailing, Efficiency Eval2 Eval2 PolarC18->Eval2 Evaluate Tailing, Efficiency Eval2->FinalMethod ACN Acetonitrile Organic->ACN MeOH Methanol Organic->MeOH ACN->FinalMethod

Caption: Decision workflow for HPLC method optimization.

Validation of the Selected HPLC Method

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose.[4] The validation will be performed according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, detection limit, quantification limit, and robustness.[2][3][12]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] To demonstrate specificity for a stability-indicating method, forced degradation studies are essential.[7][8][13] These studies involve subjecting the drug substance to stress conditions to intentionally produce degradation products.

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 4 hours.[13]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 2 hours.[13]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.[13]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance in solution to a light source providing at least 1.2 million lux hours and 200 watt-hours/m² of UV light.[13]

  • Analysis: After exposure, neutralize the acid and base samples, dilute all samples to the target concentration, and analyze them using the developed HPLC method alongside a non-stressed control sample. The peak purity of the main peak should be assessed using a photodiode array (PDA) detector.

A successful stability-indicating method will show a decrease in the assay of the main peak and the appearance of new peaks corresponding to degradation products, with no interference at the retention time of the analyte.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[14]

Experimental Protocol for Linearity:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations ranging from 80% to 120% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol for Accuracy:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the drug substance into a placebo.

  • Prepare each concentration level in triplicate (for a total of nine determinations).

  • Calculate the percentage recovery for each sample.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.[15]

Experimental Protocol for Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the drug substance at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]

Experimental Protocol for LOD and LOQ:

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • The LOQ should be confirmed by preparing and analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol for Robustness:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic modifier)

  • Analyze a system suitability solution under each condition and evaluate the impact on parameters like retention time, tailing factor, and resolution.

The following diagram provides a visual representation of the comprehensive validation workflow.

G Start Optimized HPLC Method Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness ValidationReport Final Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport

Caption: Workflow for HPLC method validation.

Summary of Acceptance Criteria

The results of the validation studies must be compared against pre-defined acceptance criteria to determine if the method is suitable for its intended use.

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999.[16]
Accuracy Mean recovery of 98.0% to 102.0%.[16]
Precision (Repeatability & Intermediate) Relative Standard Deviation (%RSD) ≤ 2.0%.[16]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.[16] Acceptable precision (%RSD ≤ 10%).[15]
Robustness System suitability parameters remain within acceptable limits.

Conclusion

The validation of an HPLC method for the assay of this compound is a systematic process that ensures the reliability of analytical data. By comparing different chromatographic conditions, such as stationary phase chemistry, and rigorously evaluating the method against ICH Q2(R1) guidelines, a robust, precise, accurate, and stability-indicating method can be established. The forced degradation studies are particularly critical in this process, providing confidence that the method can be used for stability testing throughout the lifecycle of the drug intermediate. This comprehensive approach to method validation is fundamental to maintaining product quality and regulatory compliance in the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Acceptance criteria of validation parameters for HPLC. ResearchGate. [Link]

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A Spectroscopic Journey: Tracing the Synthesis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

In the landscape of pharmaceutical and agrochemical research, the synthesis of highly substituted aromatic compounds is a cornerstone of innovation. Among these, 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid stands out as a valuable intermediate. Its complex substitution pattern, featuring a blend of halogens and a nitro group on a benzoic acid scaffold, presents a fascinating case study in spectroscopic analysis. This guide provides a detailed comparison of this target molecule with its precursors, offering insights into the spectroscopic transformations that occur at each synthetic step. By understanding the causality behind these changes, researchers can gain a deeper appreciation for the interplay of electronic and steric effects on molecular spectroscopy.

The Synthetic Pathway: A Deliberate Architectural Approach

The synthesis of this compound can be logically envisioned through a multi-step process, starting from a more readily available precursor. A plausible synthetic route begins with 2,3,4,5-tetrafluorobenzoic acid, proceeds through chlorination to yield 3-chloro-2,4,5-trifluorobenzoic acid, and culminates in the regioselective nitration to afford the final product. This step-wise approach allows for a clear spectroscopic dissection at each stage.

cluster_0 Synthetic Pathway 2,3,4,5-Tetrafluorobenzoic_Acid 2,3,4,5-Tetrafluorobenzoic Acid 3-Chloro-2,4,5-trifluorobenzoic_Acid 3-Chloro-2,4,5-trifluorobenzoic Acid 2,3,4,5-Tetrafluorobenzoic_Acid->3-Chloro-2,4,5-trifluorobenzoic_Acid Chlorination Final_Product This compound 3-Chloro-2,4,5-trifluorobenzoic_Acid->Final_Product Nitration

Caption: Synthetic route to this compound.

Spectroscopic Analysis: From Precursor to Product

The true narrative of this synthesis is told through the language of spectroscopy. By examining the changes in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can deduce the structural evolution of our molecule.

Step 1: The Starting Block - 2,3,4,5-Tetrafluorobenzoic Acid

This commercially available precursor provides our spectroscopic baseline. Its key features are dictated by the four fluorine atoms and the carboxylic acid group on the aromatic ring.

Step 2: Introduction of Chlorine - 3-Chloro-2,4,5-trifluorobenzoic Acid

The chlorination of 2,3,4,5-tetrafluorobenzoic acid, a known process, introduces a chlorine atom at the 3-position. This substitution induces notable spectroscopic shifts. The synthesis of this intermediate has been reported via the chlorination of 3-amino-2,4,5-trifluorobenzoic acid[1][2].

Step 3: The Final Transformation - this compound

The final step involves the introduction of a nitro group. The directing effects of the existing substituents guide the nitro group to the 6-position. This addition significantly alters the electronic landscape of the molecule, leading to predictable spectroscopic consequences.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for the target molecule and its precursors. This side-by-side comparison highlights the incremental changes that confirm the success of each synthetic step.

Spectroscopic Data 2,3,4,5-Tetrafluorobenzoic Acid 3-Chloro-2,4,5-trifluorobenzoic Acid This compound
Molecular Formula C₇H₂F₄O₂C₇H₂ClF₃O₂C₇H₂ClF₃NO₄
Molecular Weight 194.08 g/mol 210.54 g/mol 255.54 g/mol
Key IR Peaks (cm⁻¹) ~3000 (O-H), ~1700 (C=O), ~1600, ~1480 (C=C), ~1200-1000 (C-F)~3000 (O-H), ~1710 (C=O), ~1580, ~1470 (C=C), ~1200-1000 (C-F), ~800-600 (C-Cl)~3000 (O-H), ~1720 (C=O), ~1550 (asym N-O), ~1350 (sym N-O), ~1600, ~1450 (C=C), ~1200-1000 (C-F), ~800-600 (C-Cl)
¹H NMR (ppm) ~7.5-8.0 (m, 1H)~7.6-8.1 (m, 1H)No aromatic proton
¹³C NMR (ppm) ~165 (C=O), ~140-150 (C-F), ~110-120 (Ar-C)~164 (C=O), ~140-155 (C-F), ~115-130 (Ar-C), ~125 (C-Cl)~163 (C=O), ~150-160 (C-F), ~145 (C-NO₂), ~120-135 (Ar-C), ~130 (C-Cl)
Mass Spec (m/z) 194 (M⁺)210, 212 (M⁺, M⁺+2)255, 257 (M⁺, M⁺+2)

In-Depth Spectroscopic Interpretation

Infrared (IR) Spectroscopy: A Vibrational Story

The IR spectrum provides a window into the vibrational modes of the molecules.

  • Carboxylic Acid Group: Across all three compounds, the characteristic broad O-H stretch of the carboxylic acid is expected between 2500-3300 cm⁻¹, and the sharp, intense C=O stretch will appear around 1700-1720 cm⁻¹. The exact position of the C=O stretch can be subtly influenced by the electronic nature of the other ring substituents.

  • Aromatic C=C Stretching: The aromatic ring C=C stretching vibrations, typically seen in the 1450-1600 cm⁻¹ region, will be present in all compounds.

  • C-F and C-Cl Bonds: Strong C-F stretching bands are expected in the 1000-1200 cm⁻¹ range. The introduction of the C-Cl bond in the second and third compounds will add a characteristic absorption in the 600-800 cm⁻¹ region.

  • Nitro Group: The most dramatic change in the IR spectrum will be the appearance of two strong bands in the final product corresponding to the asymmetric (~1550 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching of the N-O bonds in the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is exquisitely sensitive to the electronic environment of the nuclei.

  • ¹H NMR: The single aromatic proton in 2,3,4,5-tetrafluorobenzoic acid and 3-chloro-2,4,5-trifluorobenzoic acid will appear as a complex multiplet due to coupling with the adjacent fluorine atoms. The most significant change will be the complete disappearance of the aromatic proton signal upon nitration at the 6-position in the final product. The broad singlet for the carboxylic acid proton will be present in all three compounds, typically at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The ¹³C NMR spectra will show distinct signals for the carboxyl carbon and the aromatic carbons. The carbons directly bonded to fluorine will exhibit large C-F coupling constants. The introduction of the chlorine atom will cause a downfield shift for the carbon it is attached to. The nitro group in the final product is strongly electron-withdrawing and will cause a significant downfield shift for the carbon it is attached to (C-6) and influence the chemical shifts of the other carbons in the ring.

  • ¹⁹F NMR: For molecules containing multiple fluorine atoms, ¹⁹F NMR is a powerful tool for structural elucidation[3]. The chemical shifts of the fluorine atoms are highly sensitive to their position on the ring and the nature of the adjacent substituents. We would expect distinct signals for each fluorine atom, and the introduction of the chlorine and nitro groups will induce predictable upfield or downfield shifts based on their electronic effects.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides the definitive molecular weight of each compound.

  • The molecular ion peak (M⁺) will confirm the elemental composition at each stage.

  • A key feature for the chlorinated compounds will be the presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

Experimental Protocols

General Procedure for Spectroscopic Analysis

  • Sample Preparation: Dissolve a small amount of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR analysis, prepare a KBr pellet or obtain the spectrum from a thin film.

  • NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • IR Spectroscopy: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Mass Spectrometry: Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid (Illustrative)

A reported method for the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid involves the chlorination of 3-amino-2,4,5-trifluorobenzoic acid using a Sandmeyer-type reaction with cupric chloride and hydrochloric acid[1][2].

Nitration of 3-Chloro-2,4,5-trifluorobenzoic Acid (Hypothetical Protocol)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 3-chloro-2,4,5-trifluorobenzoic acid in concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture onto crushed ice. Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

cluster_1 Spectroscopic Analysis Workflow A Sample Preparation (NMR, IR) B NMR Acquisition (¹H, ¹³C, ¹⁹F) A->B C FTIR Acquisition A->C D Mass Spectrometry Acquisition A->D E Data Analysis and Structure Confirmation B->E C->E D->E

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and logical progression of chemical transformation. Each synthetic step leaves an indelible and predictable fingerprint on the IR, NMR, and mass spectra. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic shifts is not merely an academic exercise; it is a critical tool for reaction monitoring, quality control, and the unambiguous confirmation of molecular architecture. This guide serves as a foundational reference for interpreting the spectra of these and other similarly complex halogenated and nitrated aromatic compounds.

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A Comparative Guide to Polysubstituted Nitrobenzoic Acids in Drug Discovery: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.[1] These substituents modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[1] Among the various substituents, the nitro group (–NO₂) holds a special significance. As a strong electron-withdrawing group, the nitro moiety can significantly alter the electronic nature of the aromatic ring, increasing the acidity of the carboxylic acid.[1][2] This electronic modulation, coupled with its ability to participate in various biological interactions, makes the nitrobenzoic acid core a versatile template for drug design.

This guide provides a comprehensive overview of polysubstituted nitrobenzoic acids in drug discovery. We will delve into their synthesis, explore the structure-activity relationships that govern their biological effects, and present a comparative analysis of their therapeutic applications, with a focus on antimicrobial and anticancer activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important class of compounds.

Part 1: Key Classes of Polysubstituted Nitrobenzoic Acids and Their Biological Activities

The introduction of multiple substituents on the nitrobenzoic acid ring allows for fine-tuning of its biological activity, leading to compounds with enhanced potency and selectivity. Here, we explore some of the key therapeutic areas where polysubstituted nitrobenzoic acids have shown promise.

Antimicrobial Agents: A Focus on Antitubercular Activity

Aromatic nitro compounds have a well-documented history of antimicrobial activity, and polysubstituted nitrobenzoic acids are no exception.[3] Notably, they have emerged as a promising class of agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

  • p-Nitrobenzoic Acid (PNB) and its Derivatives: p-Nitrobenzoic acid itself has been used to differentiate the Mycobacterium tuberculosis complex from non-tuberculous mycobacteria.[4][5] This inhibitory effect has spurred the investigation of more complex nitrobenzoic acid derivatives. The presence of the nitro group is often associated with the antimicrobial activity of these compounds.[1]

  • Dinitrobenzamide Derivatives: A particularly interesting class of antitubercular agents are the dinitrobenzamides, which are structurally related to polysubstituted nitrobenzoic acids. These compounds are known to inhibit the essential enzyme decaprenylphosphoryl-beta-D-ribose oxidase (DprE1), which is crucial for the biosynthesis of the mycobacterial cell wall.[4] The mechanism of action is believed to involve the reduction of the nitro group to a nitroso species, which then covalently binds to a cysteine residue in the active site of DprE1.[4]

Anticancer Agents

The therapeutic potential of polysubstituted nitrobenzoic acids extends to oncology. Several derivatives have demonstrated promising anticancer activity.

  • 2-Chloro-4-nitrobenzoic Acid (CNBA): This compound has been identified as a potential anti-cancer and anti-viral agent.[6] While the precise mechanism of its anticancer activity is still under investigation, its ability to modulate cellular processes makes it a valuable lead compound for further development.

  • General Anticancer Properties: The broader class of nitrobenzoic acids has shown potential anticancer properties.[2][3] The electron-withdrawing nature of the nitro group can contribute to the molecule's ability to interact with biological targets involved in cancer cell proliferation and survival.

Part 2: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design.[7] For polysubstituted nitrobenzoic acids, the interplay of different substituents dictates their therapeutic potential.

  • The Nitro Group: The position of the nitro group is critical. The para-isomer is often more acidic than the meta-isomer due to the nitro group's ability to stabilize the conjugate base through resonance.[2] This increased acidity can influence the molecule's interaction with biological targets. The nitro group is a key pharmacophore in many antimicrobial agents.[1]

  • Other Substituents:

    • Halogens (e.g., Chloro): The introduction of a chlorine atom, as seen in 2-chloro-4-nitrobenzoic acid, can enhance biological activity. Halogens can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to cross cell membranes and bind to target proteins.

    • Hydroxyl and Methyl Groups: These groups can also significantly impact activity. A hydroxyl group can act as a hydrogen bond donor and acceptor, while a methyl group can influence lipophilicity and steric interactions.[1] The relative positions of these groups to the nitro and carboxylic acid moieties are crucial for determining the overall activity profile.[1]

The following diagram illustrates the key structural features of a polysubstituted nitrobenzoic acid and their influence on its biological activity.

SAR_Nitrobenzoic_Acid cluster_substituents Substituent Effects Scaffold Polysubstituted Nitrobenzoic Acid Nitro Nitro Group (-NO2) - Electron-withdrawing - Key pharmacophore - Position is critical Scaffold->Nitro Influences Acidity & Activity Carboxyl Carboxylic Acid (-COOH) - Acidity modulated by other substituents - Interaction with target sites Scaffold->Carboxyl Primary Binding Moiety Other_Subst Other Substituents (e.g., -Cl, -OH, -CH3) - Modulate lipophilicity - Influence steric interactions - Hydrogen bonding potential Scaffold->Other_Subst Fine-tunes Properties

Caption: Key structure-activity relationships of polysubstituted nitrobenzoic acids.

Part 3: Synthetic Strategies and Experimental Protocols

The synthesis of polysubstituted nitrobenzoic acids can be achieved through various methods, primarily involving the nitration of a substituted benzoic acid or the oxidation of a substituted nitrotoluene.

Synthesis of Polysubstituted Nitrobenzoic Acids

A common synthetic route involves the nitration of a pre-substituted benzoic acid using a mixture of nitric and sulfuric acids.[8] Alternatively, the oxidation of a corresponding nitrotoluene derivative using an oxidizing agent like potassium permanganate or sodium dichromate can yield the desired nitrobenzoic acid.[9]

The following diagram outlines a general workflow for the synthesis and characterization of a polysubstituted nitrobenzoic acid.

Synthesis_Workflow Start Starting Material (Substituted Benzoic Acid or Nitrotoluene) Reaction Chemical Reaction (e.g., Nitration or Oxidation) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Characterization (e.g., NMR, IR, Mass Spec) Purification->Characterization Final_Product Pure Polysubstituted Nitrobenzoic Acid Characterization->Final_Product

Caption: General workflow for the synthesis of polysubstituted nitrobenzoic acids.

Experimental Protocol: Synthesis of 4-Hydroxy-3,5-dinitrobenzoic Acid

This protocol describes the synthesis of a polysubstituted nitrobenzoic acid from a readily available starting material.

Materials:

  • 4-Hydroxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, carefully add 10 g of 4-hydroxybenzoic acid to 50 mL of concentrated sulfuric acid while stirring in an ice bath.

  • Once the 4-hydroxybenzoic acid has completely dissolved, slowly add a mixture of 15 mL of concentrated nitric acid and 15 mL of concentrated sulfuric acid from a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring.

  • A yellow precipitate of 4-hydroxy-3,5-dinitrobenzoic acid will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water until the washings are neutral to litmus paper.

  • Dry the product in a vacuum oven at 60°C.

  • Characterize the final product using appropriate analytical techniques (e.g., melting point, NMR, IR).

Biological Evaluation Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol is adapted from standard methods for determining the susceptibility of Mtb to antimicrobial agents.

Materials:

  • Polysubstituted nitrobenzoic acid compound

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the polysubstituted nitrobenzoic acid compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 100 µg/mL to 0.1 µg/mL.

  • Prepare an inoculum of M. tuberculosis H37Rv from a fresh culture, adjusted to a McFarland standard of 0.5.

  • Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis. Growth can be assessed visually or by measuring the optical density at 600 nm.

Part 4: Data Presentation and Comparison

To provide a clear comparison of the biological activities of different polysubstituted nitrobenzoic acids, the following table summarizes key data from the literature.

Compound NameStructureTarget/ActivityReported Potency (e.g., MIC, IC50)Reference
p-Nitrobenzoic AcidC₇H₅NO₄Differentiates M. tuberculosis complexInhibits growth of M. tuberculosis[5]
2-Chloro-4-nitrobenzoic AcidC₇H₄ClNO₄Anticancer, AntiviralDose-dependent costimulator of anti-CD3-induced proliferation[6]
3,5-Dinitrobenzoic AcidC₇H₄N₂O₆AntimicrobialActivity against various microbes[2]
4-Hydroxy-3,5-dinitrobenzoic AcidC₇H₄N₂O₇General biological activity--

Conclusion

Polysubstituted nitrobenzoic acids represent a versatile and promising scaffold for the discovery of new therapeutic agents. Their rich chemistry allows for the synthesis of a diverse range of derivatives, and the strategic placement of substituents can lead to compounds with potent and selective biological activities. The well-established antimicrobial and emerging anticancer properties of this class of compounds highlight their potential in addressing significant unmet medical needs. Future research in this area should focus on the elucidation of the precise mechanisms of action of these compounds and the optimization of their pharmacokinetic and toxicological profiles to advance them towards clinical development.

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A Comparative Guide to Catalysts for the Reduction of Aromatic Nitro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The selective reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in modern organic synthesis, underpinning the production of a vast array of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] The efficiency and selectivity of this process are critically dependent on the choice of catalyst. This guide provides an in-depth, objective comparison of the primary catalytic systems employed for this transformation, offering field-proven insights and supporting experimental data to aid researchers, scientists, and drug development professionals in catalyst selection and process optimization.

The Significance of Aromatic Amine Synthesis

Aromatic amines are pivotal intermediates in the chemical industry.[2] Their synthesis via the reduction of readily available nitroaromatics is a fundamental and widely practiced industrial process. The challenge lies in achieving high conversion and selectivity under mild, sustainable, and economically viable conditions, while tolerating a wide range of other functional groups within the substrate. This necessitates a thorough understanding of the available catalytic technologies.

Catalytic Systems: A Comparative Overview

The catalysts for nitroarene reduction can be broadly categorized into three main classes: noble metal catalysts, non-precious metal catalysts, and emerging catalytic systems. Each class presents a unique profile of activity, selectivity, cost, and operational considerations.

Noble Metal Catalysts: The Workhorses of Hydrogenation

Noble metals, particularly palladium (Pd), platinum (Pt), and gold (Au), have long been the catalysts of choice for the hydrogenation of nitroaromatics due to their exceptional catalytic activity.[3][4][5] Typically supported on high-surface-area materials like activated carbon (C), alumina (Al₂O₃), or titania (TiO₂), these catalysts facilitate the dissociation of a hydrogen source and the subsequent reduction of the nitro group.[6][7]

Mechanism of Action: The reduction of a nitro group is a six-electron process that is generally believed to proceed through a series of intermediates, including nitroso and hydroxylamine species, as illustrated by the widely accepted Haber-Lukashevich mechanism.[1] The catalyst surface plays a crucial role in adsorbing the nitroaromatic compound and activating the hydrogen source.[1][8]

Diagram: Generalized Reaction Pathway for Catalytic Hydrogenation of a Nitroaromatic Compound

ReactionPathway Nitro Ar-NO₂ (Nitroaromatic) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2H⁺, +2e⁻ -H₂O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2H⁺, +2e⁻ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2H⁺, +2e⁻ -H₂O

Caption: Sequential reduction of a nitro group to an amine.

Performance Characteristics:

  • Palladium (Pd): Often the most active catalyst, Pd/C is widely used for its high efficiency at low catalyst loadings and mild reaction conditions (e.g., room temperature and atmospheric hydrogen pressure).[9] However, it can be susceptible to poisoning by sulfur-containing functional groups and may promote dehalogenation in halogenated nitroarenes.[10]

  • Platinum (Pt): Pt/C is also highly active and is often preferred for substrates containing halogens due to a lower tendency for dehalogenation compared to palladium.[2][11] It can, however, sometimes lead to over-reduction of the aromatic ring under more forcing conditions.

  • Gold (Au): Gold nanoparticles have emerged as highly selective catalysts for nitroarene reduction.[12][13] Supported Au catalysts can exhibit excellent chemoselectivity, leaving other reducible functional groups such as alkenes, alkynes, and carbonyls intact.[14]

Data Summary: Noble Metal Catalyst Performance in Nitrobenzene Reduction

Catalyst System Reductant Solvent Temp. (°C) Time (h) Conversion (%) Selectivity (%) Turnover Frequency (TOF) (h⁻¹)
5% Pd/C H₂ (1 atm) Methanol 25 1 >99 >99 ~200
5% Pt/C H₂ (1 atm) Ethanol 25 2 >99 >99 ~100

| Au/TiO₂ | H₂ (1 atm) | Toluene | 80 | 4 | >99 | >99 | ~150 |

Note: TOF values are approximate and can vary based on specific reaction conditions and catalyst preparation methods. Data compiled from[9].

Non-Precious Metal Catalysts: Cost-Effective and Sustainable Alternatives

Driven by the high cost and limited availability of noble metals, significant research has focused on developing catalysts based on more abundant and economical 3d-transition metals such as nickel (Ni), iron (Fe), and cobalt (Co).[15]

Performance Characteristics:

  • Nickel (Ni): Raney® Ni is a well-established catalyst for industrial-scale nitroarene reductions.[16] While highly active, it often requires higher temperatures and pressures than its noble metal counterparts and can have lower chemoselectivity.[16]

  • Iron (Fe): Iron-based catalysts, particularly those incorporating nitrogen and carbon (Fe-N-C), have shown remarkable activity and selectivity.[17][18] These materials are particularly promising for their low cost and environmental benignity. The active sites are often proposed to be iron nitrides or finely dispersed iron species coordinated to nitrogen within a carbon matrix.[17]

  • Cobalt (Co) and Copper (Cu): Cobalt and copper-based catalysts have also been investigated, offering moderate to good activity for nitro group reduction.[15][19]

Data Summary: Non-Precious Metal Catalyst Performance in Nitrobenzene Reduction

Catalyst System Reductant Solvent Temp. (°C) Time (h) Conversion (%) Selectivity (%)
Raney® Ni H₂ (10 atm) Ethanol 80 5 >99 >95
Fe-N-C H₂ (5 atm) Ethanol 100 6 >99 >99

| Cu@C | NaBH₄ | Ethanol | 25 | 0.13 | >99 | >99 |

Data compiled from[15][16][19].

Emerging Catalytic Systems: The Next Frontier

Recent advances in materials science and catalysis have led to the development of novel catalytic systems with unique properties and potential advantages over traditional catalysts.

  • Single-Atom Catalysts (SACs): SACs feature isolated metal atoms dispersed on a support, offering maximum atom-utilization efficiency and unique electronic properties.[20][21] For example, Fe@N-C single-atom catalysts have demonstrated high efficiency and stability for the selective reduction of nitroaromatics using formic acid as a green hydrogen source.[22] The distinct coordination environment of the single atoms can lead to enhanced selectivity by favoring the adsorption of the polar nitro group.[20]

  • Nanocatalysts: The catalytic properties of metals can be significantly enhanced at the nanoscale due to their high surface-to-volume ratio and unique electronic structures.[23][24] Nanoparticles of various metals, including Ag, Au, Pd, and Cu, have been extensively studied as catalysts for nitroarene reduction.[23][24] The morphology and size of the nanoparticles can have a profound impact on their catalytic performance.[23]

  • Metal-Free Catalysts: The development of catalysts devoid of metals is a significant step towards sustainable chemistry. Heteroatom-doped carbon materials, such as covalent triazine frameworks (CTFs), have been shown to catalyze the chemoselective reduction of nitroarenes with high efficiency.[25] The catalytic activity is attributed to the electronic modulation of the carbon framework by the heteroatoms.[25]

Experimental Protocols

To provide a practical context, detailed experimental protocols for the reduction of nitrobenzene to aniline using representative catalysts from each of the primary categories are provided below.

Diagram: Experimental Workflow for Catalytic Nitrobenzene Reduction

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis A Charge reactor with nitrobenzene, solvent, and catalyst B Purge with N₂ then introduce H₂ (or other reductant) A->B C Heat and stir for the specified time B->C D Monitor reaction progress (TLC/GC) C->D E Cool, filter to remove catalyst D->E Upon completion F Remove solvent in vacuo E->F G Purify product (e.g., distillation, chromatography) F->G H Characterize product (NMR, GC-MS) G->H

Caption: A typical experimental workflow for catalytic hydrogenation.

Protocol 1: Reduction of Nitrobenzene using 5% Pd/C
  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add nitrobenzene (1.23 g, 10 mmol), 5% Pd/C (50 mg), and methanol (30 mL).

  • Hydrogenation: Seal the flask and purge the system with nitrogen gas for 5 minutes, followed by purging with hydrogen gas for another 5 minutes. Maintain a positive pressure of hydrogen using a balloon.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (25 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion of the reaction (typically 1-2 hours), carefully vent the excess hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the Celite® pad with methanol (2 x 10 mL).

  • Isolation and Analysis: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude aniline can be further purified by distillation if necessary. Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Protocol 2: Reduction of Nitrobenzene using a Fe-N-C Catalyst
  • Reaction Setup: In a high-pressure autoclave, place the Fe-N-C catalyst (100 mg), nitrobenzene (1.23 g, 10 mmol), and ethanol (30 mL).

  • Hydrogenation: Seal the autoclave, purge with nitrogen three times, and then pressurize with hydrogen to 5 atm.

  • Reaction Conditions: Heat the autoclave to 100 °C and stir the reaction mixture for 6 hours.

  • Work-up: After cooling the autoclave to room temperature, carefully vent the hydrogen pressure. Filter the reaction mixture to recover the catalyst.

  • Isolation and Analysis: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Analyze the conversion and selectivity by GC.

Conclusion and Future Outlook

The choice of catalyst for the reduction of aromatic nitro compounds is a critical decision that balances activity, selectivity, cost, and sustainability. While noble metal catalysts remain the industry standard for their high activity under mild conditions, the development of non-precious metal catalysts and novel systems like single-atom and metal-free catalysts offers promising avenues for more economical and environmentally friendly processes.[15][26] The ongoing research in this field is expected to deliver even more efficient, selective, and robust catalysts, further advancing the synthesis of aromatic amines for a wide range of applications.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a crucial intermediate in the synthesis of various active compounds, 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid is a valuable tool in research and drug development.[1] However, its complex halogenated and nitrated aromatic structure necessitates a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol to ensure that this compound is managed safely and in accordance with environmental regulations, protecting both laboratory personnel and the wider ecosystem.

The procedures outlined below are synthesized from best practices in chemical waste management and data from structurally analogous compounds. Adherence to these guidelines is critical for maintaining a safe and compliant laboratory environment.

Hazard Identification and Immediate Safety Precautions

Understanding the potential hazards is the foundation of safe chemical handling. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its hazards can be reliably inferred from related chlorinated, fluorinated, and nitrated benzoic acid derivatives. The primary risks include irritation to the skin, eyes, and respiratory system, and potential harm if ingested.[2][3][4][5]

Table 1: Summary of Key Safety Information

Hazard Profile & Safety RequirementDescription & Rationale
Primary Hazards Skin Irritation: Causes skin irritation.[3][4] Eye Irritation: Causes serious eye irritation.[2][3][4][5] Respiratory Irritation: May cause respiratory irritation.[3][4] Acute Oral Toxicity: May be harmful if swallowed.[3]
Personal Protective Equipment (PPE) Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[2] Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[3] Body Protection: A standard laboratory coat is required. For larger quantities or potential for splashing, a chemical-resistant apron is recommended. Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust.[4][6]
Storage Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4][7]
Emergency First Aid Measures

In the event of accidental exposure, immediate and correct action is vital.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, seek medical advice.[2][7]

  • After Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2][7]

  • After Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or irritation persists, call a physician.[2][7]

  • After Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[3][4]

Core Disposal Protocol: A Step-by-Step Guide

Under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems.[8][9] Evaporation in a fume hood is not an acceptable method of disposal.[8] This compound must be treated as regulated hazardous waste.

Step 1: Waste Segregation

Action: Collect waste this compound and any materials contaminated with it in a dedicated waste container. Causality: This is a halogenated organic acid. It must be segregated from non-halogenated waste streams. Mixing halogenated and non-halogenated waste needlessly increases disposal costs, as the entire mixture must be treated as the more hazardous and expensive halogenated category.[10] Never mix incompatible wastes, such as acids with bases or oxidizers, in the same container.[8][11]

Step 2: Container Selection and Labeling

Action: Use a sturdy, chemically resistant container with a secure, tight-fitting lid. The original product container is often a suitable choice.[7] Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and list any other constituents. Causality: Proper containment prevents leaks and spills, while clear labeling ensures that anyone handling the container is aware of its contents and the associated dangers. This is a regulatory requirement and is essential for the safety of waste management personnel.

Step 3: Temporary Storage

Action: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and provide secondary containment to capture any potential leaks. Causality: Storing hazardous waste in a designated and controlled area minimizes the risk of accidental spills, unauthorized access, and exposure to personnel in the main laboratory space.[9]

Step 4: Final Disposal

Action: Arrange for the collection of the waste through your institution’s Environmental Health & Safety (EHS) department or a licensed professional chemical waste disposal contractor.[7][9] Causality: Federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate that hazardous waste be handled and disposed of by permitted facilities.[12] This "cradle-to-grave" responsibility ensures the waste is managed in an environmentally sound manner.[10]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams of this compound.

G cluster_start Waste Generation cluster_assessment Assessment & Segregation cluster_streams Waste Streams cluster_actions Containment & Labeling cluster_end Final Disposition start Waste Generated: This compound assess Assess Waste Type start->assess bulk Surplus / Expired (Uncontaminated) assess->bulk Bulk Chemical contaminated Contaminated Labware, Gloves, PPE, etc. assess->contaminated Contaminated Materials spill Spill Residue assess->spill Spill Cleanup package_bulk Package in original or approved waste container. bulk->package_bulk package_cont Collect in a designated, sealed container or bag. contaminated->package_cont spill->package_cont label Label container clearly: 'Hazardous Waste' + Full Chemical Name package_bulk->label package_cont->label store Store in designated secure waste accumulation area. label->store dispose Contact EHS / Licensed Waste Disposal Service store->dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.